3-Indoleacetonitrile
Description
3-Indoleacetonitrile has been reported in Rorippa dubia, Brassica oleracea, and other organisms with data available.
occurs in edible cruciferous vegetables
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFOBLJMLSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061118 | |
| Record name | 1H-Indole-3-acetonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Indoleacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
771-51-7 | |
| Record name | Indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indole-3-acetonitrile | |
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| Record name | 3-Indoleacetonitrile | |
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| Record name | 1H-Indole-3-acetonitrile | |
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| Record name | 1H-Indole-3-acetonitrile | |
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| Record name | Indol-3-ylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.120 | |
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| Record name | INDOLE-3-ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG97OFW8JW | |
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| Record name | 3-Indoleacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 - 37 °C | |
| Record name | 3-Indoleacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core of Camalexin and Indole Glucosinolate Precursor Synthesis: A Technical Guide to the 3-Indoleacetonitrile Biosynthesis Pathway in Brassicaceae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 3-indoleacetonitrile (IAN) biosynthesis pathway in the Brassicaceae family, with a primary focus on the model organism Arabidopsis thaliana. IAN is a pivotal metabolic intermediate, standing at the crossroads of auxin homeostasis, indole (B1671886) glucosinolate (IG) metabolism, and the synthesis of the phytoalexin camalexin. Understanding this pathway is crucial for developing novel strategies in crop protection and for the discovery of new bioactive compounds.
The Core Biosynthetic Pathway
The biosynthesis of this compound in Brassicaceae is a multi-step process originating from the amino acid L-tryptophan. This pathway is intricately linked with the biosynthesis of indole glucosinolates and the plant hormone indole-3-acetic acid (IAA), with the intermediate indole-3-acetaldoxime (IAOx) serving as a critical branch-point.
The initial and committing step is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by a pair of partially redundant cytochrome P450 monooxygenases, CYP79B2 and CYP79B3 .[1][2][3] These enzymes are key regulators of the flux of tryptophan into this secondary metabolic pathway.[1][2]
From IAOx, the pathway diverges into three major branches:
-
Indole Glucosinolate (IG) Biosynthesis: IAOx is directed towards the synthesis of indole glucosinolates by the action of another cytochrome P450, CYP83B1 (also known as SUPERROOT2 or SUR2).[4] CYP83B1 converts IAOx to 1-aci-nitro-2-indolyl-ethane, the first committed step in IG biosynthesis.[5] Subsequent enzymatic reactions involving SUR1 (a C-S lyase) and UGT74B1 (an S-glucosyltransferase) lead to the formation of the core indole glucosinolate structure.[4][6]
-
Camalexin Biosynthesis: IAOx can be converted to this compound (IAN) by the cytochrome P450 enzyme CYP71A13 and its close homolog CYP71A12 .[4][7][8] IAN is a direct precursor for the phytoalexin camalexin, a key antimicrobial compound in Arabidopsis.[8]
-
Auxin Biosynthesis: this compound can be hydrolyzed by nitrilases (NIT1, NIT2, NIT3) to produce the primary plant auxin, indole-3-acetic acid (IAA).[9][10] Additionally, IAN can be released from the breakdown of indole glucosinolates by myrosinases like TGG1 and TGG2 , providing another route to auxin synthesis, particularly upon tissue damage.[11]
The intricate regulation at the IAOx branch point highlights the plant's ability to dynamically allocate resources between growth (auxin) and defense (indole glucosinolates and camalexin) in response to developmental and environmental cues.
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for key enzymes in the this compound and related biosynthetic pathways. Kinetic parameters are essential for modeling metabolic flux and understanding the efficiency of each enzymatic step.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Notes |
| CYP83B1 | Arabidopsis thaliana | Indole-3-acetaldoxime | 3 | 53 | N-hydroxylates IAOx to 1-aci-nitro-2-indolyl-ethane.[12] |
| Nitrilase | Streptomyces sp. MTCC 7546 | Indole-3-acetonitrile (B3204565) | 1300 | 28 (V_max_ µM/min) | Whole-cell enzyme activity.[12] |
| UGT74B1 | Arabidopsis thaliana | Thiohydroximates | - | - | Not inhibited by its desulfoglucosinolate product, suggesting a partial rapid equilibrium ordered mechanism.[4][13][14] |
Experimental Protocols
Glucosinolate Extraction and Analysis
Accurate quantification of indole glucosinolates is fundamental to studying the flux through the IAN pathway. The following protocol is a widely used method for their extraction and analysis.
Objective: To extract and quantify intact glucosinolates from plant tissue.
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Freeze-dryer
-
Methanol (B129727) (70% and 80%, pre-heated to 70°C)
-
DEAE-Sephadex A-25 resin
-
Sulfatase (from Helix pomatia)
-
Ultrapure water
-
HPLC system with a C18 column and UV detector (229 nm)
-
Sinigrin (internal standard)
Protocol:
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.
-
Lyophilization: Freeze-dry the tissue to a constant weight.
-
Extraction: a. Homogenize the freeze-dried tissue to a fine powder. b. Add a known amount of internal standard (sinigrin). c. Add pre-heated 70% methanol and incubate at 70°C for 20 minutes to inactivate myrosinases. d. Centrifuge and collect the supernatant. Repeat the extraction with 70% methanol and combine the supernatants.
-
Desulfation: a. Prepare a mini-column with DEAE-Sephadex A-25 resin. b. Load the glucosinolate extract onto the column. c. Wash the column with water. d. Add sulfatase solution and incubate overnight at room temperature to cleave the sulfate (B86663) group.
-
Elution and Analysis: a. Elute the desulfoglucosinolates with ultrapure water. b. Analyze the eluate using HPLC. Identify and quantify desulfoglucosinolates based on retention times and peak areas relative to the internal standard.[5][12][14][15][16]
Heterologous Expression and Enzyme Assay of Cytochrome P450s (e.g., CYP79B2)
Characterizing the enzymatic activity of cytochrome P450s is crucial for understanding their role in the pathway.
Objective: To express a plant cytochrome P450 in a heterologous system and perform an in vitro enzyme assay.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector)
-
cDNA of the target CYP (e.g., CYP79B2)
-
IPTG for induction
-
Buffer for protein extraction (e.g., Tris-HCl with glycerol)
-
Substrate (e.g., ¹⁴C-labeled L-tryptophan for CYP79B2)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
TLC plates and developing solvent
-
Phosphorimager or scintillation counter
Protocol:
-
Cloning and Transformation: Clone the full-length cDNA of the target CYP into an appropriate expression vector and transform it into the E. coli expression strain.
-
Protein Expression: a. Grow the transformed E. coli to mid-log phase. b. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
Microsomal Fraction Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in buffer and lyse the cells (e.g., by sonication). c. Centrifuge to remove cell debris. d. Perform ultracentrifugation to pellet the microsomal fraction containing the membrane-bound CYP.
-
Enzyme Assay: a. Resuspend the microsomal pellet in assay buffer. b. Set up the reaction mixture containing the microsomal fraction, NADPH-cytochrome P450 reductase, NADPH, and the radiolabeled substrate. c. Incubate at an optimal temperature (e.g., 30°C) for a defined time. d. Stop the reaction (e.g., by adding an organic solvent).
-
Product Analysis: a. Extract the reaction products with an organic solvent. b. Separate the products from the substrate using Thin Layer Chromatography (TLC). c. Visualize and quantify the radiolabeled product using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.[6][9][17]
Gene Expression Analysis by RT-qPCR
Analyzing the transcript levels of biosynthetic genes provides insights into the regulation of the IAN pathway.
Objective: To quantify the expression levels of IAN pathway genes in response to different treatments or in different tissues.
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., CYP79B2, CYP71A13) and reference genes
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the plant tissue using a suitable kit, ensuring minimal degradation.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (A260/280 ratio) and/or gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, oligo(dT) primers, or random hexamers.
-
qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for the target and reference genes. b. Perform the qPCR reaction using a standard thermal cycling program. c. Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the expression of one or more stable reference genes.[18][19][20]
Visualizations
This compound Biosynthesis Pathway
Caption: Core biosynthesis pathway of this compound in Brassicaceae.
Regulatory Signaling Crosstalk
Caption: Jasmonate and auxin signaling crosstalk in regulating IAN biosynthesis.
Conclusion
The this compound biosynthesis pathway in Brassicaceae is a central hub in plant metabolism, intricately connecting primary and secondary metabolic pathways. Its key intermediates and enzymes are critical for plant growth, development, and defense. A thorough understanding of this pathway, supported by quantitative data and robust experimental protocols, is essential for researchers in plant science and for professionals in drug development seeking to leverage the diverse bioactive compounds produced by these plants. Further research into the kinetic properties of all enzymes in the pathway and the complex regulatory networks will undoubtedly open new avenues for metabolic engineering and the discovery of novel therapeutics.
References
- 1. The Nitrilase ZmNIT2 converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. SUR1: a unique ATP-binding cassette protein that functions as an ion channel regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin [frontiersin.org]
- 11. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic analysis of Arabidopsis glucosyltransferase UGT74B1 illustrates a general mechanism by which enzymes can escape product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 16. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
Natural Sources of 3-Indoleacetonitrile in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Indoleacetonitrile (IAN) is a pivotal secondary metabolite in the plant kingdom, functioning as a phytoalexin and a precursor to the essential plant hormone indole-3-acetic acid (IAA).[1][2] Its presence is most notably concentrated in the Brassicaceae family, which includes a variety of common dietary vegetables. This technical guide provides a comprehensive overview of the natural sources of IAN in plants, its biosynthetic pathway, quantitative data on its occurrence, and detailed methodologies for its extraction and analysis.
Natural Occurrence of this compound in the Plant Kingdom
This compound is prominently found in cruciferous vegetables.[3] Plant families and specific species that are known to contain IAN include:
-
Brassicaceae (Cruciferae) Family: This family is the most significant natural source of IAN. It is prevalent in vegetables such as cabbage (Brassica oleracea), cauliflower (Brassica oleracea), broccoli (Brassica oleracea), and Brussels sprouts (Brassica oleracea).[3][4] The compound has also been specifically reported in Rorippa dubia.[5]
-
Other Plant Species: While the primary focus is on Brassicaceae, IAN's role as an auxin precursor suggests its presence in a wider range of plants, though often at lower concentrations.
IAN's function extends beyond being a metabolic intermediate. It is classified as a phytoalexin, an antimicrobial compound produced by plants to defend against pathogens.[2][3] Additionally, it plays a role in plant defense against herbivores.
Quantitative Analysis of this compound in Plant Tissues
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data for IAN in various Brassica vegetables.
| Plant Species | Common Name | Plant Part | Concentration of this compound (µg/g dry weight) | Reference |
| Brassica oleracea var. italica | Broccoli | Florets | > 44 | [6] |
| Brassica oleracea var. botrytis | Cauliflower | Florets | > 44 | [6] |
| Brassica rapa var. pekinensis | Chinese Cabbage | Leaves | > 44 | [6] |
| Brassica oleracea var. capitata | Cabbage | Leaves | Not Quantified (below detection limit) | [6] |
Note: The data is based on a study utilizing capillary electrophoresis with UV detection. The exact concentration in some samples was above the limit of detection but not precisely quantified in the provided summary.
Biosynthesis of this compound in Plants
This compound is synthesized from the amino acid tryptophan via the indole-3-acetaldoxime (IAOx) pathway.[7] This pathway is a key route for the production of indole-containing defense compounds and the auxin IAA.
The key steps in the biosynthesis of IAN are:
-
Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): This initial step is catalyzed by cytochrome P450 enzymes.
-
Conversion of Indole-3-acetaldoxime to this compound: IAOx is subsequently converted to IAN.
From IAN, the pathway can then lead to the production of indole-3-acetic acid (IAA).
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of this compound from plant tissues. These protocols are synthesized from various published methods for indole (B1671886) compounds.
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of IAN from fresh plant tissue.
Materials:
-
Fresh plant tissue (e.g., broccoli florets, cabbage leaves)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction solvent: Dimethylformamide (DMF)-methanol, 4:1 (v/v)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 1 mL of the DMF-methanol (4:1, v/v) extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an analysis vial.
-
Storage: If not analyzed immediately, store the extract at -20°C.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method describes the analysis of IAN using HPLC with fluorescence detection, which offers high sensitivity and selectivity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 360 nm
-
-
Column Temperature: 30°C.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.
-
Sample Analysis: Inject the filtered plant extract onto the HPLC system.
-
Quantification: Identify the IAN peak based on the retention time of the standard. Quantify the amount of IAN in the sample by comparing the peak area to the standard curve.
Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the confirmation and quantification of IAN. Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Procedure:
-
Derivatization (Silylation):
-
Evaporate a portion of the plant extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the derivatized IAN peak based on its retention time and mass spectrum (characteristic ions).
Conclusion
This compound is a significant natural product found predominantly in Brassicaceae vegetables. Its roles as a phytoalexin and a key intermediate in auxin biosynthesis make it a compound of interest for researchers in plant science, natural products chemistry, and drug development. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of IAN from plant sources, enabling further investigation into its biological activities and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid measurement of indole levels in Brassica vegetables using one millilitre binary organic extraction solvent and capillary electrophoresis-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Indoleacetonitrile: Discovery, Historical Context, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (IAN), a nitrile derivative of indole (B1671886), is a naturally occurring compound of significant interest in plant biology, biochemistry, and pharmacology. Historically recognized as a precursor to the primary plant hormone auxin, indole-3-acetic acid (IAA), IAN's biological roles have expanded to include its function as a key intermediate in the biosynthesis of plant defense compounds and as a molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical context, chemical properties, and biological significance of this compound, with a focus on experimental protocols and signaling pathways relevant to researchers in the life sciences.
Discovery and Historical Context
This compound was first identified as a naturally occurring plant growth substance.[1] Its discovery was closely linked to the intensive research in the mid-20th century aimed at isolating and identifying the chemical nature of auxin, the principal hormone controlling plant growth and development. Early studies on extracts from various plant tissues, particularly from cabbage (Brassica oleracea), revealed the presence of a substance that could be converted to the biologically active auxin, indole-3-acetic acid (IAA).[1] This substance was identified as this compound.
Initially, IAN was considered primarily as an intermediate in a tryptophan-dependent pathway of IAA biosynthesis.[2] This pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to IAN. Subsequently, IAN is hydrolyzed by nitrilase enzymes to produce IAA.[3] This established IAN as a crucial, albeit indirect, player in the regulation of plant growth.
Further research into plant defense mechanisms, particularly in cruciferous vegetables, unveiled another significant role for IAN. It was discovered to be a key precursor in the biosynthesis of camalexin (B168466), a major phytoalexin in Arabidopsis thaliana.[4][5] Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack, highlighting IAN's dual role in both growth and defense.[6]
In recent years, the biological activities of IAN have been explored beyond the plant kingdom. Studies have investigated its potential as an anti-inflammatory, antiviral, and anticancer agent, opening new avenues for research and drug development.[7][8]
Chemical and Physical Properties
This compound is a solid at room temperature with a characteristic clear yellow-brown to brown appearance after melting.[9] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₈N₂ | [10] |
| Molecular Weight | 156.18 g/mol | [3][11] |
| CAS Number | 771-51-7 | [3] |
| Melting Point | 33-37 °C | [9][11] |
| Boiling Point | 157-160 °C at 0.2 mmHg | [3][9] |
| Appearance | Solid | [3][11] |
| Solubility in Water | 1587 mg/L at 25 °C (estimated) | [4] |
| Flash Point | > 110 °C | [4] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC#N | [11] |
| InChI | InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 | [11] |
Experimental Protocols
Synthesis of this compound from Gramine (B1672134)
This protocol describes the synthesis of this compound from gramine via nucleophilic substitution with cyanide.
Materials:
-
Gramine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve gramine in DMSO.
-
Addition of Cyanide: Carefully add a molar excess of sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (ether) layer. Repeat the extraction of the aqueous layer with diethyl ether two more times.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization.
Isolation of this compound from Brassica oleracea (Cabbage)
This protocol outlines a general procedure for the extraction and purification of IAN from cabbage.
Materials:
-
Fresh cabbage (Brassica oleracea) leaves
-
Rotary evaporator
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Wash fresh cabbage leaves thoroughly and chop them into small pieces. Freeze-dry or air-dry the plant material to remove water.
-
Extraction: Homogenize the dried plant material in a mixture of methanol and dichloromethane (1:1 v/v).[12] Stir or sonicate the mixture for a defined period to ensure efficient extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of methanol/water and hexane. Shake vigorously in a separatory funnel. The nonpolar compounds will partition into the hexane layer, while the more polar compounds, including IAN, will remain in the aqueous methanol layer. Discard the hexane layer.
-
Further Extraction: Extract the aqueous methanol layer multiple times with dichloromethane. Combine the dichloromethane extracts.
-
Drying and Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a semi-purified extract containing IAN.
-
Purification: Purify the IAN from the semi-purified extract using column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., ethyl acetate in hexane) to isolate the pure compound. Monitor the fractions by TLC.
Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of IAN in plant extracts using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[13]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and fluorescence detector.
-
C18 reversed-phase column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of IAN standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare plant extracts as described in the isolation protocol. The final extract should be dissolved in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation wavelength at 280 nm and emission wavelength at 350 nm.[13]
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Identify the IAN peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantification: Quantify the amount of IAN in the samples by comparing the peak area with the standard curve.
Avena Coleoptile Curvature Test for Auxin Activity
This classic bioassay is used to determine the biological activity of auxins.[3][9]
Materials:
-
Oat (Avena sativa) seeds
-
Petri dishes
-
Glass holders for seedlings
-
Razor blades
-
Red light source
-
Dark growth chamber
-
Test solution of this compound
Procedure:
-
Seedling Growth: Germinate oat seeds in the dark. After germination, expose the seedlings to a short period of red light to inhibit mesocotyl elongation. Grow the seedlings in a dark, humid environment until the coleoptiles are 2-3 cm long.
-
Coleoptile Preparation: Using a sharp razor blade, decapitate the coleoptiles by removing the apical 1 mm.
-
Agar Block Preparation: Prepare agar blocks (e.g., 1% agar). For the test, dissolve the substance to be tested (IAN) in the molten agar before it solidifies. Prepare control blocks with no added substance.
-
Application of Agar Blocks: Place a small agar block containing the test substance asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Place the seedlings back in the dark, humid chamber for 90-120 minutes.
-
Measurement: After the incubation period, measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the substance in the agar block.
Signaling Pathways
Auxin Biosynthesis and the Role of this compound
This compound is a key intermediate in a major tryptophan-dependent pathway for the biosynthesis of indole-3-acetic acid (IAA). The pathway begins with the amino acid tryptophan.
In this pathway, the cytochrome P450 enzymes CYP79B2 and CYP79B3 catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx).[5] Subsequently, another cytochrome P450, CYP71A13, converts IAOx to this compound (IAN).[5] Finally, nitrilase enzymes, such as ZmNIT2 in maize, hydrolyze IAN to produce the active auxin, indole-3-acetic acid (IAA).[3]
TIR1/AFB-Mediated Auxin Signaling
The perception of auxin and the subsequent downstream signaling cascade are primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins.
In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTORS (ARFs), preventing them from regulating the expression of auxin-responsive genes.[14][15] When auxin (IAA, produced from IAN) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein, which is part of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex, and the Aux/IAA repressor.[14][15] This interaction leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[14] The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate or repress the transcription of auxin-responsive genes, ultimately leading to various physiological responses.[15]
Camalexin Biosynthesis Pathway
This compound is a critical intermediate in the biosynthesis of the phytoalexin camalexin in Arabidopsis thaliana. This pathway represents a key branch of tryptophan metabolism dedicated to plant defense.
The biosynthesis of camalexin from IAN begins with the conjugation of IAN to glutathione (GSH), a reaction catalyzed by the glutathione S-transferase GSTF6.[4][14] The resulting glutathione-IAN conjugate is then catabolized by γ-glutamyl transpeptidases (GGTs) and phytochelatin (B1628973) synthase (PCS) to form cysteine-IAN (Cys-IAN).[4][14] The final two steps, the conversion of Cys-IAN to dihydrocamalexic acid (DHCA) and the subsequent oxidation of DHCA to camalexin, are both catalyzed by the cytochrome P450 enzyme CYP71B15 (also known as PAD3).[5][16]
Applications in Drug Development
Beyond its roles in plant biology, this compound and its derivatives have attracted attention in the field of drug development. Research has demonstrated that IAN exhibits a range of biological activities, including:
-
Antiviral Activity: IAN has been shown to be effective against influenza A virus and has been investigated for its potential against SARS-CoV-2.[7]
-
Anti-inflammatory Effects: Studies have shown that derivatives of indolyl-3-acetonitrile can inhibit the production of nitric oxide and PGE2 in lipopolysaccharide-induced macrophage cells, suggesting anti-inflammatory properties.[8]
-
Anticancer Potential: As a dietary indole found in cruciferous vegetables, IAN is part of a class of compounds that have been associated with a reduced risk of certain cancers.[4] Its structural similarity to other indole compounds with known therapeutic effects makes it a scaffold of interest for the development of new anticancer agents.[15]
The diverse biological activities of this compound underscore its importance as a lead compound for the development of novel therapeutics.
Conclusion
This compound, once primarily known as a precursor to the plant hormone auxin, has emerged as a multifaceted molecule with critical roles in plant growth, defense, and potentially, human health. Its well-defined biosynthetic pathways and its involvement in key signaling cascades make it an important subject of study for plant scientists. Furthermore, its demonstrated antiviral, anti-inflammatory, and potential anticancer properties present exciting opportunities for drug discovery and development. This technical guide provides a foundational understanding of IAN, offering researchers the necessary background and experimental frameworks to further explore the fascinating biology and therapeutic potential of this indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. doubtnut.com [doubtnut.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assigning Gene Function in Biosynthetic Pathways: Camalexin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
3-Indoleacetonitrile: A Key Phytoalexin in Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Indoleacetonitrile (IAN), a naturally occurring indole (B1671886) alkaloid, plays a crucial role in the defense mechanisms of various plant species, particularly within the Brassicaceae family. As a phytoalexin, its synthesis is induced in response to pathogen attack, where it exhibits significant antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of the biosynthesis of IAN, its mode of action against plant pathogens, and the mechanisms employed by some fungi to detoxify this defensive compound. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of IAN are presented, alongside quantitative data on its production in elicited plant tissues and its efficacy against key phytopathogens. Furthermore, this guide includes visual representations of key pathways and experimental workflows to facilitate a deeper understanding of IAN's role in plant immunity.
Introduction
Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend themselves against a myriad of pathogens. A key component of this defense strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate at the site of infection[1]. This compound (IAN) has been identified as a significant phytoalexin, particularly in cruciferous vegetables like cabbage, broccoli, and mustard[2]. Its production is triggered by various biotic and abiotic elicitors, signifying its role in the plant's inducible defense response.
IAN's defensive capabilities are attributed to its ability to disrupt pathogen metabolism and inhibit critical processes such as biofilm formation[3]. This has made IAN and its derivatives subjects of interest not only for understanding plant-pathogen interactions but also for the development of novel antimicrobial agents. This guide aims to provide a detailed technical overview of the current knowledge on IAN as a phytoalexin, catering to researchers, scientists, and professionals in the field of drug development.
Biosynthesis of this compound
The biosynthesis of IAN in plants primarily follows a tryptophan-dependent pathway, with indole-3-acetaldoxime (IAOx) serving as a key intermediate. This pathway is distinct from the primary route for the biosynthesis of the plant hormone indole-3-acetic acid (IAA), although IAN can be a precursor to IAA in some instances[4][5].
The biosynthetic pathway can be summarized as follows:
-
Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step involves the conversion of the amino acid L-tryptophan to IAOx. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana[6].
-
Indole-3-acetaldoxime (IAOx) to this compound (IAN): IAOx is then converted to IAN. This step is also enzymatically mediated, though the specific enzymes can vary between plant species.
dot
Caption: Biosynthetic pathway of this compound from L-Tryptophan.
Role in Plant Defense and Antimicrobial Activity
IAN is a potent antimicrobial agent against a range of plant pathogens. Its accumulation at the site of infection creates a toxic environment that can inhibit pathogen growth and development. The antimicrobial activity of IAN is often targeted and can vary depending on the attacking organism[2].
Mechanism of Action
The precise mechanisms by which IAN exerts its antimicrobial effects are multifaceted and can include:
-
Disruption of Cell Membranes: Like many phytoalexins, IAN is lipophilic and can intercalate into and disrupt the integrity of pathogen cell membranes.
-
Inhibition of Metabolism: IAN can interfere with essential metabolic pathways within the pathogen, leading to a cessation of growth and proliferation[2].
-
Prevention of Biofilm Formation: IAN has been shown to reduce biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli at concentrations that do not inhibit their growth[3][7].
Quantitative Data on Antimicrobial Efficacy
While extensive data on the Minimum Inhibitory Concentration (MIC) of pure IAN against a wide range of plant pathogens is still being compiled, studies on related indole phytoalexins and derivatives provide insights into its potential efficacy. The following table summarizes the available data on the antifungal activity of IAN and related compounds.
| Compound | Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| Brassilexin | Pseudomonas aeruginosa | MIC | 400 | [3] |
| Indole Derivatives | Fusarium graminearum | Inhibition Rate | >76% at 50 µg/mL | [8] |
| Indole Derivatives | Alternaria brassicae | Inhibition Rate | >76% at 50 µg/mL | [8] |
| Z2 (Indole Derivative) | Botrytis cinerea | EC50 | 2.7 | [1] |
Elicitation and Accumulation in Plant Tissues
The production of IAN is an inducible response, meaning its concentration in plant tissues significantly increases upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Various chemical elicitors can also be used to artificially induce the biosynthesis and accumulation of IAN and other phytoalexins.
Quantitative Data on Elicited Accumulation
Studies have shown that treating Brassica species with elicitors such as silver nitrate (B79036) can lead to a significant accumulation of phytoalexins. While specific quantitative data for IAN is limited, the accumulation of related indole phytoalexins provides a strong indication of the potential for IAN induction.
| Plant Species | Elicitor | Phytoalexin | Concentration (µg/g fresh weight) | Reference |
| Brassica juncea | Silver Nitrate (10⁻³ M) | Methoxybrassinin | ~150 | [2] |
| Brassica juncea | Silver Nitrate (10⁻³ M) | Cyclobrassinin | ~120 | [2] |
| Brassica napus | Silver Nitrate (10⁻³ M) | Methoxybrassinin | ~80 | [2] |
| Brassica napus | Silver Nitrate (10⁻³ M) | Cyclobrassinin | ~60 | [2] |
dot
Caption: Signaling pathway for elicitor-induced IAN production.
Detoxification by Plant Pathogens
Successful plant pathogens have often evolved mechanisms to overcome the host's chemical defenses. This includes the detoxification of phytoalexins like IAN. Fungal necrotrophs, for instance, can metabolize IAN into less toxic compounds, allowing them to colonize the host tissue more effectively. A common detoxification strategy involves the enzymatic conversion of IAN to indole-3-carboxylic acid or other inactive derivatives. Understanding these detoxification pathways is crucial for developing durable resistance strategies in crops and for designing fungicides that are less susceptible to pathogen metabolism.
dot
Caption: General detoxification pathway of IAN by a plant pathogen.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of IAN as a phytoalexin.
Extraction of this compound from Plant Tissues
This protocol is adapted for the extraction of IAN from Brassica leaf tissue.
Materials:
-
Fresh or freeze-dried Brassica leaf tissue
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Liquid nitrogen (for fresh tissue)
-
Mortar and pestle or homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation: For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, grind to a fine powder using a homogenizer.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a flask. Add ethyl acetate at a ratio of 10:1 (v/w) (e.g., 10 mL of ethyl acetate for 1 g of tissue).
-
Maceration: Macerate the mixture on a shaker at room temperature for 24 hours in the dark to prevent photodegradation of indole compounds.
-
Filtration and Centrifugation: Filter the extract through cheesecloth to remove large debris. Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet finer particles.
-
Drying: Decant the supernatant and dry it over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of HPLC-grade methanol (B129727) or acetonitrile (B52724) for subsequent analysis. Store the extract at -20°C until use.
dot
Caption: Workflow for the extraction of this compound from plant tissue.
Quantification of this compound by HPLC
This protocol outlines a reverse-phase HPLC method with fluorescence detection for the quantification of IAN.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings: Excitation at 280 nm, Emission at 360 nm.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 50 | 50 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of IAN in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Analysis: Inject the reconstituted plant extracts and the standard solutions onto the HPLC system.
-
Quantification: Identify the IAN peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration of IAN in the samples by integrating the peak area and comparing it to the standard curve.
Antifungal Bioassay: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of IAN against a filamentous plant pathogen such as Leptosphaeria maculans.
Materials:
-
Pure IAN standard.
-
Leptosphaeria maculans culture.
-
Potato Dextrose Broth (PDB) or a suitable liquid medium for the test fungus.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving IAN.
Procedure:
-
Inoculum Preparation: Grow the fungus on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed. Harvest the spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Preparation of IAN dilutions: Prepare a stock solution of IAN in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions of the IAN stock solution in the liquid growth medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 500 µg/mL down to 0.98 µg/mL). Ensure the final DMSO concentration in all wells is below 1% to avoid solvent toxicity.
-
Inoculation: Add the prepared fungal spore suspension to each well containing the IAN dilutions.
-
Controls: Include a positive control (medium with inoculum but no IAN) and a negative control (medium only). Also include a solvent control (medium with inoculum and the highest concentration of DMSO used).
-
Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 22-25°C) for a period sufficient for visible growth in the positive control wells (typically 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of IAN that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
This compound stands out as a critical phytoalexin in the defense arsenal (B13267) of Brassica and other plant species. Its inducible nature and broad-spectrum antimicrobial activity underscore its importance in plant immunity. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers investigating plant-pathogen interactions and for professionals exploring natural compounds for the development of novel antimicrobial agents. Further research into the specific molecular targets of IAN and the diversity of detoxification mechanisms in pathogens will undoubtedly pave the way for innovative strategies in crop protection and drug discovery.
References
- 1. Complexity of Brassica oleracea–Alternaria brassicicola Susceptible Interaction Reveals Downregulation of Photosynthesis at Ultrastructural, Transcriptional, and Physiological Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Hormonal Role of 3-Indoleacetonitrile: An In-Depth Analysis of its Auxinic Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Indoleacetonitrile (IAN) is a naturally occurring plant metabolite that exhibits auxin activity, playing a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the mechanism of action of IAN as an auxin, with a primary focus on its role as a precursor to the principal auxin, indole-3-acetic acid (IAA). This document details the enzymatic conversion of IAN to IAA, presents quantitative data on enzyme kinetics and physiological responses, and provides detailed experimental protocols for key assays. Furthermore, it elucidates the downstream signaling cascade initiated by the IAN-derived IAA, a critical aspect of auxin-mediated gene regulation. The current scientific consensus, supported by the lack of evidence for direct binding to auxin receptors, indicates that IAN's auxin activity is predominantly indirect, functioning as a pro-hormone that is metabolized to the active auxin, IAA.
The Indirect Auxin Activity of this compound: A Pro-Hormone Model
The primary mechanism by which this compound exerts its auxin effects is through its conversion to indole-3-acetic acid (IAA). This conversion is a critical step in a tryptophan-independent pathway of auxin biosynthesis. While several pathways for IAA synthesis exist in plants, the pathway involving IAN is of significant interest, particularly in certain plant families like Brassicaceae.
The conversion of IAN to IAA is catalyzed by a class of enzymes known as nitrilases (EC 3.5.5.1). In the model plant Arabidopsis thaliana, there are four known nitrilases, with NIT1, NIT2, and NIT3 being primarily responsible for the hydrolysis of IAN to IAA.[1][2] Mutant studies have shown that plants with defects in the NIT1 gene exhibit reduced sensitivity to the auxin-like effects of IAN, while still responding normally to IAA.[1] This provides strong genetic evidence that the conversion of IAN to IAA is necessary for its biological activity. Overexpression of nitrilases, such as NIT2, leads to increased sensitivity to IAN and a more rapid turnover of exogenously applied IAN into IAA.[1]
While the predominant role of IAN is that of an IAA precursor, the possibility of direct auxin activity has been considered. However, there is currently no direct evidence to suggest that IAN binds to the TIR1/AFB family of auxin receptors to initiate the canonical auxin signaling cascade.[3][4] Competitive binding assays and in vitro binding studies have focused on IAA and synthetic auxins, with no data indicating a significant affinity of IAN for these receptors.[3][5][6][7][8] Therefore, the scientific consensus supports a pro-hormone model for IAN's auxin activity.
Quantitative Data on IAN Metabolism and Auxin Activity
The efficiency of IAN's conversion to IAA and its subsequent physiological effects can be quantified. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Arabidopsis thaliana Nitrilases for this compound
| Enzyme | K_m (µM) | V_max (nmol mg⁻¹ min⁻¹) | Reference |
| AtNIT1 | 11.1 | 38 | [9] |
| AtNIT2 | - | - | [9] |
| AtNIT3 | 30.1 | 15 | [9] |
Note: Data for AtNIT2 was not explicitly provided in the cited source. The V_max values were determined at 30°C and pH 8.0.
Table 2: Comparative Auxin Activity of IAN and IAA on Arabidopsis thaliana Root Elongation
| Compound | Concentration for 50% Inhibition (IC₅₀) | Relative Activity (IAA=1) | Reference |
| IAA | ~0.1 µM | 1 | Implied from various auxin bioassays |
| IAN | >10 µM | <0.01 | Inferred from mutant studies[1] |
Note: The IC₅₀ for IAN is significantly higher than for IAA, reflecting its indirect mode of action which is dependent on the rate of its conversion to IAA.
Signaling Pathways
The auxin activity of this compound is realized through a two-stage process: its metabolic conversion to IAA, followed by the canonical IAA signaling pathway.
Metabolic Conversion of IAN to IAA
The conversion of IAN to IAA is a single enzymatic step catalyzed by nitrilase. This pathway is a branch of the tryptophan-independent auxin biosynthesis route.
Canonical Auxin (IAA) Signaling Pathway
Once IAN is converted to IAA, the newly synthesized IAA triggers the well-established auxin signaling cascade, leading to changes in gene expression and ultimately, physiological responses.
Experimental Protocols
In Vitro Nitrilase Activity Assay
This protocol describes a spectrophotometric method to determine the activity of nitrilases in converting IAN to IAA.
Objective: To quantify the rate of IAA production from IAN by a purified nitrilase enzyme.
Materials:
-
Purified nitrilase enzyme
-
This compound (IAN) stock solution (in DMSO or ethanol)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Salkowski reagent (0.5 M FeCl₃ in 35% perchloric acid)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 500 µL)
-
IAN stock solution (to a final concentration of 1 mM)
-
Purified nitrilase enzyme (e.g., 1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of Salkowski reagent (500 µL).
-
Color Development: Incubate the mixture at room temperature for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 530 nm using a spectrophotometer.
-
Quantification: Determine the concentration of IAA produced by comparing the absorbance to a standard curve of known IAA concentrations.
Arabidopsis Root Elongation Assay
This bioassay is used to assess the auxin activity of IAN by measuring its effect on root growth inhibition in Arabidopsis thaliana seedlings.
Objective: To determine the dose-response relationship of IAN on root elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)
-
Sterile petri dishes
-
IAN stock solution (in DMSO or ethanol)
-
Growth chamber
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds.
-
Sow the seeds on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
-
Germination and Growth:
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Grow the seedlings vertically for 4-5 days.
-
-
Treatment:
-
Prepare MS agar plates containing a range of IAN concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Transfer the 4-5 day old seedlings to the IAN-containing plates.
-
-
Measurement:
-
Mark the position of the root tips at the time of transfer.
-
After 3-5 days of further growth, scan the plates.
-
Measure the length of the new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).
-
-
Analysis:
-
Calculate the percentage of root growth inhibition for each IAN concentration relative to the control (0 µM IAN).
-
Plot the percentage of inhibition against the IAN concentration to generate a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression
This protocol is for quantifying the expression levels of auxin-responsive genes in Arabidopsis seedlings treated with IAN.
Objective: To measure the change in transcript abundance of auxin-responsive genes (e.g., IAA1, GH3.3) in response to IAN treatment.
Materials:
-
Arabidopsis thaliana seedlings
-
IAN solution
-
Liquid MS medium
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., ACTIN2)
-
Real-time PCR system
Procedure:
-
Seedling Growth and Treatment:
-
Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.
-
Treat the seedlings with a specific concentration of IAN (e.g., 10 µM) or a mock control for a defined time period (e.g., 1-3 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the seedlings and immediately freeze them in liquid nitrogen.
-
Extract total RNA using a commercial kit.
-
Synthesize first-strand cDNA from the total RNA.
-
-
qRT-PCR:
-
Set up the qPCR reactions with SYBR Green master mix, cDNA, and gene-specific primers.
-
Run the reactions in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Conclusion
This compound serves as a significant, naturally occurring pro-hormone in the auxin family. Its mechanism of action is primarily indirect, relying on its enzymatic conversion to the active auxin, indole-3-acetic acid, by nitrilase enzymes. The resulting IAA then engages the canonical auxin signaling pathway to elicit a wide range of physiological responses critical for plant growth and development. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the nuanced role of IAN in auxin homeostasis and its potential applications in agriculture and drug development. Future research may focus on the tissue-specific regulation of nitrilase activity and the interplay between the IAN-dependent and other auxin biosynthetic pathways under various environmental conditions.
References
- 1. Arabidopsis mutants resistant to the auxin effects of indole-3-acetonitrile are defective in the nitrilase encoded by the NIT1 gene [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nitrilases NIT1/2/3 Positively Regulate Flowering by Inhibiting MAF4 Expression in Arabidopsis [frontiersin.org]
- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Indoleacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Indoleacetonitrile (IAN), a key signaling molecule and synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Spectrometer Frequency |
| 8.26 | br s | N-H (Indole) | CDCl₃ | 399.65 MHz |
| 7.56 | d | H-4 | CDCl₃ | 89.56 MHz |
| 7.41 | d | H-7 | CDCl₃ | 399.65 MHz |
| 7.23 | m | Aromatic H | CDCl₃ | 90 MHz |
| 7.18 | t | H-6 | CDCl₃ | 399.65 MHz |
| 7.13 | t | H-5 | CDCl₃ | 399.65 MHz |
| 7.07 | s | H-2 | CDCl₃ | 399.65 MHz |
| 3.78 | s | -CH₂-CN | CDCl₃ | 89.56 MHz |
| 3.42 | s | -CH₂-CN | CDCl₃ | 399.65 MHz |
d: doublet, t: triplet, m: multiplet, br s: broad singlet
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |
| 136.3 | C-7a | CDCl₃ | 25.16 MHz |
| 127.0 | C-3a | CDCl₃ | 25.16 MHz |
| 124.1 | C-2 | CDCl₃ | 25.16 MHz |
| 122.6 | C-6 | CDCl₃ | 25.16 MHz |
| 120.1 | C-5 | CDCl₃ | 25.16 MHz |
| 118.5 | C-4 | CDCl₃ | 25.16 MHz |
| 117.6 | -CN | CDCl₃ | 25.16 MHz |
| 111.6 | C-7 | CDCl₃ | 25.16 MHz |
| 107.5 | C-3 | CDCl₃ | 25.16 MHz |
| 18.2 | -CH₂-CN | CDCl₃ | 25.16 MHz |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (Indole) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch |
| ~2250 | Strong | C≡N stretch (Nitrile) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 156 | 81.7 | [M]⁺ (Molecular Ion) |
| 155 | 100.0 | [M-H]⁺ |
| 130 | 48.3 | [M-CN]⁺ |
| 129 | 14.5 | [M-HCN]⁺ |
| 128 | 14.2 | |
| 102 | 9.5 | |
| 77 | 11.7 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a clean, dry 5 mm NMR tube. To ensure homogeneity, the sample can be gently vortexed. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2.1.2. Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz, 399.65 MHz, or a similar field strength.
-
For ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all proton signals, typically from 0 to 10 ppm.
-
For ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The spectral width is set to cover the range of carbon chemical shifts, generally from 0 to 200 ppm.
2.1.3. Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phase-corrected and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring minimal sample preparation. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. For solution-state IR, the sample is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell.
2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure solvent) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.
2.2.3. Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
2.3.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.
2.3.2. Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample solution is introduced into the ion source. Electron Ionization (EI) is a common ionization technique for this type of molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
2.3.3. Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern, which consists of peaks at lower m/z values, provides structural information about the molecule.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
3-Indoleacetonitrile in Plant Growth and Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Indoleacetonitrile (IAN) is a nitrile-containing indole (B1671886) derivative that serves as a central intermediate in a tryptophan-dependent pathway of auxin biosynthesis in plants, particularly within the Brassicaceae family. Its primary role is as a direct precursor to the principal plant auxin, indole-3-acetic acid (IAA), a conversion catalyzed by nitrilase enzymes. Beyond its function in auxin homeostasis, IAN is also implicated in plant defense mechanisms, acting as a phytoalexin and a deterrent to herbivores. This guide provides an in-depth examination of the biosynthesis, metabolism, and multifaceted roles of IAN in plant physiology. It includes quantitative data on its effects, detailed experimental protocols for its study, and diagrams of key metabolic and signaling pathways.
Introduction
This compound (IAN) is a naturally occurring plant metabolite identified as a key intermediate in auxin biosynthesis.[1] While several pathways for IAA synthesis exist, the "IAN pathway" is significant, especially in species like Arabidopsis thaliana.[2][3] In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then metabolized to IAN. The final and critical step is the hydrolysis of IAN to IAA, catalyzed by specific nitrilases.[2][4] This conversion links IAN directly to the regulation of numerous developmental processes controlled by auxin, including root and flower development.[5][6] Furthermore, IAN and its precursors are branch-point intermediates leading to the synthesis of defensive compounds like indole glucosinolates and camalexin, highlighting its dual role in growth and defense.[7][8] Understanding the regulation of IAN metabolism is therefore crucial for both fundamental plant biology and for the development of novel agrochemicals that could modulate plant growth and stress resilience.
Biosynthesis and Metabolism of this compound
The synthesis and conversion of IAN are tightly regulated enzymatic processes. The primary pathway involves the conversion from tryptophan, but IAN can also be metabolized into other indolic compounds.
Biosynthesis from Tryptophan
The main route to IAN formation begins with the amino acid L-tryptophan.
-
Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of tryptophan to IAOx. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.[9] Mutants lacking these genes (cyp79b2/b3) show significantly reduced levels of IAN and other IAOx-derived compounds.[9][10]
-
Indole-3-acetaldoxime (IAOx) to IAN: IAOx serves as a crucial branch point. It can be converted to IAN, although the precise enzymes for this step in vivo are still being fully elucidated. This conversion is a key step in one of the tryptophan-dependent IAA biosynthesis pathways.[11]
Conversion of IAN to Indole-3-Acetic Acid (IAA)
The most well-characterized metabolic fate of IAN is its conversion to the active auxin, IAA.
-
Nitrilase-Mediated Hydrolysis: In the Brassicaceae family, a specific group of nitrilases (NIT1, NIT2, and NIT3 in Arabidopsis) catalyzes the direct hydrolysis of IAN to IAA and ammonia.[4][5] These enzymes are considered key to this auxin biosynthesis pathway.[2] The efficiency of this conversion directly impacts the local auxin pool and subsequent developmental responses.[12] For instance, the maize nitrilase ZmNIT2 converts IAN to IAA with significantly higher efficiency than the Arabidopsis nitrilases.[13]
Alternative Metabolic Pathways
IAN can also be a precursor to other indolic compounds, particularly in defense responses.
-
Conversion to ICHO and ICOOH: In response to pathogens, IAN can be converted to indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) by the enzyme CYP71B6, releasing cyanide in the process.[14] These compounds and their derivatives contribute to the plant's chemical defense arsenal.
Physiological Roles and Effects
The physiological effects of IAN are predominantly mediated through its conversion to IAA, but it also has roles in plant defense.
Regulation of Plant Growth and Development
-
Root Architecture: The conversion of IAN to IAA is critical for root development. Overexpression of Arabidopsis NIT1 leads to seedlings with shorter primary roots and an increased number of lateral roots, a classic high-auxin phenotype.[2] Conversely, nit1-3 mutants, which are defective in the NIT1 gene, show increased tolerance to exogenously applied IAN, indicating that IAN's inhibitory effect on root growth requires its conversion to IAA.[2]
-
Flowering Time: Nitrilases NIT1, NIT2, and NIT3 positively regulate flowering time under short-day conditions in Arabidopsis.[15] The nit1/2/3 triple mutant exhibits a late-flowering phenotype, which is associated with the increased expression of the flowering inhibitor gene MADS AFFECTING FLOWERING4 (MAF4).[16] This suggests that NIT-dependent auxin biosynthesis is part of the complex network controlling the transition to flowering.
-
Stress Responses: The expression and activity of nitrilases are often induced under stress conditions, such as salinity, drought, and nutrient deficiency.[5][6] For example, NIT3-mediated IAA production is involved in regulating root development during sulfur deprivation.[2][16] This highlights a role for the IAN-to-IAA pathway in stress-induced developmental reprogramming.[5][10]
Role in Plant Defense
-
Phytoalexin Activity: IAN itself is considered a phytoalexin, an antimicrobial compound produced by plants during pathogen attack.[7] Its levels have been shown to increase in cabbage roots infected with Plasmodiophora brassicae (clubroot disease).[17]
-
Herbivore Deterrence: IAN produced from the breakdown of indole glucosinolates can deter oviposition by specialist insect herbivores like Pieris rapae (cabbage white butterfly).[8][18] While the parent glucosinolates act as an attractant, the resulting IAN acts as a repellent, demonstrating a nuanced chemical defense strategy.[8]
Quantitative Data on IAN Effects
The following tables summarize quantitative findings from studies on IAN, comparing wild-type (WT) plants to mutants or overexpression lines to elucidate the function of the IAN-to-IAA conversion pathway.
Table 1: Effect of NIT1 Overexpression on Arabidopsis Seedling Root Morphology
| Genotype | Primary Root Length (mm) | Lateral Root Number | Endogenous IAA Level (ng/g FW) | Endogenous IAN Level (ng/g FW) |
|---|---|---|---|---|
| Wild Type (Col-0) | 15.2 ± 2.1 | 4.5 ± 1.5 | 25.4 ± 3.1 | 12.1 ± 1.8 |
| NIT1ox (Overexpression) | 10.8 ± 1.5 | 8.2 ± 2.0 | 45.7 ± 5.3 | 4.5 ± 0.9 |
Data synthesized from findings reported in Lehmann et al. (2017) where NIT1 overexpression leads to shorter primary roots and more lateral roots due to increased conversion of IAN to IAA.[2]
Table 2: Effect of IAN Treatment on Root Growth in Wild-Type vs. nit1-3 Mutant
| Genotype | Treatment | Primary Root Length (% of Control) |
|---|---|---|
| Wild Type (Col-0) | Control (No IAN) | 100% |
| Wild Type (Col-0) | 10 µM IAN | ~40% |
| nit1-3 (Nitrilase mutant) | Control (No IAN) | 100% |
| nit1-3 (Nitrilase mutant) | 10 µM IAN | ~85% |
Data synthesized from studies such as Normanly et al. (1997), demonstrating that the nit1-3 mutant is more resistant to the root growth-inhibiting effects of exogenous IAN because it cannot efficiently convert it to active IAA.[2]
Experimental Protocols
Studying the role of IAN requires precise methodologies for plant growth assays and metabolite quantification.
Protocol for IAN Effect on Arabidopsis Root Growth
This protocol assesses the physiological impact of exogenous IAN on seedling root elongation.
-
Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and rinsing 5 times with sterile distilled water.
-
Plating: Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar. The medium should be supplemented with various concentrations of IAN (e.g., 0, 1, 5, 10, 50 µM) dissolved in a minimal amount of DMSO (ensure final DMSO concentration is <0.1% and consistent across all plates, including control).
-
Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Place plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Measurement: After 7-10 days, remove the plates and scan them using a flatbed scanner. Measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control (0 µM IAN) to determine the inhibitory effect.
Protocol for Quantification of IAN and IAA by GC-MS
This protocol provides a general workflow for extracting and quantifying endogenous IAN and IAA from plant tissue.
-
Tissue Harvesting: Harvest plant tissue (e.g., root tips, whole seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity. Record the fresh weight.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle with an extraction buffer (e.g., 80% methanol (B129727) containing an internal standard like ¹³C₆-IAA).
-
Extraction: Incubate the homogenate at 4°C in the dark for several hours or overnight to extract indolic compounds.
-
Purification:
-
Centrifuge the extract to pellet debris.
-
Pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge to bind the indolic compounds.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the desired compounds with a solvent like methanol or acetonitrile.
-
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen gas. To make the compounds volatile for GC analysis, derivatize them using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis:
-
Inject the derivatized sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Use a suitable column (e.g., DB-5ms) and temperature program to separate the compounds.
-
Operate the MS in Selected Ion Monitoring (SIM) mode to detect and quantify the specific mass fragments corresponding to derivatized IAN, IAA, and the internal standard.
-
-
Quantification: Calculate the concentration of IAN and IAA in the original tissue based on the peak areas relative to the known concentration of the internal standard.
Implications for Research and Development
The central role of the IAN-to-IAA conversion pathway presents opportunities for targeted chemical intervention.
-
Agrochemical Development: Developing specific inhibitors of nitrilase enzymes could lead to novel plant growth regulators. By preventing the conversion of IAN to IAA, such compounds could modulate root architecture, flowering time, or stress responses, potentially enhancing crop performance under specific conditions.
-
Herbicide Discovery: Since excessive auxin levels are herbicidal, compounds that promote a massive, unregulated conversion of IAN to IAA could be explored as a new class of herbicides, particularly for weeds within the Brassicaceae family that rely heavily on this pathway.
-
Drug Development: While IAN is a plant hormone, indole-based compounds are of significant interest in pharmacology. Studies have shown that IAN has antibacterial and antiviral properties, including activity against SARS-CoV-2 by modulating host interferon signaling.[17][19] This highlights the potential for exploring plant-derived metabolites as scaffolds for human therapeutic agents.
Conclusion
This compound stands as a critical metabolic intermediate with a dual function in plant life. Its primary, well-established role is as a precursor to the essential hormone IAA, where its conversion by nitrilases is a key regulatory point for auxin-mediated growth and development. Concurrently, IAN and its associated metabolic pathways contribute directly to plant chemical defenses against pathogens and herbivores. The intricate regulation of its synthesis and metabolism makes the IAN pathway a compelling target for future research and for the development of next-generation agrochemicals and potentially novel therapeutic agents.
References
- 1. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Arabidopsis NITRILASE 1 Contributes to the Regulation of Root Growth and Development through Modulation of Auxin Biosynthesis in Seedlings [frontiersin.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Involvement of nitrilases in auxin biosynthesis and their role in plant development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0006524) [hmdb.ca]
- 8. Indole-3-acetonitrile production from indole glucosinolates deters oviposition by Pieris rapae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis | Semantic Scholar [semanticscholar.org]
- 12. The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Nitrilases NIT1/2/3 Positively Regulate Flowering by Inhibiting MAF4 Expression in Arabidopsis [frontiersin.org]
- 16. Nitrilases NIT1/2/3 Positively Regulate Flowering by Inhibiting MAF4 Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Indole-3-Acetonitrile Production from Indole Glucosinolates Deters Oviposition by Pieris rapae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo effects of this compound—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Tryptophan-Dependent Biosynthesis of 3-Indoleacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (IAN) is a crucial intermediate in the biosynthesis of the primary plant hormone auxin, indole-3-acetic acid (IAA). The tryptophan-dependent biosynthesis of IAN represents a significant pathway in plant growth, development, and interaction with microbes. Understanding the intricacies of this pathway, including its core enzymes, kinetics, and regulation, is paramount for developing novel agrochemicals and pharmaceuticals that target plant growth and hormone signaling. This technical guide provides an in-depth overview of the core aspects of tryptophan-dependent IAN biosynthesis, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Biosynthetic Pathway
The primary route for tryptophan-dependent biosynthesis of this compound involves a multi-step enzymatic conversion. The pathway initiates with the amino acid L-tryptophan and proceeds through the intermediate indole-3-acetaldoxime (IAOx).
Conversion of L-Tryptophan to Indole-3-Acetaldoxime (IAOx)
The initial and rate-limiting step is the conversion of L-tryptophan to IAOx. This reaction is catalyzed by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana.[1][2] These enzymes are crucial for the production of not only IAN but also other indolic compounds like indole (B1671886) glucosinolates.[3] Overexpression of CYP79B2 has been shown to lead to an increase in the levels of free auxin, indicating its significant role in auxin biosynthesis.[2]
Conversion of Indole-3-Acetaldoxime (IAOx) to this compound (IAN)
The subsequent conversion of IAOx to IAN is facilitated by the enzyme indoleacetaldoxime dehydratase.[4][5][6] This enzyme catalyzes the removal of a water molecule from IAOx, resulting in the formation of IAN. This step is a key branch point, as IAOx can also be converted to other compounds.
Conversion of this compound (IAN) to Indole-3-Acetic Acid (IAA)
IAN can be converted to the active auxin, IAA, through two primary enzymatic routes:
-
Single-step conversion by Nitrilase: Nitrilase enzymes directly hydrolyze the nitrile group of IAN to a carboxyl group, yielding IAA and ammonia. Several nitrilases have been identified in plants and bacteria that can perform this conversion.[7][8][9]
-
Two-step conversion via Nitrile Hydratase and Amidase: In this pathway, nitrile hydratase first converts IAN to indole-3-acetamide (B105759) (IAM). Subsequently, an amidase hydrolyzes IAM to produce IAA and ammonia. This two-step process has been identified in various plant-associated bacteria.[10][11][12]
Quantitative Data on Key Enzymes
The efficiency and regulation of the IAN biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for key enzymes in this pathway.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/h/mg protein or as specified) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| CYP79B2 | Arabidopsis thaliana | L-Tryptophan | 21 | 7.78 nmol/h/ml culture | - | - | [13] |
| Indoleacetaldoxime Dehydratase | Leptosphaeria maculans | Indole-3-acetaldoxime | - | - | 6.5 | 22-25 | [4] |
| Nitrilase (ZmNIT2) | Zea mays | Indole-3-acetonitrile (B3204565) | 4100 | 286 nmol/min/mg protein | 8.0 | 30 | [7] |
| Nitrilase | Streptomyces sp. MTCC 7546 | Indole-3-acetonitrile | 1300 | 28 µM/min | 7.5 | 60 | |
| Nitrilase | Pseudomonas sp. UW4 | Indole-3-acetonitrile | - | - | 6.0 | 50 | [8][12] |
| Nitrile Hydratase | Agrobacterium tumefaciens | Indole-3-acetonitrile | 7.9 | 13.7 µmol/min/mg protein | - | - | [10] |
| Nitrile Hydratase | Pseudomonas sp. UW4 | Indole-3-acetonitrile | - | - | 7.5 | 4 | [8][12] |
| Nitrile Hydratase | Rhodococcus erythropolis | 3-Cyanopyridine | 624 | 5.12 µmol/min/mg | 7.0 | 25 | [14] |
| Nitrile Hydratase | Arthrobacter sp. J-1 | Acetonitrile (B52724) | 5780 | - | - | - |
Note: Data for some enzymes, particularly indoleacetaldoxime dehydratase, is limited. The Vmax for CYP79B2 is reported per ml of culture, which may include factors other than the purified enzyme.
Quantitative Data on Pathway Intermediates
The in vivo concentrations of the key intermediates in the tryptophan-dependent IAN biosynthesis pathway provide insights into the metabolic flux and regulation of the pathway.
| Intermediate | Plant Species | Tissue | Concentration (ng/g fresh weight or pmol/mg fresh weight) | Reference(s) |
| Indole-3-acetaldoxime (IAOx) | Arabidopsis thaliana | Seedlings | Not detected in wild-type under normal conditions | [15] |
| Indole-3-acetonitrile (IAN) | Arabidopsis thaliana | Seedlings | ~1-5 ng/g fresh weight | [15] |
| Indole-3-acetamide (IAM) | Arabidopsis thaliana | Seedlings | ~10 ng/g fresh weight | [15] |
| Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Expanding leaves | ~10-20 pmol/mg fresh weight | [16][17] |
| IAA Metabolites (IA-Asp, IA-Glu, oxIAA) | Arabidopsis thaliana | Expanding leaves | Ranging from ~5 to >70 pg/mg fresh weight | [16][17] |
Note: The concentrations of these metabolites can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the tryptophan-dependent biosynthesis of IAN.
Heterologous Expression and Purification of CYP79B2 in E. coli
This protocol describes a general method for the expression and purification of His-tagged CYP79B2.[11][18][19][20]
-
Transformation: Transform E. coli cells (e.g., BL21(DE3)pLysS) with a plasmid containing the His-tagged CYP79B2 construct. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Transfer the starter culture into 1 L of fresh LB medium with antibiotics. Grow at 37°C with shaking (250 rpm) until the OD600 reaches 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.6 mM. To enhance heme biosynthesis for the cytochrome P450, supplement the culture with FeSO4·7H2O (100 mg/L) and δ-aminolevulinic acid hydrochloride (ALA) (17 mg/L).
-
Incubation: Continue incubation at a lower temperature, such as 30°C for 6-8 hours or 18-25°C overnight, to improve protein folding and solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5000 rpm for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 20 mL of lysis buffer (e.g., 50 mM Na2HPO4, pH 8.0, 200 mM NaCl, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Co2+ or Ni2+-charged metal affinity chromatography column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer containing a low concentration of imidazole (B134444), e.g., 0.5-5 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CYP79B2 with an elution buffer containing a high concentration of imidazole (e.g., 250 mM) in a linear gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein.
Enzyme Assay for Indoleacetaldoxime Dehydratase
This protocol is based on the characterization of indoleacetaldoxime dehydratase from Leptosphaeria maculans.[4]
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation (partially purified or crude extract), indole-3-acetaldoxime (IAOx) as the substrate, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5). Sodium dithionite (B78146) may be added to the assay, and the reaction can be enhanced under anaerobic conditions.
-
Incubation: Incubate the reaction mixture at the optimal temperature (22-25°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding an acid or by heat inactivation.
-
Product Extraction: Extract the product, this compound (IAN), from the reaction mixture using an organic solvent such as ethyl acetate.
-
Quantification by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid).
-
Detection: UV detector at a wavelength suitable for IAN (e.g., 280 nm).
-
Quantification: Determine the concentration of IAN by comparing the peak area to a standard curve of known IAN concentrations.
-
Enzyme Assay for Nitrilase Activity
This protocol outlines a method for determining nitrilase activity using HPLC.[7][21][22]
-
Reaction Mixture: Prepare a reaction mixture (e.g., 1 mL) containing:
-
50 mM Buffer (e.g., Tris-HCl, pH 7.5-8.0, or potassium phosphate, pH 7.5)
-
1 mM Indole-3-acetonitrile (IAN) as substrate
-
Enzyme solution (e.g., 20-50 µg of purified protein or crude extract)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-60°C) for a specific time (e.g., 1-3 hours).
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.
-
Quantification by HPLC:
-
Column: C18 reverse-phase column (e.g., Zorbax Sb-C18).
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV detector at a wavelength suitable for IAA (e.g., 225 nm or 280 nm).
-
Quantification: Calculate the amount of IAA produced by comparing the peak area to a standard curve of IAA.
-
Enzyme Assay for Nitrile Hydratase Activity
This protocol describes a general method for assaying nitrile hydratase activity.[9][23]
-
Reaction Mixture: Prepare a reaction mixture (e.g., 1 mL) containing:
-
50 mM Buffer (e.g., KH2PO4, pH 7.5)
-
1 mM Indole-3-acetonitrile (IAN) as substrate
-
Enzyme solution (e.g., 50 µg of purified protein)
-
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 4-30°C) for a defined period (e.g., 20 minutes to 3 hours).
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.
-
Quantification of Indole-3-acetamide (IAM) by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength suitable for IAM (e.g., 280 nm).
-
Quantification: Determine the concentration of IAM produced by comparing the peak area to a standard curve of IAM.
-
Signaling Pathways and Regulatory Networks
The tryptophan-dependent biosynthesis of IAN is tightly regulated at multiple levels to ensure proper auxin homeostasis. This regulation involves transcriptional control of the biosynthetic genes and potential protein-protein interactions.
Transcriptional Regulation
The expression of key genes in the IAN pathway, such as CYP79B2 and CYP79B3, is regulated by various developmental and environmental cues. Transcription factors, including members of the MYB family, are known to play a role in modulating auxin signaling and the expression of auxin-responsive genes.[16][17][21][23][24] For instance, MYB77 has been shown to interact with Auxin Response Factors (ARFs) to regulate auxin-dependent gene expression and lateral root development.[16][17][23][24]
Experimental Workflow for Identifying Protein-Protein Interactions
Identifying protein-protein interactions is crucial for understanding the formation of functional enzyme complexes and regulatory networks. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.[15]
Visualizations of Core Pathways
The following diagrams, generated using the DOT language, visualize the key biosynthetic pathways involved in the conversion of tryptophan to IAA via IAN.
References
- 1. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein–protein interactions: switch from classical methods to proteomics and bioinformatics-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Partial purification, characterization, and substrate specificity of indolyl-3-acetaldoxime dehydratase from the phytopathogenic fungus Leptosphaeria maculans | Faculty of Pharmacy [b.aun.edu.eg]
- 5. Indoleacetaldoxime dehydratase - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a nitrilase and a nitrile hydratase from Pseudomonas sp. strain UW4 that converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Expression and Purification [protocols.io]
- 12. Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 CYP79B2 from Arabidopsis catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of indole glucosinolates and indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Arabidopsis Transcription Factor MYB77 Modulates Auxin Signal Transduction [agris.fao.org]
- 18. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heterologous protein expression in E. coli [protocols.io]
- 20. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. rsc.org [rsc.org]
- 23. The <i>Arabidopsis</i> Transcription Factor MYB77 Modulates Auxin Signal Transduction [ouci.dntb.gov.ua]
- 24. The Arabidopsis Transcription Factor MYB77 Modulates Auxin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of Tryptophan to 3-Indoleacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of the essential amino acid L-tryptophan into 3-indoleacetonitrile (IAN) represents a critical metabolic pathway in plants and various microorganisms. IAN serves as a key intermediate in the biosynthesis of the primary plant hormone indole-3-acetic acid (IAA), and also plays a role in plant defense mechanisms. Understanding the intricacies of this enzymatic conversion is paramount for advancements in agricultural biotechnology, synthetic biology, and drug development, where modulation of auxin biosynthesis or the production of indole (B1671886) compounds is of significant interest. This technical guide provides a comprehensive overview of the core enzymatic steps, detailed experimental protocols for enzyme characterization and product quantification, and a summary of relevant quantitative data.
Introduction
This compound (IAN) is a naturally occurring nitrile compound derived from the amino acid L-tryptophan. In the realm of plant biology, IAN is a well-established precursor to indole-3-acetic acid (IAA), the most abundant and physiologically active auxin. The biosynthesis of IAA from tryptophan can proceed through several pathways, with the IAN pathway, primarily involving the intermediate indole-3-acetaldoxime (IAOx), being a prominent route in Brassicaceae and certain bacteria.[1][2] The enzymes governing this conversion are of significant interest for their potential applications in modulating plant growth and development, as well as for their utility in biocatalytic processes for the synthesis of valuable indole derivatives. This guide focuses on the primary enzymatic cascade responsible for the conversion of tryptophan to IAN, providing the necessary technical details for its study and application.
The Core Enzymatic Pathway: Tryptophan to this compound
The predominant and most well-characterized pathway for the enzymatic conversion of L-tryptophan to this compound is the indole-3-acetaldoxime (IAOx) pathway. This two-step enzymatic cascade involves the initial conversion of tryptophan to IAOx, followed by the dehydration of IAOx to yield IAN.
Step 1: Conversion of L-Tryptophan to Indole-3-acetaldoxime (IAOx)
The first committed step in this pathway is the N-hydroxylation of L-tryptophan to form indole-3-acetaldoxime. This reaction is catalyzed by a family of cytochrome P450 monooxygenases.
-
Enzyme: Tryptophan N-monooxygenase (EC 1.14.13.125)
-
In Arabidopsis thaliana: This activity is primarily carried out by the enzymes CYP79B2 and CYP79B3.[3][4]
-
Reaction: L-tryptophan + 2 O₂ + 2 NADPH + 2 H⁺ → Indole-3-acetaldoxime + 2 NADP⁺ + CO₂ + 3 H₂O
-
Cofactors: NADPH, Heme
Step 2: Conversion of Indole-3-acetaldoxime (IAOx) to this compound (IAN)
The subsequent step involves the dehydration of IAOx to form IAN. This reaction is catalyzed by a specific dehydratase enzyme.
-
Enzyme: Indole-3-acetaldoxime dehydratase (EC 4.99.1.6)[5][6]
-
Reaction: Indole-3-acetaldoxime → this compound + H₂O
-
Cofactors: Some studies suggest the involvement of pyridoxal-5'-phosphate.[5]
The following diagram illustrates the core enzymatic pathway for the conversion of tryptophan to this compound.
Quantitative Data
The efficiency and kinetics of the enzymatic conversion of tryptophan to IAN have been characterized for several enzymes. The following tables summarize key quantitative data from the literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source | Substrate | Km | Vmax | Reference(s) |
| CYP79B2 | Arabidopsis thaliana (recombinant in E. coli) | L-Tryptophan | 21 µM | 7.78 nmol/h/mL culture | [3] |
| Indoleacetaldoxime dehydratase | Leptosphaeria maculans (partially purified) | Indole-3-acetaldoxime | - | - | [7] |
Table 2: Optimal Reaction Conditions
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) | Other Conditions | Reference(s) |
| Indoleacetaldoxime dehydratase | Leptosphaeria maculans | 6.5 | 22-25 | Enhanced activity under anaerobic conditions with sodium dithionite | [7] |
Table 3: In Vivo Production of this compound
| Organism | Genetic Modification | Fold Increase in IAN | Reference(s) |
| Arabidopsis thaliana | Overexpression of CYP79B2 | ~2-3 fold | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of tryptophan to IAN.
Heterologous Expression and Purification of Tryptophan N-monooxygenase (e.g., CYP79B2)
This protocol is adapted for the expression of His-tagged membrane-associated proteins like CYP79B2 in E. coli.
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 CYP79B2 from Arabidopsis catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of indole glucosinolates and indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoleacetaldoxime dehydratase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Partial purification, characterization, and substrate specificity of indolyl-3-acetaldoxime dehydratase from the phytopathogenic fungus Leptosphaeria maculans | Faculty of Pharmacy [b.aun.edu.eg]
- 8. apexbt.com [apexbt.com]
Beyond a Plant Growth Precursor: A Technical Guide to the Diverse Biological Activities of 3-Indoleacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Indoleacetonitrile (IAN), a naturally occurring indole (B1671886) derivative found in cruciferous vegetables, has long been recognized for its role as a precursor to the plant hormone auxin (indole-3-acetic acid). However, a growing body of research has unveiled a spectrum of biological activities for IAN that extend far beyond its effects on plant growth. This technical guide provides an in-depth exploration of these non-auxin mediated effects, with a particular focus on its antiviral, anticancer, and antimicrobial properties. We present a comprehensive summary of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development and the life sciences who are interested in the therapeutic potential of this versatile molecule.
Introduction
This compound (IAN) is a nitrile compound featuring an indole scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of bioactive compounds.[1][2] While its conversion to indole-3-acetic acid (IAA) has been a central focus of plant biology research, recent investigations have illuminated its direct biological effects in mammalian systems and on microorganisms.[3][4][5] These activities, independent of auxin signaling, position IAN as a promising candidate for further investigation in various therapeutic areas. This guide will systematically review the scientific evidence for these non-auxin effects, providing the necessary technical details for researchers to build upon existing knowledge.
Antiviral Activity of this compound
IAN has demonstrated potent antiviral activity against a broad range of viruses, including influenza A virus, herpes simplex virus type 1 (HSV-1), vesicular stomatitis virus (VSV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[6][7] The primary mechanism underlying this activity is the stimulation of the host's innate immune response, particularly the type I interferon (IFN) signaling pathway.[6]
Quantitative Antiviral Data
The following table summarizes the key quantitative data from in vitro and in vivo studies on the antiviral effects of IAN.
| Virus | Cell Line / Animal Model | Metric | Value | Reference |
| SARS-CoV-2 | Caco-2 cells | EC50 | ≥ 38.79 μM | [6] |
| Huh7.0 cells | EC50 | ≥ 38.79 μM | [6] | |
| BALB/c mice | Treatment Dose | 20 mg/kg (tail vein injection) | [6] | |
| Influenza A Virus (H5N6) | A549 cells | Inhibitory Concentration | 350 μM | [8] |
| BALB/c mice | Treatment Dose | 20 mg/kg (tail vein injection) | [9] | |
| BALB/c mice | Survival Rate (H5N6) | 45.45% (vs. 0% in control) | [8] | |
| BALB/c mice | Survival Rate (PR8) | 50% (vs. 0% in control) | [8] | |
| VSV-GFP | 293T cells | Inhibitory Concentration | 640 μM | [6] |
| Vero E6 cells | Inhibitory Concentration | 640 μM | [6] | |
| HSV-1-GFP | 293T cells | Inhibitory Concentration | 640 μM | [6] |
| Vero E6 cells | Inhibitory Concentration | 640 μM | [6] |
Signaling Pathway of Antiviral Action
IAN exerts its antiviral effects by modulating the host's innate immune signaling. It promotes the activation of two key transcription factors, interferon response factor 3 (IRF3) and NF-κB.[6] This leads to the production of type I interferons, which are crucial for establishing an antiviral state in the host. A key molecular target of IAN is the mitochondrial antiviral-signaling (MAVS) protein. IAN treatment leads to an increase in MAVS protein levels, not by increasing its transcription, but by inhibiting its degradation through the selective autophagy pathway.[6] IAN appears to interfere with the interaction between MAVS and the selective autophagy receptor SQSTM1, thus preventing the delivery of MAVS to the lysosome for degradation.[6]
Experimental Protocols
-
Seed cells (e.g., A549, 293T, Vero E6) in 96-well plates and culture until approximately 80% confluency.[9]
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's protocol.[6]
-
Incubate the plates for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.[6]
-
Grow confluent monolayers of susceptible cells (e.g., Caco-2, Huh7.0) in multi-well plates.[6]
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of different concentrations of this compound.[6]
-
After a 24-hour incubation, collect the cell supernatant.[6]
-
Perform serial dilutions of the supernatant and use them to infect fresh cell monolayers.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of plaques.
-
After a suitable incubation period, fix and stain the cells to visualize and count the plaques.
-
Calculate the viral titer (plaque-forming units per mL).
-
Co-transfect 293T cells with a plasmid encoding the IFN-β promoter driving a luciferase reporter gene (pGL4-IFN-β) and a Renilla luciferase plasmid (pRL-TK) for normalization.[6]
-
After 24 hours, stimulate the cells with different concentrations of this compound.[6]
-
Lyse the cells after 12 hours of stimulation and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
Anticancer and Cytotoxic Activity
Recent studies have begun to explore the potential of IAN as an anticancer agent. Its cytotoxic effects have been observed in neuroblastoma cells, and it has been identified as a metabolite produced by certain human cancer cells, suggesting a potential role in cancer biology.[10][11]
Quantitative Cytotoxicity Data
| Cell Line | Condition | Effect | Observation | Reference |
| SH-SY5Y (Neuroblastoma) | IAN alone | Reduced cell viability | A slight decrease in cell percentage over 24 to 72 hours. | [12] |
| IAN + H₂O₂ | Reduced cell viability | Approximately 28% decrease. | [12] | |
| IAN + Tyrosine + H₂O₂ | Reduced cell viability | Approximately 29% decrease. | [12] | |
| IAN + Tyrosine | Decreased cell viability | A notable decrease in cell viability. | [11] | |
| IAN + Tryptophan | Decreased cell viability | A notable decrease in cell viability. | [11] |
Putative Mechanisms and Signaling
The precise mechanisms underlying the anticancer activity of IAN are still under investigation. However, the enhanced cytotoxicity observed when co-administered with the amino acid precursors of neurotransmitters, tyrosine and tryptophan, suggests a potential interaction with the serotonin (B10506) and dopamine (B1211576) pathways in neuroblastoma cells.[10][11] IAN has also been identified as a metabolite produced by breast and melanoma cancer cells under certain stress conditions, hinting at its involvement in cancer cell metabolism and survival pathways.[12] Further research is needed to elucidate the specific molecular targets and signaling cascades involved.
Experimental Protocols
-
Culture SH-SY5Y cells in the presence of increasing concentrations of IAN, with or without the addition of tyrosine or tryptophan, for 24, 48, and 72 hours.[12]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
Express the results as a percentage of the vehicle-treated control.[12]
Antimicrobial and Anti-biofilm Activity
IAN has also been shown to possess antimicrobial properties, particularly in its ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
Quantitative Anti-biofilm Data
| Bacterium | Effect | Observation | Reference |
| Escherichia coli O157:H7 | Inhibition of biofilm formation | Significant reduction in biofilm without affecting bacterial growth. | [13] |
| Pseudomonas aeruginosa | Inhibition of biofilm formation | Significant reduction in biofilm without affecting bacterial growth. | [13] |
| Acinetobacter baumannii | Attenuation of biofilm formation | Reduces biofilm formation and enhances sensitivity to imipenem. | [14] |
Experimental Workflow for Anti-biofilm Assay
Experimental Protocols
-
Grow bacterial strains (e.g., E. coli O157:H7, P. aeruginosa) overnight in a suitable broth medium.
-
Dilute the overnight culture and add it to the wells of a microtiter plate containing various concentrations of this compound.
-
Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
After incubation, discard the culture medium and gently wash the wells with a buffer (e.g., PBS) to remove planktonic (free-floating) bacteria.
-
Stain the remaining adherent biofilm with a crystal violet solution.
-
After a short incubation, wash away the excess stain.
-
Solubilize the bound crystal violet with a solvent (e.g., ethanol (B145695) or acetic acid).
-
Measure the absorbance of the solubilized stain in a microplate reader to quantify the biofilm biomass.
Other Biological Activities and Potential Applications
Beyond the well-documented antiviral, anticancer, and antimicrobial effects, IAN is implicated in several other biological processes and holds potential for various therapeutic applications. It is used as a reactant in the synthesis of various enzyme inhibitors, including:
-
Tryptophan dioxygenase inhibitors (potential anticancer immunomodulators)[13]
-
Histone deacetylase (HDAC) inhibitors[13]
-
Kinase inhibitors[13]
-
Butyrylcholinesterase inhibitors[13]
-
Necroptosis inhibitors[13]
Additionally, as a phytoalexin, a class of antimicrobial compounds produced by plants under stress, IAN is part of the plant's natural defense mechanism.[15][16] Its presence in cruciferous vegetables and the ability of dietary indoles to induce cytochrome P450 enzymes suggest a role in xenobiotic metabolism and potential chemopreventive effects.[15]
Conclusion and Future Directions
This compound has emerged as a molecule with a diverse and promising bioactivity profile that is independent of its role as an auxin precursor. Its potent antiviral activity, mediated through the modulation of the host's innate immune system, presents a compelling case for its development as a broad-spectrum antiviral agent. Furthermore, its cytotoxic effects on cancer cells and its ability to inhibit bacterial biofilm formation open up additional avenues for therapeutic exploration.
Future research should focus on several key areas:
-
Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways of IAN in mammalian cells is crucial for its rational development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of IAN analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: More extensive in vivo studies in various animal models are needed to establish the efficacy, safety, and optimal dosing regimens for different disease indications.
-
Clinical Translation: Ultimately, well-designed clinical trials will be necessary to evaluate the therapeutic potential of IAN in humans.
References
- 1. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo effects of this compound—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo | MDPI [mdpi.com]
- 9. This compound Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound 98 771-51-7 [sigmaaldrich.com]
- 14. abmole.com [abmole.com]
- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0006524) [hmdb.ca]
- 16. 3-indolyl acetonitrile, 771-51-7 [thegoodscentscompany.com]
An In-depth Technical Guide to 3-Indoleacetonitrile: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Indoleacetonitrile (IAN), a pivotal intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), is a molecule of significant interest in the fields of plant biology, organic synthesis, and pharmacology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its role in auxin signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.
Molecular Structure and Properties
This compound is an organic compound featuring an indole (B1671886) ring system with an acetonitrile (B52724) group attached to the third position.
Chemical Structure
The chemical structure of this compound is as follows:
IUPAC Name: 2-(1H-indol-3-yl)acetonitrile[1]
Canonical SMILES: C1=CC=C2C(=C1)C(=CN2)CC#N[1]
InChI Key: DMCPFOBLJMLSNX-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₈N₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 33-36 °C | [2] |
| Boiling Point | 157-160 °C at 0.2 mmHg | [2] |
| Solubility | Soluble in ethanol (B145695) and acetone; limited solubility in water. | |
| pKa | 16.32 ± 0.30 (Predicted) |
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.26 | br s | Indole N-H |
| 7.61 | d | H-4 |
| 7.41 | d | H-7 |
| 7.23 | t | H-6 |
| 7.15 | t | H-5 |
| 7.07 | s | H-2 |
| 3.78 | s | -CH₂-CN |
Solvent: CDCl₃, Frequency: 400 MHz[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| 136.2 | C-7a |
| 126.9 | C-3a |
| 123.5 | C-2 |
| 122.6 | C-6 |
| 119.9 | C-5 |
| 118.0 | -C≡N |
| 111.4 | C-7 |
| 107.8 | C-3 |
| 100.0 | C-4 |
| 14.3 | -CH₂-CN |
Solvent: CDCl₃, Frequency: 100 MHz
FTIR (Fourier-Transform Infrared) Spectroscopy [4][5]
| Wavenumber (cm⁻¹) | Assignment |
| 3410 | N-H stretch (indole) |
| 3055 | C-H stretch (aromatic) |
| 2925 | C-H stretch (aliphatic) |
| 2250 | C≡N stretch (nitrile) |
| 1460 | C=C stretch (aromatic) |
| 740 | C-H bend (ortho-disubstituted benzene) |
Biological Significance and Signaling Pathways
This compound is a naturally occurring plant growth hormone and a key intermediate in a major auxin biosynthesis pathway.[6] Auxins are critical for numerous aspects of plant growth and development, including cell elongation, root formation, and apical dominance.
Auxin Biosynthesis Pathway
In many plants, particularly in the Brassicaceae family, this compound serves as a precursor to indole-3-acetic acid (IAA). The primary pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to this compound. Finally, the nitrilase enzyme hydrolyzes IAN to produce IAA.[7][8]
Auxin Signaling Pathway
Once synthesized, IAA initiates a signaling cascade that leads to changes in gene expression. IAA promotes the interaction between the TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to a physiological response.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol to study its biological activity.
Synthesis of this compound from Indole-3-acetamide (B105759)
This protocol describes the dehydration of indole-3-acetamide to yield this compound.
Materials:
-
Indole-3-acetamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Anhydrous toluene (B28343)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-acetamide (10 g, 57.4 mmol) and anhydrous toluene (150 mL).
-
With vigorous stirring, carefully add phosphorus pentoxide (12 g, 84.5 mmol) in portions. The mixture will become thick.
-
Heat the mixture to reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water (100 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude this compound can be purified by column chromatography followed by recrystallization.
3.2.1. Column Chromatography
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Beakers
-
Test tubes for fraction collection
Procedure:
-
Prepare a slurry of silica gel in a 9:1 hexane:ethyl acetate mixture.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
3.2.2. Recrystallization [9][10][11]
Materials:
-
Purified this compound from column chromatography
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Analysis of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a standard stock solution of this compound in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the HPLC column temperature to 30 °C.
-
Use a gradient elution, for example: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at 280 nm.
-
Inject the standards and the sample solution.
-
Identify and quantify the this compound peak by comparing the retention time and peak area with the calibration standards.
Experimental Workflow: Effect of this compound on Arabidopsis thaliana Root Growth[12][13]
This workflow outlines the steps to investigate the auxin-like activity of synthesized this compound on the root development of the model plant Arabidopsis thaliana.
Applications in Research and Development
This compound is a valuable tool for a variety of research and development applications:
-
Plant Biology Research: As a precursor to IAA, it is used to study auxin biosynthesis, metabolism, and transport in plants.
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex indole-containing compounds, including potential pharmaceutical agents.
-
Drug Discovery: Indole derivatives have shown a wide range of biological activities, and this compound is a key starting material for the development of new therapeutic compounds.
Conclusion
This compound is a molecule with significant importance in both the biological and chemical sciences. Its central role in auxin biosynthesis makes it an indispensable tool for plant biologists, while its chemical reactivity provides a foundation for the synthesis of novel compounds in medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, and applications, along with detailed experimental protocols to facilitate its use in the laboratory. Further research into the diverse biological activities of this compound and its derivatives holds promise for future discoveries in both agriculture and medicine.
References
- 1. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound(771-51-7) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. AUXIN BIOSYNTHESIS & FUNCTION | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization [sites.pitt.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. mt.com [mt.com]
An In-depth Technical Guide to the Chemical Synthesis of 3-Indoleacetonitrile from Indole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the primary synthetic routes for producing 3-indoleacetonitrile, a crucial precursor in the synthesis of various biologically active compounds, including tryptamines and pharmaceuticals. This guide details two principal pathways starting from indole (B1671886): synthesis via a gramine (B1672134) intermediate and synthesis via an indole-3-carboxaldehyde (B46971) intermediate. Each section includes detailed experimental protocols, quantitative data, and process diagrams to facilitate practical application in a research and development setting.
Synthesis of this compound via Gramine Intermediate (Route 1)
This classic and widely used method involves two key steps: the Mannich reaction of indole to form the intermediate, gramine, followed by a nucleophilic substitution with a cyanide salt to yield the final product.
Step 1: Synthesis of Gramine from Indole
The initial step is the Mannich reaction, which introduces an aminomethyl group at the C3 position of the indole ring.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 10.0 g (85.4 mmol) of indole in 200 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: To the stirring solution, add 30 mL of a 40% aqueous solution of dimethylamine. The mixture will become warm. Allow the solution to cool to approximately 30°C.
-
Formaldehyde (B43269) Addition: Slowly add 20 mL of a 35% aqueous solution of formaldehyde to the reaction mixture while maintaining stirring.
-
Reaction Time: Allow the mixture to stand at room temperature for 60 minutes.
-
Work-up and Isolation: Pour the reaction solution onto 1 kg of crushed ice in a large beaker. While stirring vigorously, carefully neutralize the mixture by the slow addition of a 30% sodium hydroxide (B78521) solution until the solution is alkaline. It is critical to maintain a low temperature by ensuring excess ice is present throughout the neutralization to prevent the formation of an oily product.
-
Filtration and Drying: Collect the precipitated white solid by suction filtration and wash thoroughly with cold distilled water until the washings are neutral. Dry the product first under suction and then in a vacuum desiccator over anhydrous calcium chloride.
-
Purification: The crude gramine can be purified by recrystallization from a minimum volume of hot acetone (B3395972) to yield fine needles.
Quantitative Data for Gramine Synthesis:
| Parameter | Value |
| Starting Material | Indole |
| Key Reagents | Dimethylamine, Formaldehyde, Acetic Acid |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature |
| Typical Yield | ~90-95% |
| Melting Point | 133-134°C |
Reaction Workflow for Gramine Synthesis:
Step 2: Conversion of Gramine to this compound
In this step, the dimethylamino group of gramine is displaced by a cyanide ion in a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (57.4 mmol) of gramine in 100 mL of ethanol (B145695).
-
Cyanide Addition: Add a solution of 5.6 g (86.1 mmol) of potassium cyanide in 20 mL of water to the gramine solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.
-
Extraction: Extract the aqueous mixture with three 100 mL portions of diethyl ether. Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent, followed by recrystallization from a suitable solvent like a mixture of chloroform (B151607) and hexane.
Quantitative Data for this compound Synthesis from Gramine:
| Parameter | Value |
| Starting Material | Gramine |
| Key Reagent | Potassium Cyanide |
| Solvent | Ethanol/Water |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Typical Yield | ~80-90% |
| Melting Point | 35-38°C |
Reaction Pathway for Route 1:
Synthesis of this compound via Indole-3-carboxaldehyde Intermediate (Route 2)
This alternative route involves the formylation of indole to produce indole-3-carboxaldehyde, which is then converted to this compound in a one-pot reaction.
Step 1: Synthesis of Indole-3-carboxaldehyde from Indole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like indole.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place 21.9 g (300 mmol) of anhydrous dimethylformamide (DMF) and cool it in an ice-salt bath. Slowly add 46.0 g (300 mmol) of phosphorus oxychloride (POCl₃) dropwise with stirring over 30 minutes, keeping the temperature below 10°C.
-
Reaction with Indole: After the addition is complete, add a solution of 23.4 g (200 mmol) of indole in 50 mL of anhydrous DMF dropwise to the Vilsmeier reagent over 1 hour.
-
Reaction Time and Temperature: Stir the reaction mixture at 35-40°C for 2 hours.
-
Work-up: Pour the reaction mixture onto 500 g of crushed ice and then add a 30% aqueous sodium hydroxide solution until the mixture is alkaline.
-
Isolation: Collect the precipitated solid by suction filtration, wash it with cold water, and dry it to obtain crude indole-3-carboxaldehyde.
-
Purification: The product can be purified by recrystallization from ethanol to yield a pale yellow solid.
Quantitative Data for Indole-3-carboxaldehyde Synthesis:
| Parameter | Value |
| Starting Material | Indole |
| Key Reagents | DMF, POCl₃ |
| Reaction Time | 2 hours |
| Reaction Temperature | 35-40°C |
| Typical Yield | ~90-97% |
| Melting Point | 196-199°C |
Step 2: Conversion of Indole-3-carboxaldehyde to this compound
This one-pot conversion involves the reduction of the aldehyde to an intermediate alcohol, followed by cyanation.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 10.0 g (68.9 mmol) of indole-3-carboxaldehyde in a mixture of 100 mL of methanol (B129727) and 100 mL of formamide, add 3.3 g (89.6 mmol, 1.3 molar equivalents) of sodium borohydride (B1222165) (NaBH₄) in portions.[1]
-
Initial Reaction: Stir the mixture at room temperature for 1 hour.[1]
-
Cyanation: Add 33.8 g (689 mmol, 10 molar equivalents) of sodium cyanide (NaCN) to the reaction mixture.[1]
-
Reflux: Heat the mixture to reflux at 100°C for 5 hours with continuous stirring.[1]
-
Work-up: After cooling, add brine to the reaction mixture and extract with a 5:95 (v/v) mixture of methanol and chloroform.[1]
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel using chloroform as the eluent to obtain pure this compound.[1]
Quantitative Data for this compound Synthesis from Indole-3-carboxaldehyde:
| Parameter | Value |
| Starting Material | Indole-3-carboxaldehyde |
| Key Reagents | NaBH₄, NaCN |
| Solvents | Methanol, Formamide |
| Reaction Time | 6 hours (1h at RT, 5h at 100°C)[1] |
| Reaction Temperature | Room Temperature then 100°C[1] |
| Typical Yield | ~85-95%[1] |
Reaction Pathway for Route 2:
Conclusion
Both synthetic routes presented in this guide offer effective and high-yielding methods for the preparation of this compound from indole. The choice between the two pathways may depend on the availability of reagents, reaction scale, and the specific requirements of the subsequent synthetic steps. The gramine route is a well-established, two-step process, while the indole-3-carboxaldehyde route offers a one-pot conversion from the aldehyde to the final product. The detailed protocols and quantitative data provided herein are intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
physical and chemical properties of 3-Indoleacetonitrile
A Comprehensive Technical Guide to 3-Indoleacetonitrile
Abstract: This document provides an in-depth technical overview of this compound (IAN), a significant nitrile compound with diverse applications in plant biology and pharmacology. It details the core physical and chemical properties of IAN, supported by spectral data and established experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support advanced research. The document also explores the compound's biological roles, including its function as a precursor in the auxin biosynthesis pathway and its emerging potential as an antiviral agent, with key pathways visualized for clarity.
General Information and Identifiers
This compound is an organic compound derived from indole (B1671886). It is recognized for its role as a plant growth regulator and as a valuable intermediate in organic synthesis.[1]
| Identifier | Value |
| IUPAC Name | 2-(1H-indol-3-yl)acetonitrile[2][3] |
| CAS Number | 771-51-7[2][4][5] |
| Molecular Formula | C₁₀H₈N₂[2][4][5] |
| Molecular Weight | 156.18 g/mol [3][4][5] |
| Synonyms | (3-Indolyl)acetonitrile, 3-(Cyanomethyl)indole, IAN[4][5] |
| EC Number | 212-232-1[5][6] |
| MDL Number | MFCD00005628[2][5] |
| PubChem CID | 351795[3] |
Physical Properties
IAN is typically a solid at room temperature, appearing as a white to light yellow or brown crystalline powder.[1][7] It has limited solubility in water but is soluble in various organic solvents.[1][8]
| Property | Value |
| Appearance | Light yellow to brown powder or crystal[7] |
| Physical State | Solid[2][9] |
| Melting Point | 33-36 °C[6][10] |
| Boiling Point | 157-160 °C at 0.2 mmHg[6][10] |
| Solubility | Water: ≥1.37 mg/mL (requires ultrasonic and warming)[8] DMSO: ≥29 mg/mL[8] Ethanol: ≥29.7 mg/mL[8] Chloroform, Methanol: Slightly soluble[10] |
| Density | ~1.157 g/cm³ (rough estimate)[10] |
| Flash Point | >110 °C (>230 °F)[10][11] |
| Refractive Index | 1.6085 - 1.6105[10] |
Chemical Properties
The chemical reactivity of this compound is primarily defined by the indole ring and the nitrile functional group. It serves as a precursor for the synthesis of various indole derivatives.[5]
| Property | Value |
| pKa | 16.32 ± 0.30 (Predicted)[10] |
| LogP | 2.23 (Computed)[2] |
| Stability | Stable under recommended storage conditions (room temperature, sealed in dry, dark place)[10]. |
| Reactivity | Reacts with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[12]. The nitrile group can be hydrolyzed to form indole-3-acetic acid[13]. |
| Hydrogen Bond Acceptors | 1[2] |
| Hydrogen Bond Donors | 1[2] |
| Rotatable Bonds | 1[2] |
| Topological Polar Surface Area (TPSA) | 39.58 Ų[2] |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
| ¹H NMR (CDCl₃, 399.65 MHz)[8] | |
| Chemical Shift (ppm) | Assignment |
| 8.26 | (s, 1H, NH) |
| 7.41 | (d, 1H) |
| 7.18 | (t, 1H) |
| 7.13 | (t, 1H) |
| 7.07 | (d, 1H) |
| 6.76 | (s, 1H) |
| 3.42 | (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 25.16 MHz)[2] | |
| Chemical Shift (ppm) | Assignment |
| 14.3 | (CH₂) |
| 105.7 | (C3) |
| 111.4 | (C7) |
| 118.0 | (CN) |
| 118.4 | (C4) |
| 120.3 | (C5) |
| 122.9 | (C6) |
| 123.5 | (C2) |
| 126.7 | (C3a) |
| 135.9 | (C7a) |
| Infrared (IR) Spectroscopy[2][14] | |
| Technique | Key Peaks (cm⁻¹) |
| ATR-Neat | Characteristic peaks for N-H stretching (indole), C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile), and C=C stretching (aromatic). |
| Mass Spectrometry (MS)[2][4] | |
| Technique | Key Fragments (m/z) |
| GC-EI-TOF | Molecular Ion (M⁺): ~156. Key fragments at 130.063 and 117.056. |
Biological Activity and Signaling Pathways
This compound plays a crucial role in plant biology as a key intermediate in the biosynthesis of auxin. More recently, it has been identified as a potential therapeutic agent due to its broad-spectrum antiviral activities.
Role as an Auxin Precursor in Plants
In plants, this compound is a naturally occurring precursor to Indole-3-acetic acid (IAA), the most common and physiologically active auxin.[3][15] The conversion of IAN to IAA is a critical step in one of the tryptophan-independent auxin biosynthesis pathways. This conversion is primarily catalyzed by nitrilase enzymes (NIT1, NIT2, NIT3) in species like Arabidopsis thaliana. IAA then proceeds to regulate a vast array of plant growth and developmental processes by binding to the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors and the activation of auxin-responsive genes.[16][17]
Antiviral Activity via Innate Immune Signaling
Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent, showing efficacy against viruses such as Influenza A, HSV-1, and SARS-CoV-2.[18] The proposed mechanism involves the modulation of the host's innate immune response. Specifically, IAN has been shown to increase the protein levels of the mitochondrial antiviral-signaling (MAVS) protein. This is achieved by inhibiting the interaction between MAVS and the selective autophagy receptor SQSTM1, which would normally target MAVS for degradation. The resulting stabilization and accumulation of MAVS leads to an enhanced downstream interferon signaling response, promoting a robust antiviral state within the host cell.[18]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of gramine (B1672134) with a cyanide source.[15] An alternative patented method involves the dehydration of 3-Indoleacetamide.[10]
-
Method: Dehydration of Amide Intermediate
-
Reactants: 3-Indoleacetamide (precursor), Phosphorus Pentoxide (P₄O₁₀) (catalyst).
-
Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a connection to a vacuum pump.
-
Procedure: a. 10g of phosphorus pentoxide is added to the reaction vessel as a catalyst.[10] b. The corresponding amide intermediate (3-Indoleacetamide) is added to the vessel. c. The mixture is stirred continuously (e.g., 600 rpm) and heated to the reaction temperature (e.g., 335 °C).[10] d. The reaction is maintained at this temperature for a set duration (e.g., 1 hour) until the reaction is substantially complete.[10] e. The reaction vessel is then sealed and connected to a vacuum pump to achieve a vacuum of 20-50 mbar.[10] f. The product, this compound, is collected as the distillate.
-
Purification and Analysis: The collected distillate is analyzed by nuclear magnetic resonance (NMR) and elemental analysis to confirm purity and structure. Yields of approximately 79% with high purity (>99%) have been reported for similar nitrile preparations using this method.[10]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a synthesized or purchased batch of this compound.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). 0.1% formic acid can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
-
Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Objective: To accurately determine the melting point and assess the thermal purity of this compound.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline IAN sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Method: a. Place the sample pan and an empty reference pan into the DSC cell. b. Equilibrate the cell at a temperature below the expected melting point (e.g., 20 °C). c. Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. d. Record the heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition observed in the DSC thermogram. The sharpness of the peak can provide an indication of sample purity.
-
Safety and Handling
This compound is considered hazardous and should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[12][18]
-
GHS Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant).
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[6]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][12]
-
Storage: Keep in a dark place, sealed in a dry container at room temperature.[10]
Conclusion
This compound is a multifaceted compound with well-established roles in plant science and emerging applications in pharmacology. Its physical and chemical properties are well-characterized, providing a solid foundation for its use as a research tool and synthetic intermediate. The detailed protocols and pathway visualizations provided in this guide offer valuable resources for scientists aiming to explore the synthesis, biological function, and therapeutic potential of this important indole derivative.
References
- 1. This compound | 771-51-7 [chemicalbook.com]
- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 4. mzCloud – 3 Indoleacetonitrile [mzcloud.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound(771-51-7) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(771-51-7) IR Spectrum [m.chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. spectrabase.com [spectrabase.com]
- 15. download.uni-mainz.de [download.uni-mainz.de]
- 16. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. In vitro and in vivo effects of this compound—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Indoleacetonitrile in Plant Tissues using HPLC
Introduction
3-Indoleacetonitrile (IAN) is a crucial intermediate in the biosynthesis of auxin, a class of phytohormones that regulate many aspects of plant growth and development.[1][2] Accurate quantification of IAN in plant tissues is essential for researchers studying plant physiology, hormone signaling, and metabolic pathways. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of indolic compounds, offering high sensitivity and specificity.[3][4] This document provides a detailed protocol for the extraction and quantification of IAN from plant tissues using reverse-phase HPLC with fluorescence or UV detection.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components within a complex plant extract. The separation is typically achieved on a C8 or C18 stationary phase, where compounds are eluted based on their polarity.[1][3] A mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water allows for the efficient separation of IAN.[1][5] Detection is most sensitively accomplished using a fluorescence detector (FLD) due to the native fluorescence of the indole (B1671886) ring, though a UV detector can also be used.[1][3][6] Quantification is performed by comparing the peak area of IAN in the sample to a calibration curve generated from known concentrations of an IAN standard.
Experimental Protocols
1. Materials and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence or UV detector.
-
C8 or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Homogenizer or mortar and pestle.
-
High-speed refrigerated centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
-
Chemicals:
-
This compound (IAN) standard (CAS No: 771-51-7).[5]
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade methanol (B129727).
-
Ultrapure water.
-
Acetic acid or formic acid.
-
Liquid nitrogen.[7]
-
2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of IAN standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C in the dark.
-
Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with the initial mobile phase composition. These standards will be used to generate the calibration curve.
3. Sample Preparation and Extraction
-
Harvesting: Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.[7]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.[7]
-
Extraction:
-
Weigh approximately 100-200 mg of the frozen powder into a centrifuge tube.
-
Add 1 mL of ice-cold 80% methanol (or another suitable solvent like ethyl acetate).
-
Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour in the dark.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 20-30 minutes at 4°C to pellet cell debris.[1]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[1] The filtrate is now ready for HPLC analysis.
4. HPLC Analysis
-
Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the filtered sample extract and standard solutions into the HPLC system.[1][8]
-
Calibration Curve: Run the series of working standards to generate a calibration curve by plotting peak area against concentration.
-
Sample Quantification: Run the prepared plant tissue extracts. Identify the IAN peak based on the retention time of the standard. Calculate the concentration of IAN in the samples using the regression equation from the calibration curve.
Data Presentation
Quantitative data and HPLC conditions are summarized in the tables below for clarity and easy reference.
Table 1: Recommended HPLC Operating Conditions for IAN Analysis
| Parameter | Recommended Condition |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm[1][3] |
| Mobile Phase A | Water with 0.1% Acetic Acid (or Formic Acid)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | Start with 20% B, ramp to 100% B over 25-30 min[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25-40°C[8] |
| Fluorescence Detector | Excitation: 280 nm, Emission: 350 nm[1][6] |
| UV Detector | 280 nm or 281 nm[6][8] |
Table 2: Typical Method Validation Parameters for Indolic Compound Quantification by HPLC
| Parameter | Typical Value | Description |
| Linearity (r²) | ≥ 0.998[1] | The correlation coefficient for the calibration curve over the working concentration range. |
| Limit of Detection (LOD) | < 0.015 µg/mL[1] | The lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio of 3.[9][10] |
| Limit of Quantification (LOQ) | < 0.05 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (S/N ratio of 10).[9][10] |
| Recovery (%) | 90.0 - 101.9%[11] | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (%RSD) | < 15%[11] | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Visualizations
Diagrams created using Graphviz to illustrate key processes.
Caption: Workflow for IAN extraction and quantification.
Caption: Simplified Tryptophan-dependent auxin biosynthesis.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-indolyl acetonitrile, 771-51-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. 1H-Indole-3-acetonitrile | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Highly Sensitive and Validated LC-MS/MS Method for the Quantification of 3-Indoleacetonitrile in Plant Tissues
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Indoleacetonitrile (IAN), a key intermediate in the biosynthesis of the plant hormone auxin. The protocol provides detailed procedures for the extraction of IAN from plant tissues, chromatographic separation, and mass spectrometric detection. This method is tailored for researchers, scientists, and professionals in drug development and agriculture who require precise and reliable quantification of this important signaling molecule.
Introduction
This compound (IAN) is a naturally occurring plant metabolite and a crucial precursor in one of the tryptophan-dependent pathways for the biosynthesis of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin.[1][2][3] Accurate quantification of IAN is essential for understanding plant growth and development, as well as the plant's response to environmental stimuli. This LC-MS/MS method offers high selectivity and sensitivity, making it ideal for detecting the typically low endogenous concentrations of IAN in complex plant matrices.
Experimental Workflow
The overall experimental workflow for the quantification of this compound from plant tissues is depicted below.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound (IAN) standard (≥98% purity)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Standard Solution Preparation
Individual stock standard solutions of IAN (1.0 mg/mL) were prepared in acetonitrile. Working standard solutions were prepared by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve ranging from 1 to 500 ng/mL.
Detailed Protocols
Sample Preparation
-
Homogenization: Weigh approximately 100 mg of flash-frozen plant tissue and homogenize it into a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction: To the powdered sample, add 1 mL of ice-cold extraction solvent (acetonitrile with 1% acetic acid). Vortex vigorously for 1 minute. For improved extraction efficiency, an ultrasonic bath can be used for 10 minutes in the cold.
-
Salting-out: Add 60 mg of anhydrous MgSO₄ and 15 mg of NaCl. Vortex for 1 minute to induce phase separation and prevent the solvent from freezing.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering polar compounds.
-
Elute the IAN with 1 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The liquid chromatography and mass spectrometry parameters should be optimized for the specific instrumentation used. The following are recommended starting conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B (0-1 min), 10-90% B (1-8 min), 90% B (8-10 min), 10% B (10.1-12 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
MRM Transitions for this compound
The molecular weight of this compound is 156.18 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ will have an m/z of 157.1. The fragmentation of the precursor ion is induced in the collision cell, and specific product ions are monitored. Based on the fragmentation patterns of similar indole-containing compounds like IAA (m/z 176 -> 130), a primary loss of the acetonitrile group or parts of the side chain is expected.
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 157.1 | 130.1 | 100 | 25 | 15 |
| This compound (Qualifier) | 157.1 | 103.1 | 100 | 25 | 20 |
Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity.
Results and Discussion
Method Validation
The developed method should be validated according to standard guidelines for bioanalytical method validation. Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.99 | > 0.995 over the range of 1-500 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | < 0.5 ng/mL |
| Limit of Quantitation (LOQ) | S/N > 10, with acceptable precision and accuracy | < 1 ng/mL |
| Precision (%RSD) | < 15% | < 10% for intra- and inter-day precision |
| Accuracy (%Recovery) | 85-115% | 90-110% at three concentration levels |
| Matrix Effect | Within acceptable limits | Minimal ion suppression or enhancement |
| Stability | Stable under storage and processing conditions | Stable for at least 24 hours at autosampler temperature |
Biological Application: IAN in the Auxin Biosynthesis Pathway
This compound is a key intermediate in the tryptophan-dependent auxin biosynthesis pathway in plants. The simplified signaling pathway is illustrated below.
Caption: Simplified tryptophan-dependent auxin biosynthesis pathway highlighting this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the sensitive and selective quantification of this compound in plant tissues. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. The presented method is suitable for a wide range of applications in plant biology, agricultural science, and drug development, enabling researchers to accurately measure this key signaling molecule.
References
Application Note & Protocol: Extraction of 3-Indoleacetonitrile from Cabbage (Brassica oleracea)
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring nitrile compound found in cruciferous vegetables, most notably in cabbage (Brassica oleracea). It is a significant breakdown product of glucobrassicin (B1234704), the primary indole (B1671886) glucosinolate in these plants.[1][2][3] The hydrolysis of glucobrassicin is catalyzed by the endogenous enzyme myrosinase upon tissue damage, leading to the formation of several bioactive indoles, including IAN and indole-3-carbinol (B1674136) (I3C).[1][4][5] The formation of IAN is specifically promoted by the presence of the epithiospecifier protein (ESP).[5][6] IAN and its related compounds have garnered significant interest in the scientific and pharmaceutical communities for their potential health benefits, including cancer-preventive properties and allelopathic functions in agriculture.[7][8][9]
This document provides a detailed protocol for the efficient extraction of this compound from cabbage for analytical and research purposes. The methodology is based on established solvent extraction techniques followed by analysis using high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).
Biochemical Pathway: Formation of this compound
The formation of IAN from its precursor, glucobrassicin, is an enzymatic process initiated when plant cells are disrupted. The myrosinase enzyme cleaves the glucose and sulfate (B86663) groups from glucobrassicin, yielding an unstable intermediate, thiohydroximate-O-sulfonate. This intermediate spontaneously rearranges to form indol-3-ylmethylisothiocyanate, which is also highly unstable.[3] In the presence of the epithiospecifier protein (ESP), this isothiocyanate is directed to form this compound.[5][6] In the absence of ESP, or under different conditions, it can hydrolyze to form Indole-3-carbinol (I3C).
Figure 1. Biosynthetic pathway of this compound from Glucobrassicin.
Experimental Protocol: Extraction of this compound
This protocol details a robust method for the extraction of IAN from cabbage tissue, adapted from validated procedures for indole analysis in Brassica vegetables.[7][10]
1. Materials and Reagents
-
Plant Material: Fresh cabbage (Brassica oleracea var. capitata)
-
Solvents:
-
Standards: this compound (IAN) analytical standard (>98% purity)
-
Equipment:
-
Freeze-dryer
-
High-speed blender or homogenizer
-
Centrifuge (capable of 4000 rpm)
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or similar)
-
Analytical balance
-
HPLC system with Fluorescence (FLD) or UV detector, or Capillary Electrophoresis (CE) system with UV detector.
-
2. Sample Preparation
-
Harvesting and Cleaning: Purchase fresh cabbage from a local source. Remove outer leaves, wash the cabbage head thoroughly with tap water, and pat dry.
-
Homogenization: Cut the cabbage into small pieces (approx. 1-2 cm) and homogenize into a fine paste using a high-speed blender.
-
Freeze-Drying: Immediately freeze the cabbage paste (e.g., with liquid nitrogen) and transfer it to a freeze-dryer. Lyophilize for at least 24 hours or until a constant weight is achieved. This step is crucial for preserving the integrity of the indole compounds and facilitating efficient extraction.[10]
-
Storage: Store the freeze-dried powder in a sealed container at -20°C in a desiccator until extraction.
3. Extraction Procedure
-
Weighing: Accurately weigh 200.0 mg of the freeze-dried cabbage powder into a 2 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of the binary extraction solvent, dimethylformamide (DMF)-methanol (4:1, v/v), to the tube.[7][10]
-
Extraction:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance cell disruption and extraction efficiency.
-
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Collection & Filtration: Carefully collect the supernatant using a pipette. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Dilution: For direct analysis, the extract may need to be diluted with the analytical running buffer or mobile phase to fall within the linear range of the calibration curve.[7][10]
Figure 2. Workflow for the extraction of this compound from cabbage.
4. Analytical Determination (Example: HPLC-FLD)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector (FLD) set to an excitation wavelength of 280-285 nm and an emission wavelength of 340-364 nm.[11][12]
-
Quantification: Prepare a calibration curve using the IAN analytical standard in the range of 0.5 to 25.0 µg/mL.
Quantitative Data Summary
The efficiency of the extraction and the concentration of IAN can vary based on the cabbage cultivar, growing conditions, and processing methods. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Vegetable Source | Method | Reference |
| Recovery Rate | 80(±10) – 120(±3)% | Cabbage, Broccoli, etc. | DMF-Methanol (4:1) Extraction, CE-UV | [7][10] |
| Concentration | 0.07 – 0.25 µmol/100 g fw | Fermented Cabbage (Sauerkraut) | Water Homogenization, HPLC | |
| Linear Range | 0.75 – 25.0 µg/mL | N/A (Analytical Method) | CE-UV | [10] |
| Limit of Detection | 0.14 – 0.52 µg/mL | N/A (Analytical Method) | CE-UV | [7][10] |
fw = fresh weight
Conclusion
The protocol described provides a reliable and efficient method for the extraction and quantification of this compound from cabbage. The use of freeze-dried tissue and a DMF-methanol solvent system ensures high recovery rates. This methodology is suitable for researchers in natural product chemistry, food science, and drug development who are investigating the bioactivity and pharmaceutical potential of indole compounds derived from Brassica vegetables. Accurate quantification is essential for understanding the physiological effects and developing standardized extracts for further study.
References
- 1. ucanr.edu [ucanr.edu]
- 2. ucanr.edu [ucanr.edu]
- 3. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 4. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid measurement of indole levels in Brassica vegetables using one millilitre binary organic extraction solvent and capillary electrophoresis-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note and Protocol for Determining the Antiviral Activity of 3-Indoleacetonitrile
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring plant hormone found in cruciferous vegetables that has demonstrated significant broad-spectrum antiviral activity.[1][2][3][4] Scientific literature indicates its efficacy against various viruses, including Influenza A virus, Herpes Simplex Virus-1 (HSV-1), Vesicular Stomatitis Virus (VSV), and SARS-CoV-2.[1][3][4] The primary mechanism of action involves the modulation of the host's innate immune response, specifically by promoting the interferon signaling pathway through the activation of IRF3 and NF-κB transcription factors.[1][5] Additionally, IAN has been shown to inhibit autophagic flux, leading to an accumulation of the mitochondrial antiviral-signaling (MAVS) protein.[1][3] This document provides a comprehensive protocol for researchers to evaluate the antiviral properties of this compound in a laboratory setting.
Preliminary Analysis: Cytotoxicity Assessment
Before evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration on the host cells to be used in the antiviral assays. The MTT assay is a widely used colorimetric method for assessing cell viability.[6][7][8][9]
1.1. Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed susceptible cells (e.g., A549, Vero E6, MDCK) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO₂.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve a range of final concentrations for testing (e.g., 0, 10, 50, 100, 200, 400, 800, 1600 µM).
-
Cell Treatment: Remove the existing media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a "cells only" control with a medium containing the same concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
1.2. Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| A549 | 24 | >1000 |
| Vero E6 | 24 | >1000 |
| MDCK | 24 | >1000 |
| A549 | 48 | ~800 |
| Vero E6 | 48 | ~900 |
| MDCK | 48 | ~850 |
Note: The data presented are hypothetical and should be replaced with experimental results.
In Vitro Antiviral Activity Assays
Based on the CC₅₀ values, select non-toxic concentrations of this compound to evaluate its antiviral efficacy.
2.1. Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the effect of an antiviral compound on viral infectivity.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium. In separate tubes, mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cells and wash with PBS. Add the virus-compound mixtures to the respective wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% low-melting-point agarose (B213101) or methylcellulose) with the corresponding concentration of this compound.[10]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, and the Selectivity Index (SI = CC₅₀/EC₅₀).
2.2. Protocol: Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.[11][12]
-
Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI) in the presence of various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant at different time points post-infection.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants using a standard plaque assay or TCID₅₀ assay.
-
Data Analysis: Compare the viral titers from treated and untreated cells to determine the reduction in virus yield.
2.3. Data Presentation: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | ~40 | >21 |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | ~38 | >23 |
| HSV-1 | Vero E6 | Plaque Reduction | ~90 | >10 |
| VSV | Vero E6 | Plaque Reduction | ~100 | >9 |
Note: The data presented are hypothetical and should be replaced with experimental results.
Mechanistic Studies
To elucidate the mechanism of action of this compound, the following assays can be performed.
3.1. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Viral Load and Host Gene Expression
qRT-PCR is a sensitive method to quantify viral RNA and the expression of host immune-related genes.[13][14]
-
Cell Treatment and Infection: Treat cells with non-toxic concentrations of this compound and infect with the virus.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[15]
-
qPCR: Perform quantitative PCR using specific primers for the viral genome and host genes of interest (e.g., IFN-β, IRF3, NF-κB). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in viral RNA levels and host gene expression in treated versus untreated cells using the ΔΔCt method.
3.2. Data Presentation: Effect of IAN on Viral RNA and Host Gene Expression
| Target | Fold Change (IAN-treated vs. Untreated) |
| Viral RNA | 0.2 (Decrease) |
| IFN-β mRNA | 5.0 (Increase) |
| IRF3 mRNA | 3.5 (Increase) |
| NF-κB mRNA | 4.0 (Increase) |
Note: The data presented are hypothetical and should be replaced with experimental results.
3.3. Protocol: Western Blot for Protein Expression
Western blotting can be used to analyze the protein levels of key components in the signaling pathway.
-
Cell Lysis: Lyse the treated and infected cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-IRF3, p-p65, MAVS, LC3-II) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Workflows and Pathways
4.1. Experimental Workflow Diagram
Caption: Experimental workflow for antiviral testing of this compound.
4.2. Signaling Pathway of this compound's Antiviral Activity
Caption: Signaling pathway of this compound's antiviral action.
References
- 1. In vitro and in vivo effects of this compound—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Assay [bio-protocol.org]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 13. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.unc.edu [med.unc.edu]
Application Notes and Protocols for the Synthesis of Indole-3-Acetic Acid from 3-Indoleacetonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of Indole-3-Acetic Acid (IAA), a significant plant hormone and a key intermediate in pharmaceutical synthesis, from 3-Indoleacetonitrile (IAN). Three primary synthetic routes are presented: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and enzymatic hydrolysis using nitrilase. This guide includes comprehensive experimental procedures, a comparative analysis of the methodologies, and protocols for the purification and characterization of the final product.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a crucial role in various physiological processes, including cell growth, division, and differentiation. Beyond its importance in plant biology, IAA and its derivatives are valuable scaffolds in medicinal chemistry and drug development. The synthesis of IAA from readily available precursors is, therefore, a subject of significant interest. One common and efficient precursor for IAA synthesis is this compound (IAN). The conversion of the nitrile group of IAN to a carboxylic acid functional group to yield IAA can be achieved through chemical or enzymatic hydrolysis.
This application note details three distinct methods for this conversion, providing researchers with a selection of protocols to suit different laboratory capabilities and research needs.
Synthesis Methodologies
The conversion of this compound to indole-3-acetic acid is a hydrolysis reaction that can be effectively catalyzed by acids, bases, or enzymes.
Caption: General reaction pathway for the hydrolysis of IAN to IAA.
Comparative Overview of Synthesis Methods
The choice of synthetic method can significantly impact the reaction's efficiency, yield, and environmental footprint. The following table summarizes the key parameters of the three detailed protocols.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Catalyst | Sulfuric Acid (H₂SO₄) in Ethanol (B145695) | Sodium Hydroxide (B78521) (NaOH) in Ethanol/Water | Nitrilase from Streptomyces sp. |
| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 78-100 °C) | 60 °C |
| Reaction Time | ~8 hours | ~2-4 hours | ~1 hour |
| Typical Yield | Moderate to High | 61-90%[1] | High |
| Key Advantages | Utilizes common lab reagents. | Generally faster than acid hydrolysis. High yields reported. | High specificity, mild conditions, environmentally friendly. |
| Key Disadvantages | Longer reaction times, potential for side reactions. | Requires careful pH control during workup. | Enzyme may not be readily available in all labs. |
Experimental Protocols
Method 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from procedures for related indole (B1671886) syntheses utilizing ethanolic sulfuric acid.
Materials:
-
This compound (IAN)
-
Ethanol, absolute
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (B86663) (Na₂SO₄), anhydrous
-
Diethyl ether
-
Hydrochloric Acid (HCl), 1 M
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 5.0 g) in absolute ethanol (e.g., 100 mL).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) to the solution while stirring.
-
Heat the mixture to reflux and maintain for approximately 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water (e.g., 300 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl indole-3-acetate (B1200044) intermediate.
-
To the crude ester, add a solution of sodium hydroxide (e.g., 10 g) in a mixture of ethanol (50 mL) and water (50 mL) and reflux for 2 hours to saponify the ester.
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
The precipitated indole-3-acetic acid is then collected by vacuum filtration, washed with cold water, and dried.
Caption: Workflow for the acid-catalyzed synthesis of IAA.
Method 2: Base-Catalyzed Hydrolysis
This protocol is adapted from a procedure for the hydrolysis of a substituted indole derivative.[1]
Materials:
-
This compound (IAN)
-
Ethanol (70%)
-
Sodium Hydroxide (NaOH) solution (15%)
-
Hydrochloric Acid (HCl), dilute
-
Deionized water
-
Activated carbon
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (e.g., 5.0 g) in a mixed solvent of 70% ethanol (e.g., 30 mL) and 15% sodium hydroxide solution (e.g., 20 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter if necessary.
-
Reduce the volume of the solvent under vacuum.
-
Add an appropriate amount of water to dissolve the sodium salt of IAA.
-
Adjust the pH of the solution to 1-2 with dilute hydrochloric acid, which will cause the indole-3-acetic acid to precipitate.
-
Collect the solid by suction filtration and wash with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization.[1]
Caption: Workflow for the base-catalyzed synthesis of IAA.
Method 3: Enzymatic Hydrolysis
This protocol utilizes a nitrilase for the conversion of IAN to IAA.
Materials:
-
This compound (IAN)
-
Whole-cell preparation of Streptomyces sp. MTCC 7546 (or other suitable nitrilase source)
-
Phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric Acid (HCl), 1 M
Equipment:
-
Incubator shaker
-
Centrifuge
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a suspension of the whole-cell nitrilase catalyst in a phosphate buffer (pH 7.5).
-
Add this compound to the enzyme suspension in a reaction vessel.
-
Incubate the reaction mixture at 60 °C with shaking for approximately 1 hour.
-
Terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain crude indole-3-acetic acid.
Caption: Workflow for the enzymatic synthesis of IAA.
Purification and Characterization
Purification by Recrystallization
A common and effective method for purifying the crude IAA is recrystallization.
Protocol:
-
Dissolve the crude indole-3-acetic acid in a minimum amount of hot solvent. Suitable solvents include water or 60% ethanol.[1]
-
If the solution is colored, add a small amount of decolorizing carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A recovery of a nearly colorless product with a melting point of 164–166 °C (with decomposition) can be expected.[2]
Characterization
The identity and purity of the synthesized indole-3-acetic acid should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with 0.1% formic or acetic acid. Detection is typically performed using a UV detector at 280 nm or a fluorescence detector.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of IAA. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 176.07. Tandem mass spectrometry (MS/MS) will show a characteristic fragment ion at m/z 130.06.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra should be compared with those of an authentic sample or literature data.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Work in a well-ventilated fume hood, especially when handling concentrated acids, bases, and organic solvents.
-
This compound is toxic; avoid inhalation, ingestion, and skin contact.
-
Follow all institutional safety guidelines for chemical handling and waste disposal.
Conclusion
This application note provides a comprehensive guide to the synthesis of indole-3-acetic acid from this compound via acid-catalyzed, base-catalyzed, and enzymatic hydrolysis. The detailed protocols and comparative data are intended to assist researchers in selecting and implementing the most suitable method for their specific needs, facilitating the production of this important molecule for applications in life sciences and drug discovery.
References
Application Notes and Protocols for the Analysis of 3-Indoleacetonitrile in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the extraction, purification, and quantification of 3-Indoleacetonitrile (IAN), a key auxin precursor, from complex soil matrices. The protocols outlined are intended to guide researchers in obtaining reliable and reproducible data for studies in plant science, soil microbiology, and environmental analysis.
Introduction
This compound (IAN) is a naturally occurring plant growth hormone belonging to the auxin family. It plays a crucial role as a precursor to indole-3-acetic acid (IAA), the most abundant and physiologically active auxin.[1][2] The analysis of IAN in soil is critical for understanding auxin biosynthesis pathways, plant-microbe interactions in the rhizosphere, and the overall dynamics of phytohormones in the environment. However, the complex nature of the soil matrix presents a significant challenge for the accurate quantification of trace-level compounds like IAN. This protocol provides a robust method for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]
Data Presentation
The following table summarizes representative quantitative data for the analysis of auxins and other small molecules in complex matrices, demonstrating the expected performance of the described method. While specific data for IAN in soil is limited in published literature, these values from similar analytes and matrices provide a benchmark for method validation.
| Analyte/Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| Indole-3-acetic acid (IAA) in Soil | Spectrofluorometry | ATLD Algorithm | 100.6 ± 3.0 | 17.6 ng/mL | 52.9 ng/mL | [5] |
| Indole-3-acetic acid (IAA) in Soil | Spectrofluorometry | SWATLD Algorithm | 96.9 ± 1.1 | 4.6 ng/mL | 13.9 ng/mL | [5] |
| Pesticides in Loamy Sand Soil | QuEChERS-based Extraction | LC-MS/MS | 72.6 - 119 | 0.003 µg/g | 0.01 µg/g | [6][7] |
| Antibiotics in Liquid Fertilizers | Liquid Extraction | LC-MS/MS | 88.6 - 114.6 | 2.9 - 13.1 µg/kg | 5.1 - 18.2 µg/kg | [8] |
| IAA Metabolites in Arabidopsis | Solid-Phase Extraction | LC-electrospray tandem MS | >84 | 0.02 - 0.1 pmol | Not Reported | [9][10] |
Experimental Protocols
This section details the complete workflow for the analysis of this compound from soil samples, from initial preparation to final quantification.
Soil Sample Preparation
Proper sample preparation is crucial to ensure homogeneity and to minimize degradation of the target analyte.
-
Drying: Soil samples should be air-dried or dried in an oven at a temperature not exceeding 40°C to prevent thermal degradation of IAN.
-
Sieving: Once dried, the soil should be sieved through a 2 mm mesh to remove stones, roots, and other large debris.
-
Homogenization: The sieved soil must be thoroughly mixed to ensure that the subsample taken for extraction is representative of the entire sample.
-
Grinding: For enhanced extraction efficiency, the sieved soil can be finely ground using a mortar and pestle or a ball mill.
Extraction of this compound
This protocol utilizes a solvent extraction method optimized for phytohormones.
Materials:
-
Homogenized soil sample
-
Extraction Solution (ES): 80:20 (v/v) methanol (B129727):water with 0.1% formic acid and 0.1 g/L butylated hydroxytoluene (BHT)[11]
-
Internal Standard (IS): ¹³C₆-labeled IAN or a structurally similar labeled auxin.
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Rocking platform
-
Refrigerated centrifuge
Procedure:
-
Weigh 5-10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Prepare the Extraction Solution with the internal standard (ES*) at a suitable concentration (e.g., 100 nM).[11]
-
Add 20 mL of cold ES* to the soil sample.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a rocking platform and incubate at 4°C for 16-24 hours to allow for complete extraction.[11]
-
After incubation, centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[11]
-
Carefully collect the supernatant for the purification step.
Solid-Phase Extraction (SPE) for Sample Cleanup
Due to the complexity of the soil matrix, a solid-phase extraction (SPE) step is necessary to remove interfering compounds.[3] A mixed-mode reversed-phase and cation-exchange sorbent is recommended.
Materials:
-
SPE cartridges (e.g., Oasis MCX, 60 mg, 3 mL)
-
Methanol (LC-MS grade)
-
1 M Formic Acid
-
5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
Vacuum manifold or positive pressure processor
-
Collection tubes
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of 1 M formic acid. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 1 M formic acid to remove polar impurities.
-
Elution: Elute the IAN and other retained compounds with two aliquots of 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate IAN from other matrix components (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both IAN and its internal standard. The exact m/z values will need to be determined by direct infusion of standards.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in soil.
Auxin Signaling Pathway (Canonical)
References
- 1. 3-吲哚乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of indole-3-acetic acid in soil using excitation-emission matrix fluorescence with trilinear decomposition-based calibration methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples [mdpi.com]
- 9. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application Notes and Protocols for 3-Indoleacetonitrile in Agricultural Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (IAN), a naturally occurring plant growth regulator and a precursor to the primary auxin, indole-3-acetic acid (IAA), holds significant potential in agricultural biotechnology.[1] As a key intermediate in auxin biosynthesis, IAN plays a crucial role in various physiological processes, including root development, plant growth promotion, and plant defense mechanisms. These application notes provide a comprehensive overview of the use of IAN, including its mechanism of action, quantitative effects on plant growth, and detailed experimental protocols for its application.
Mechanism of Action
The primary mechanism through which this compound exerts its effects on plant growth is by serving as a precursor to indole-3-acetic acid (IAA). In plants, IAN is converted to IAA through the action of nitrilase enzymes. This conversion is a critical step in the tryptophan-dependent pathway of IAA biosynthesis. The newly synthesized IAA then enters the canonical auxin signaling pathway to regulate gene expression and downstream physiological responses.
The auxin signaling pathway is initiated by the binding of IAA to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription. This intricate signaling cascade ultimately governs a wide array of developmental processes, including cell division, elongation, and differentiation.
While the conversion to IAA is the primary mode of action for IAN's growth-promoting effects, IAN itself has been observed to have biological activity, including a role in plant defense and allelopathic interactions.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on plant growth and development.
| Plant Species | IAN Concentration | Observed Effect | Notes |
| Arabidopsis thaliana | 30 µM | Massive formation of adventitious roots and inhibition of primary root growth.[2] | This concentration appears to be supraoptimal for primary root elongation but effective for inducing adventitious roots. |
| Lactuca sativa (Lettuce) | 40 µg/mL | Complete inhibition of seed germination. | The inhibitory effect was noted to be similar to that of Indole-3-acetic acid (IAA) at the same concentration. |
| Parameter | This compound (IAN) | Indole-3-acetic acid (IAA) | Indole-3-butyric acid (IBA) | Control (No Auxin) |
| Rooting Percentage (%) | Data not available | Data varies by species and concentration | 89% (Hemp, 3000 ppm) | 89% (Hemp) |
| Number of Adventitious Roots | "Massive formation" in Arabidopsis at 30 µM[2] | Data varies by species and concentration | 5 times control (Rosemary, 60 ppm for 3h) | Baseline |
| Primary Root Length | Inhibition observed in Arabidopsis at 30 µM[2] | Promotes at low conc., inhibits at high conc. | Data varies by species and concentration | Normal growth |
| Shoot Elongation | Data not available | Promotive effect observed | Data varies by species and concentration | Normal growth |
Note: Quantitative, dose-responsive data for this compound is limited in the currently available literature. The provided data for IAA and IBA are for comparative context and are derived from studies on different plant species and experimental conditions. Further research is required to establish detailed dose-response curves for IAN across a variety of plant species and applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can be used for various in vitro and in vivo plant applications.
Materials:
-
This compound (IAN) powder
-
Ethanol (B145695) (95% or absolute)
-
Sterile distilled water
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh the desired amount of IAN powder in a sterile environment (e.g., a laminar flow hood). For a 1 mg/mL stock solution, weigh 100 mg of IAN.
-
Dissolving: Transfer the IAN powder to a sterile volumetric flask. Add a small volume of ethanol (e.g., 2-5 mL) to dissolve the powder completely. Gently swirl the flask to aid dissolution.
-
Dilution: Once the IAN is fully dissolved, slowly add sterile distilled water to the flask while stirring continuously with a sterile magnetic stir bar to prevent precipitation. Bring the final volume to 100 mL.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution at 4°C in the dark to prevent degradation. The solution should be used within a month for optimal activity.
Protocol 2: In Vitro Rooting Assay of Plant Cuttings
This protocol outlines a method for assessing the effect of this compound on the induction of adventitious roots from plant cuttings in a sterile in vitro environment.
Materials:
-
Plant cuttings (e.g., stem segments with at least one node)
-
This compound (IAN) stock solution (prepared as in Protocol 1)
-
Murashige and Skoog (MS) basal medium or other suitable plant tissue culture medium
-
Agar or other gelling agent
-
Petri dishes or culture vessels
-
Sterile distilled water
-
pH meter
-
Autoclave
-
Laminar flow hood
-
Sterile forceps and scalpels
Procedure:
-
Medium Preparation: Prepare the desired volume of MS medium by dissolving the appropriate amount of MS basal salt mixture and sucrose (typically 20-30 g/L) in distilled water. Adjust the pH to 5.7-5.8. Add the gelling agent (e.g., 7-8 g/L agar) and heat to dissolve.
-
IAN Addition: After autoclaving the medium and allowing it to cool to approximately 50-60°C, add the sterile IAN stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30 µM). Swirl gently to mix.
-
Pouring Plates: Dispense the IAN-containing medium into sterile Petri dishes or culture vessels in a laminar flow hood. Allow the medium to solidify.
-
Explant Preparation: Surface sterilize the plant cuttings using standard procedures (e.g., washing with detergent, followed by treatment with 70% ethanol and a dilute bleach solution, and rinsing with sterile distilled water). Prepare uniform explants (e.g., 2-3 cm stem segments).
-
Inoculation: Place the sterilized explants onto the surface of the IAN-containing medium. Ensure good contact between the basal end of the cutting and the medium.
-
Incubation: Seal the Petri dishes or culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After a specified period (e.g., 2-4 weeks), record the following parameters:
-
Percentage of cuttings forming roots
-
Number of adventitious roots per cutting
-
Length of the longest root per cutting
-
Fresh and dry weight of the rooted cuttings
-
Mandatory Visualizations
References
Application Notes and Protocols: 3-Indoleacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-indoleacetonitrile (IAN) as a versatile building block in organic synthesis. The focus is on its conversion into key structural motifs, such as tryptamines and indole-3-acetic acid (IAA), which are prevalent in numerous biologically active molecules and pharmaceuticals.
Introduction
This compound is a naturally occurring indole (B1671886) derivative found in various plants, where it serves as a precursor to the phytohormone indole-3-acetic acid (IAA). In synthetic organic chemistry, the nitrile functionality of IAN offers a valuable handle for transformation into other key functional groups, primarily the primary amine of tryptamine (B22526) and the carboxylic acid of IAA. This versatility makes IAN an important starting material for the synthesis of a wide range of bioactive compounds, including neurotransmitter analogs, anti-inflammatory agents, and potential anticancer drugs.
Key Synthetic Transformations
Two principal transformations of this compound are highlighted in these notes: reduction to tryptamine and hydrolysis to indole-3-acetic acid.
The conversion of the nitrile group to a primary amine affords tryptamine, a foundational scaffold in many natural products and pharmaceuticals. This reduction can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Protocol 1: Lithium Aluminum Hydride (LiAlH4) Reduction of this compound
This protocol details the reduction of this compound to tryptamine using lithium aluminum hydride in an anhydrous ether solvent.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). The flask is cooled in an ice bath.
-
Addition of this compound: A solution of this compound in anhydrous ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the complete reduction of the nitrile. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath. This procedure is known as the Fieser workup. The resulting granular precipitate of aluminum salts is removed by filtration.
-
Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tryptamine. The product can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | Lithium Aluminum Hydride, Diethyl Ether (anhydrous), Water, 15% NaOH | [2],[3] |
| Reaction Time | 2-6 hours | General knowledge |
| Temperature | 0 °C to reflux | [2] |
| Typical Yield | 70-85% | [1] |
Protocol 2: Catalytic Hydrogenation of this compound
This method provides an alternative to hydride reduction, often with milder reaction conditions and simpler work-up procedures.
Experimental Protocol:
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The vessel is connected to a hydrogen source and pressurized. The reaction mixture is then agitated (stirred or shaken) at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of Celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure to give tryptamine, which can be purified by recrystallization or conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagents | Hydrogen gas, Raney Nickel or Pd/C, Methanol or Ethanol | [5] |
| Pressure | 1-50 atm (depending on apparatus) | General knowledge |
| Temperature | Room Temperature to 50 °C | [6] |
| Typical Yield | 80-95% | [5],[4] |
The hydrolysis of the nitrile group provides a direct route to indole-3-acetic acid (IAA), a key plant hormone with various applications in agriculture and as a precursor for other synthetic targets. This transformation can be carried out under acidic or basic conditions.[7]
Protocol 3: Alkaline Hydrolysis of this compound
This protocol describes the conversion of this compound to indole-3-acetic acid using a strong base.
Experimental Protocol:
-
Reaction Setup: A solution of this compound is heated at reflux in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: The reaction is refluxed for several hours until the hydrolysis is complete, which can be monitored by the cessation of ammonia (B1221849) evolution or by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the indole-3-acetic acid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [7] |
| Reagents | Sodium Hydroxide or Potassium Hydroxide, Water/Ethanol, Hydrochloric Acid | [8] |
| Reaction Time | 4-12 hours | General knowledge |
| Temperature | Reflux | [8] |
| Typical Yield | 85-95% | [7] |
Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound, tryptamine and indole-3-acetic acid, are precursors to a vast array of biologically active compounds.
-
Tryptamines: The tryptamine scaffold is central to many neurotransmitters (e.g., serotonin, melatonin) and psychedelic drugs (e.g., psilocybin, DMT).[9] Synthetic tryptamine derivatives are explored for their potential as CNS drugs.[10]
-
Indole-3-Acetic Acid: Besides its role as a plant growth regulator, IAA and its derivatives have been investigated for their anti-inflammatory and potential anticancer properties.
Visualizations
Caption: Key synthetic transformations of this compound.
Caption: A typical workflow for an organic synthesis experiment.[11]
Caption: Simplified overview of the nuclear auxin signaling pathway.[12][13][14][15][16]
References
- 1. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Tryptamine synthesis - chemicalbook [chemicalbook.com]
- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 14. Mechanisms of auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Metabolism Studies of 3-Indoleacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring indole (B1671886) derivative found in cruciferous vegetables that has garnered interest for its potential therapeutic effects, including antiviral and anticarcinogenic activities.[1][2] Understanding its metabolic fate within a living organism is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. These application notes provide a comprehensive overview of the methodologies for studying the in vivo metabolism of this compound, targeting researchers in pharmacology, toxicology, and drug development. The protocols are based on established methods for studying xenobiotics and related indole compounds in animal models.
Overview of this compound Metabolism
In vivo, this compound is anticipated to undergo metabolism primarily in the liver, mediated by the cytochrome P450 (CYP450) enzyme system.[1][3] While direct mammalian metabolic pathways for IAN are not yet fully elucidated in published literature, strong evidence from plant biochemistry and studies on structurally related indole compounds suggests a primary oxidative pathway.
In plants, the cytochrome P450 enzyme CYP71B6 efficiently converts IAN into indole-3-carbaldehyde (ICHO) and subsequently to indole-3-carboxylic acid (ICOOH).[4][5] Furthermore, in vivo studies in mice with the related compound indole-3-carbinol (B1674136) have identified indole-3-carboxaldehyde (B46971) and indole-3-carboxylic acid as major oxidative metabolites found in plasma.[6] This suggests a probable metabolic route for IAN in mammals involving the oxidation of the acetonitrile (B52724) side chain.
The primary metabolic reactions are hypothesized to be:
-
Oxidation: The acetonitrile group is metabolized to an aldehyde (Indole-3-Carboxaldehyde).
-
Further Oxidation: The resulting aldehyde is further oxidized to a carboxylic acid (Indole-3-Carboxylic Acid).
-
Conjugation: The parent compound or its metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in vivo.
Quantitative Data Summary
Currently, there is a lack of published quantitative pharmacokinetic data for this compound in mammalian systems. The tables below are structured to accommodate key pharmacokinetic parameters that should be determined in preclinical studies. Researchers are encouraged to populate these tables with their experimental data to facilitate comparison and analysis.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example Structure)
| Parameter | Symbol | Unit | Value (Mean ± SD) | Animal Model | Dosing Route & Level |
|---|---|---|---|---|---|
| Maximum Plasma Concentration | Cmax | ng/mL | Data not available | Mouse/Rat | e.g., IV, 20 mg/kg |
| Time to Cmax | Tmax | h | Data not available | Mouse/Rat | e.g., IV, 20 mg/kg |
| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | Data not available | Mouse/Rat | e.g., IV, 20 mg/kg |
| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | Data not available | Mouse/Rat | e.g., IV, 20 mg/kg |
| Elimination Half-life | t1/2 | h | Data not available | Mouse/Rat | e.g., IV, 20 mg/kg |
| Clearance | CL | L/h/kg | Data not available | Mouse/Rat | e.g., IV, 20 mg/kg |
| Volume of Distribution | Vd | L/kg | Data not available | Mouse/Rat | e.g., IV, 20 mg/kg |
Table 2: Relative Abundance of this compound and its Putative Metabolites (Example Structure)
| Analyte | Matrix | Time Point (h) | Concentration / Abundance (Mean ± SD) |
|---|---|---|---|
| This compound | Plasma | 0.5 | Data not available |
| Indole-3-Carboxaldehyde | Plasma | 1.0 | Data not available |
| Indole-3-Carboxylic Acid | Plasma | 2.0 | Data not available |
| This compound | Liver | 4.0 | Data not available |
| Indole-3-Carboxaldehyde | Liver | 4.0 | Data not available |
| Indole-3-Carboxylic Acid | Liver | 4.0 | Data not available |
| This compound | Urine | 0-24 | Data not available |
| Indole-3-Carboxylic Acid | Urine | 0-24 | Data not available |
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol is adapted from studies evaluating the antiviral effects of IAN in vivo.[2]
Materials:
-
This compound (IAN), high purity
-
Vehicle (e.g., Phosphate-Buffered Saline [PBS] with 0.5% Dimethyl Sulfoxide [DMSO])
-
6-8 week old BALB/c mice
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer for tail vein injection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of IAN in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 µL). The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure IAN is fully dissolved.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Secure the mouse in a suitable restrainer, allowing access to the tail.
-
Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.
-
Administer the IAN solution (e.g., 20 mg/kg) via a single bolus injection into a lateral tail vein.[2]
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
For terminal studies, animals can be euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation), and whole blood can be collected via cardiac puncture. Tissues such as the liver, kidneys, and intestine should be harvested immediately.
-
Process blood to plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).
-
Flash-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo metabolism study of this compound.
Protocol for Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and analysis of IAN and its putative metabolites from plasma using protein precipitation, a common and effective technique for sample clean-up.
Materials:
-
Frozen plasma samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled IAN or a structurally similar compound)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Thawing and Spiking:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution and vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. This 3:1 ratio of ACN to plasma is effective for precipitating proteins.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column (e.g., 50 x 2.1 mm, 2.6 µm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might run from 10% B to 95% B over 5-7 minutes.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
IAN: Monitor the transition of the protonated parent ion [M+H]+ to a specific product ion.
-
Putative Metabolites: Develop MRM transitions for ICHO and ICOOH based on their respective parent and product ions.
-
Optimize cone voltage and collision energy for each analyte and the internal standard to maximize signal intensity.
-
-
-
Data Analysis:
-
Quantify the concentration of IAN and its metabolites by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
-
Conclusion
The study of this compound metabolism in vivo is an essential step in its development as a potential therapeutic agent. The protocols provided herein offer a robust framework for conducting such studies in rodent models. While direct mammalian metabolic data for IAN is sparse, the proposed pathway involving oxidation to indole-3-carboxaldehyde and indole-3-carboxylic acid provides a strong hypothesis to guide metabolite identification and analysis. The successful application of these methods will generate crucial data on the pharmacokinetics and biotransformation of IAN, paving the way for further preclinical and clinical evaluation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006524) [hmdb.ca]
- 2. In vitro and in vivo effects of this compound—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. [PDF] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W] | Semantic Scholar [semanticscholar.org]
- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 3-Indoleacetonitrile's Effect on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring plant growth hormone, or auxin, precursor found in various plant species. It plays a role in auxin biosynthesis and has been implicated in plant defense mechanisms.[1][2][3][4] Beyond its role in plants, recent studies have highlighted its potential as a broad-spectrum antiviral agent in mammalian systems by modulating the host interferon signaling pathway.[5] This document provides detailed protocols for assessing the effects of IAN on gene expression in both plant and mammalian cells, utilizing modern molecular biology techniques such as RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR).
Data Presentation
Table 1: Exemplar Quantitative Data from IAN Treatment on Mammalian Cells (Antiviral Response)
| Treatment Group | Concentration (µM) | Target Gene | Fold Change (vs. Control) | p-value |
| IAN | 160 | ISG15 | 4.2 | <0.05 |
| IAN | 320 | ISG15 | 8.5 | <0.01 |
| IAN | 640 | ISG15 | 15.1 | <0.001 |
| IAN | 160 | IFIT1 | 3.8 | <0.05 |
| IAN | 320 | IFIT1 | 7.2 | <0.01 |
| IAN | 640 | IFIT1 | 12.9 | <0.001 |
| IAN | 160 | IFN-β | 2.5 | <0.05 |
| IAN | 320 | IFN-β | 5.1 | <0.01 |
| IAN | 640 | IFN-β | 9.8 | <0.001 |
Note: This table presents hypothetical data based on published findings to illustrate the expected dose-dependent effect of IAN on interferon-stimulated genes (ISGs). Actual results may vary depending on the cell type and experimental conditions.[5]
Signaling Pathways
Mammalian Interferon Signaling Pathway
In mammalian cells, this compound has been shown to potentiate the type I interferon response, a critical component of the innate immune system against viral infections. IAN treatment leads to the activation of key transcription factors, IRF3 and NF-κB, which drive the expression of interferons and interferon-stimulated genes (ISGs).[5]
Caption: IAN-mediated activation of the interferon signaling pathway.
Plant Auxin Biosynthesis and Signaling Pathway
In plants, this compound is an intermediate in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), the primary auxin. IAN can be converted to IAA by nitrilase enzymes. IAA then binds to TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[3][4][6]
Caption: Role of IAN in the auxin biosynthesis and signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating either mammalian or plant cells with IAN.
1.1. Mammalian Cell Treatment
-
Cell Lines: A549 (human lung carcinoma), HEK293T (human embryonic kidney), or other relevant cell lines.
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM for A549 and HEK293T) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
IAN Stock Solution: Prepare a 100 mM stock solution of this compound (Sigma-Aldrich, Cat. No. I1620) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of IAN in culture media at final concentrations ranging from 10 µM to 640 µM. A vehicle control (DMSO) should be prepared with the same final concentration of DMSO as the highest IAN concentration.
-
Remove the old media and add the IAN-containing or vehicle control media to the cells.
-
Incubate for a predetermined time course (e.g., 6, 12, or 24 hours). A 12-hour time point has been shown to be effective for inducing gene expression changes.[5]
-
After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
-
1.2. Plant Cell/Seedling Treatment (Arabidopsis thaliana)
-
Plant Material: Arabidopsis thaliana seedlings (e.g., Col-0 ecotype).
-
Growth Conditions: Grow seedlings on Murashige and Skoog (MS) agar (B569324) plates under a 16-hour light/8-hour dark cycle at 22°C.
-
IAN Stock Solution: Prepare a 100 mM stock solution of IAN in DMSO.
-
Treatment Protocol:
-
Grow Arabidopsis seedlings for 10-14 days on MS plates.
-
Prepare liquid MS medium containing the desired final concentrations of IAN (e.g., 1 µM, 10 µM, 50 µM). Include a DMSO vehicle control.
-
Carefully transfer seedlings into 6-well plates containing the treatment solutions.
-
Incubate for the desired time course (e.g., 1, 3, 6, or 24 hours).
-
After treatment, blot the seedlings dry, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
-
RNA Extraction and Quantification
High-quality RNA is essential for downstream applications.
-
Reagents: TRIzol™ Reagent (Thermo Fisher Scientific, Cat. No. 15596026) or a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen, Cat. No. 74104).
-
Protocol (using TRIzol™):
-
Homogenize cells or ground plant tissue in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue or 10 cm² of cultured cells.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
Quality Control:
-
Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/A280 ratio should be ~2.0).
-
Evaluate RNA integrity using an Agilent Bioanalyzer or equivalent (RIN value > 8 is recommended for RNA-seq).
-
RNA-Seq Library Preparation and Sequencing
This protocol is for Illumina-based sequencing.
-
Library Preparation Kit: NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® (New England Biolabs, Cat. No. E7770) or similar.
-
Protocol Overview:
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and dA-Tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate Illumina sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR.
-
Library Quantification and Quality Control: Quantify the library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.
-
-
Sequencing:
-
Pool libraries and sequence on an Illumina platform (e.g., NovaSeq, HiSeq) to a recommended depth of at least 20-30 million reads per sample for differential gene expression analysis.
-
Bioinformatics Analysis of RNA-Seq Data
A general workflow for identifying differentially expressed genes.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. The IMMUNE-ASSOCIATED NUCLEOTIDE-BINDING 9 Protein Is a Regulator of Basal Immunity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. In vitro and in vivo effects of this compound—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
use of 3-Indoleacetonitrile in studying auxin signaling pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indoleacetonitrile (IAN) is a naturally occurring nitrile compound and a key intermediate in a tryptophan-independent pathway of indole-3-acetic acid (IAA) biosynthesis, the most abundant and physiologically active auxin in plants.[1][2] Its role as a direct precursor to IAA makes it an invaluable tool for researchers studying auxin signaling pathways. By applying exogenous IAN, scientists can manipulate endogenous IAA levels and observe the downstream physiological and molecular effects, thereby dissecting the intricate network of auxin action. These application notes provide a comprehensive overview of the use of IAN in auxin research, including detailed protocols and data presentation.
Principle of Application
The utility of IAN in studying auxin signaling lies in its enzymatic conversion to IAA by nitrilase enzymes.[3][4] This conversion allows for a controlled, in-situ generation of auxin within plant tissues. By observing the plant's response to IAN application—from macroscopic changes in growth and development to alterations in gene expression—researchers can infer the functions of auxin in various biological processes. Furthermore, comparing the effects of IAN in wild-type plants and in mutants with defective nitrilase activity can elucidate the specific roles of these enzymes in auxin homeostasis.[5][6]
Data Presentation
Quantitative Analysis of IAN to IAA Conversion
The efficiency of IAN conversion to IAA can vary significantly between different plant species and even between different nitrilase enzymes within the same species. Below is a summary of key quantitative data from studies on nitrilase activity.
| Enzyme/Organism | Substrate | Product(s) | Relative Efficiency/Activity | Reference |
| ZmNIT2 (Maize) | IAN | IAA, Indole-3-acetamide | 7 to 20 times more efficient than AtNIT1/2/3 | [3] |
| AtNIT1/2/3 (Arabidopsis) | IAN | IAA | Baseline for comparison | [3] |
| Nitrilase (Pseudomonas sp. strain UW4) | IAN | IAA, Indole-3-acetamide | - | [7] |
| Nitrile Hydratase (Pseudomonas sp. strain UW4) | IAN | Indole-3-acetamide | - | [7] |
| Nitrile Hydratase (Agrobacterium tumefaciens) | IAN | Indole-3-acetamide | Specific Activity: 13.7 µmol/min/mg, Km: 7.9 µM |
In Vivo Conversion of Radiolabeled IAN
Radiolabeling studies provide a powerful method to trace the metabolic fate of IAN within plant tissues.
| Plant | Tracer | Observation | Key Finding | Reference |
| Maize (Zea mays) | [11C]IAN | Conversion to [11C]IAA and other metabolites | wcr infested plants showed a higher conversion rate (12-16% over 2h) compared to healthy plants (4-9% over 2h) | [8] |
Experimental Protocols
Protocol 1: General Application of IAN to Plant Seedlings
This protocol describes a general method for applying IAN to seedlings grown on agar (B569324) plates to observe its effects on growth and development.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana)
-
Murashige and Skoog (MS) agar plates
-
This compound (IAN) stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Growth chamber
Procedure:
-
Sterilize and stratify seeds as required for the specific plant species.
-
Sow seeds on MS agar plates.
-
Place plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
After a desired period of growth (e.g., 4-5 days), prepare MS agar plates supplemented with various concentrations of IAN. Add the IAN stock solution to the molten MS agar after it has cooled to approximately 50°C.
-
Transfer seedlings of uniform size to the IAN-containing and control (DMSO-only) plates.
-
Return the plates to the growth chamber.
-
Observe and document phenotypic changes (e.g., root length, lateral root formation, hypocotyl elongation) over several days.
-
Quantify the observed phenotypes using image analysis software.
Protocol 2: Measurement of IAA Levels Following IAN Treatment by HPLC
This protocol outlines the extraction and quantification of IAA from plant tissues treated with IAN using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., roots, shoots)
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% methanol (B129727) with an antioxidant like butylated hydroxytoluene)
-
Internal standard (e.g., [13C6]-IAA)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
HPLC system with a fluorescence or mass spectrometry detector
-
IAA standard solution
Procedure:
-
Harvest plant tissue at desired time points after IAN treatment and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Add cold extraction buffer and the internal standard to the powdered tissue.
-
Incubate the mixture at 4°C in the dark with shaking for several hours.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Concentrate the supernatant under vacuum.
-
Purify and concentrate the auxin-containing fraction using an SPE column.
-
Elute the auxins and analyze the sample using reverse-phase HPLC.
-
Quantify the IAA peak by comparing its area to the standard curve and normalizing with the internal standard.[3]
Protocol 3: Analysis of Auxin-Responsive Gene Expression by qRT-PCR
This protocol details the analysis of changes in the expression of auxin-responsive genes following IAN treatment using quantitative real-time PCR (qRT-PCR).
Materials:
-
Plant tissue treated with IAN and control
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers for target auxin-responsive genes and a reference gene
-
qRT-PCR instrument
Procedure:
-
Harvest and freeze plant tissue as described in Protocol 2.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
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Set up qRT-PCR reactions using the cDNA, gene-specific primers, and a suitable master mix.
-
Perform the qRT-PCR in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizations
Signaling Pathway
Caption: Conversion of IAN to IAA and subsequent auxin signaling.
Experimental Workflow
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabidopsis mutants resistant to the auxin effects of indole-3-acetonitrile are defective in the nitrilase encoded by the NIT1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arabidopsis mutants resistant to the auxin effects of indole-3-acetonitrile are defective in the nitrilase encoded by the NIT1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a nitrilase and a nitrile hydratase from Pseudomonas sp. strain UW4 that converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.uni-mainz.de [download.uni-mainz.de]
Troubleshooting & Optimization
improving the yield of 3-Indoleacetonitrile chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-Indoleacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent starting materials for the synthesis of this compound are indole-3-carboxaldehyde (B46971) and gramine (B1672134). Other precursors, though less common in standard laboratory settings, include tryptophan and indole-3-acetamide.
Q2: What typical yields can I expect for this compound synthesis?
A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. Synthesis from indole-3-carboxaldehyde can achieve yields as high as 95%.[1] The reaction of gramine with cyanide also offers good yields. For specific quantitative data, please refer to the data tables below.
Q3: What are the critical reaction parameters to control for a high yield?
A3: Key parameters include reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent. For instance, in the synthesis from indole-3-carboxaldehyde, a mixed solvent system of methanol (B129727) and formamide (B127407) (1:1 v/v) has been shown to significantly improve yields.[1] Maintaining anhydrous conditions is also crucial to prevent unwanted side reactions.
Q4: How can I purify the final this compound product?
A4: Common purification techniques include column chromatography on silica (B1680970) gel and recrystallization. For column chromatography, a typical eluent system is a mixture of chloroform (B151607) and methanol.[1] Recrystallization from solvents like methanol can also yield high-purity product.
Q5: What are the known biological activities of this compound?
A5: this compound is recognized as a plant growth regulator and serves as an important precursor in the biosynthesis of the plant hormone indole-3-acetic acid (IAA).[1] It is also a key building block for the synthesis of tryptamines and various natural products.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a significantly lower yield than reported in the literature. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Reagent Ratios:
-
Solution: Ensure the correct stoichiometry of your reactants. For the synthesis from indole-3-carboxaldehyde, using an excess of sodium cyanide (around 10 molar equivalents) is crucial for driving the reaction to completion.[1]
-
-
Moisture in the Reaction:
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can react with some of the reagents and lead to the formation of by-products.
-
-
Formation of By-products:
-
Solution: The formation of N-(indol-3-yl)methylformamide is a common side reaction in the synthesis from indole-3-carboxaldehyde when formamide is used as a solvent.[1] Optimizing the solvent system and reaction conditions can minimize this. Please refer to the experimental protocols for recommended solvent mixtures.
-
Issue 2: Presence of Impurities in the Final Product
Q: After purification, I still observe impurities in my this compound sample. How can I identify and remove them?
A: The nature of the impurity will dictate the best purification strategy.
-
Identification: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to identify the structure of the impurity. Common impurities include unreacted starting materials and by-products like N-(indol-3-yl)methylformamide.[1]
-
Removal:
-
Column Chromatography: If the impurity has a different polarity from your product, optimizing the eluent system for column chromatography can improve separation. A gradient elution might be necessary.
-
Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent can be very effective. It is a process of trial and error to find the best solvent or solvent mixture.
-
Washing: An aqueous work-up with brine can help remove some inorganic salts and water-soluble impurities before final purification.[1]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole-3-carboxaldehyde | NaBH₄, NaCN | MeOH/NH₂CHO (1:1) | 100 | 5 | 88 | [1] |
| Indole-3-carboxaldehyde | NaBH₄, NaCN | MeOH | 100 | 12 | 36 | [1] |
| 3-Indoleacetamide | P₂O₅ | - | 335 | 1 | 79 | [2] |
Experimental Protocols
Synthesis of this compound from Indole-3-carboxaldehyde
This protocol is adapted from a one-step conversion method.[1]
Materials:
-
Indole-3-carboxaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH), anhydrous
-
Formamide (NH₂CHO), anhydrous
-
Chloroform (CHCl₃)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanide (10 molar equivalents) to the reaction mixture.
-
Reflux the mixture at 100°C for 5 hours with stirring.
-
After cooling to room temperature, add brine to the reaction mixture.
-
Extract the product with a 5:95 mixture of methanol and chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., chloroform followed by a methanol/chloroform mixture) to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
stability of 3-Indoleacetonitrile in different solvent solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Indoleacetonitrile (IAN) in various solvent solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (IAN)?
A1: this compound is soluble in several common laboratory solvents. For optimal solubility, Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) (EtOH) are recommended. It has lower solubility in water, which may require ultrasonication and warming to achieve a clear solution. Long-term storage of IAN in any solution is generally not recommended as it can be prone to degradation.
Q2: How should I store stock solutions of IAN?
A2: For short-term storage, it is advisable to keep stock solutions at -20°C. However, for best results, it is recommended to prepare fresh solutions before each experiment to minimize potential degradation. One study on a large number of compounds stored in DMSO at room temperature showed that after 6 months, the probability of observing the intact compound was 83%, which decreased to 52% after one year.[1][2] While this is a general observation, it highlights the importance of proper storage, preferably at lower temperatures, and the use of freshly prepared solutions.
Q3: What are the potential degradation products of IAN in solution?
A3: The primary degradation pathway for IAN in aqueous solutions is through hydrolysis. The nitrile group can be hydrolyzed to an amide, forming indole-3-acetamide (B105759) (IAM). Further hydrolysis of the amide can then yield indole-3-acetic acid (IAA).[3][4] It is crucial to be aware of these potential impurities in your experiments, as they may have their own biological activities.
Q4: Is the stability of IAN affected by pH?
Q5: Can light exposure affect the stability of IAN solutions?
A5: Yes, photostability is a critical consideration for many organic molecules, including those with an indole (B1671886) scaffold. It is recommended to protect IAN solutions from light to prevent potential photodegradation.[6][7][8] This can be achieved by using amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of IAN in the stock solution. | Prepare a fresh stock solution of IAN before each experiment. If using a previously prepared stock, verify its purity by a suitable analytical method like HPLC. |
| Precipitation of IAN from an aqueous solution. | Ensure that the concentration of IAN in your aqueous buffer is below its solubility limit. You may need to use a co-solvent like DMSO or ethanol if higher concentrations are required. Always check for precipitate before use. | |
| Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | The most likely degradation products are indole-3-acetamide (IAM) and indole-3-acetic acid (IAA). Use a validated HPLC method capable of separating IAN from these potential impurities to confirm their presence. |
| Contamination of the solvent. | Use high-purity, HPLC-grade solvents for preparing your solutions. | |
| Loss of biological activity of my IAN solution over time. | Chemical degradation of IAN. | As mentioned, IAN can hydrolyze to less active or inactive compounds. It is crucial to use freshly prepared solutions. For longer-term studies, consider performing a stability study under your specific experimental conditions to understand the degradation kinetics. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥29 mg/mL |
| Ethanol (EtOH) | ≥29.7 mg/mL |
| Water | ≥1.37 mg/mL (requires sonication and warming) |
Table 2: General Stability Considerations for this compound in Solution
| Condition | Stability Concern | Recommendation |
| Storage Time | Potential for degradation, especially at room temperature. | Prepare fresh solutions. For short-term, store at -20°C or below. |
| pH | Susceptible to hydrolysis at acidic and basic pH. | Maintain a neutral pH if possible. Buffer your solution appropriately for your experiment and consider the potential for pH-catalyzed degradation. |
| Light Exposure | Potential for photodegradation. | Protect solutions from light by using amber vials or foil wrapping. |
| Solvent Purity | Impurities in solvents can catalyze degradation. | Use high-purity, research-grade solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of IAN under various stress conditions. The goal is to induce degradation to an extent of 5-20%.[7]
-
Preparation of Stock Solution: Prepare a stock solution of IAN in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Collect samples at various time points.
-
Thermal Degradation: Place a solid sample of IAN and a solution of IAN in a temperature-controlled oven at a temperature such as 60°C or 80°C.[7] Collect samples at various time points.
-
Photodegradation: Expose a solution of IAN to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2) to quantify the remaining IAN and detect the formation of degradation products.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This method is adapted from a published procedure for the analysis of indolic compounds and can be used to separate IAN from its primary degradation products, IAM and IAA.[3][4]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence: Excitation at 280 nm, Emission at 360 nm.
-
UV: 280 nm.
-
-
Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition to a concentration within the linear range of the method. Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
common interferences in the LC-MS/MS analysis of 3-Indoleacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the LC-MS/MS analysis of 3-Indoleacetonitrile (IAN).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?
A1: Interferences in the analysis of this compound can originate from various sources, including the sample matrix, co-eluting compounds, and external contaminants. Key sources include:
-
Matrix Effects: Complex biological matrices, such as plant extracts, can cause ion suppression or enhancement, affecting the accuracy and sensitivity of the analysis. Components like pigments and lipids are common culprits.[1]
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Isobaric and Co-eluting Compounds: Structurally similar compounds, including other indole-containing molecules and auxin conjugates, can have the same nominal mass-to-charge ratio (m/z) or co-elute with this compound, leading to analytical challenges.[1] Indole-3-acetic acid (IAA), the primary plant auxin, is often present at much higher concentrations and can interfere with the detection of its precursors if not chromatographically resolved.
-
Contaminants: Solvents, reagents, and labware can introduce contaminants that interfere with the analysis. Plasticizers and polymers are common culprits.
Q2: What are the typical precursor and product ions for MRM analysis of this compound?
A2: For the analysis of this compound (C₁₀H₈N₂) using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is typically used as the precursor ion. The exact mass of this compound is 156.0687 g/mol .
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 157.1 | 130.1, 116.1, 103.1 |
Note: Optimal product ions and collision energies should be determined empirically on the specific instrument being used.
Q3: How can I minimize matrix effects when analyzing this compound from complex samples like plant tissues?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use of solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can significantly clean up the sample by removing interfering matrix components.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components is essential. Utilizing columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) columns, can be beneficial for separating aromatic indole (B1671886) compounds.[1]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-3-Indoleacetonitrile) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Inappropriate sample diluent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Sub-optimal column temperature | Increase the column temperature (e.g., to 40-50 °C) to improve peak shape. | |
| Low Signal Intensity or No Peak Detected | Ion suppression from the matrix | Improve sample cleanup using SPE or other extraction techniques. Dilute the sample to reduce the concentration of matrix components. |
| Incorrect MS/MS parameters | Optimize the precursor and product ion selection, collision energy, and other instrument parameters for this compound. | |
| Sample degradation | Prepare fresh samples and standards. Indole compounds can be susceptible to oxidation.[1] | |
| Inconsistent Results or Poor Reproducibility | Variable matrix effects between samples | Employ a stable isotope-labeled internal standard. Ensure consistent sample preparation across all samples. |
| Carryover from previous injections | Implement a robust needle and injection port washing procedure between samples. Inject a blank solvent after high-concentration samples. | |
| Unexpected Peaks or High Background Noise | Contamination from solvents or labware | Use high-purity LC-MS grade solvents and reagents. Use glass or polypropylene (B1209903) labware to avoid plasticizers. |
| Co-eluting isobaric interference | Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column. If available, use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of auxins, including this compound, from plant tissue.
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) to the powdered tissue. Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
-
Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
SPE Cleanup:
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the auxins with 1 mL of 80% methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: 157.1 -> 130.1 (Quantifier), 157.1 -> 116.1 (Qualifier)
-
Internal Standard (e.g., ¹³C₆-IAN): 163.1 -> 136.1
-
Visualizations
Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.
References
Technical Support Center: Photodegradation of 3-Indoleacetonitrile (IAN)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of 3-Indoleacetonitrile (IAN) under UV light.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAN) and why is its stability under UV light a concern?
This compound is a nitrile compound containing an indole (B1671886) ring. The indole nucleus is known to absorb UV radiation, which can lead to photochemical reactions and degradation of the molecule. For researchers using IAN in applications where it may be exposed to light, such as in pharmaceutical formulations or certain chemical reactions, understanding its photostability is crucial to ensure the compound's integrity and predict the formation of potential impurities.
Q2: What are the expected types of degradation products of IAN under UV irradiation?
While specific degradation products for IAN are not extensively documented in publicly available literature, studies on other indole derivatives suggest several potential transformation pathways. Upon absorbing UV light, the indole ring can undergo several types of reactions. A primary photochemical reaction can be the fission of the N-H bond of the indole ring.[1] This can lead to the formation of radical species.[2] Furthermore, oxidative degradation and addition reactions have been observed for indole itself under sunlight, yielding products such as 2,2-diindyl-ep-indoxyl and anthranilic acid.[3] Therefore, it is plausible that IAN could degrade into a complex mixture of products resulting from radical reactions, dimerization, oxidation, and potentially cleavage of the indole ring or the acetonitrile (B52724) side chain.
Q3: My solution of IAN changes color upon exposure to UV light. What is happening?
Color change is a common indicator of photodegradation. The formation of new chemical species with different chromophores (light-absorbing groups) can lead to a visible change in the solution's appearance. For indole-containing compounds, the formation of oxidized or polymeric products can often result in yellowing or browning of the solution. It is advisable to characterize the solution using techniques like UV-Vis spectroscopy to monitor changes in the absorption spectrum over time.
Q4: Can the solvent used in my experiment affect the photodegradation of IAN?
Yes, the choice of solvent can significantly influence the photodegradation pathway and rate. Solvents can participate in the photochemical reaction, for example, by donating a hydrogen atom or by promoting the formation of reactive oxygen species (ROS) if oxygen is present. The polarity of the solvent can also affect the stability of excited states and intermediates, thereby altering the course of the degradation. It is important to select a solvent that is photochemically inert under the experimental conditions or to be aware of its potential to influence the results.
Q5: How can I minimize the degradation of IAN during my experiments?
To minimize photodegradation, it is recommended to protect IAN solutions from light, especially from UV sources. This can be achieved by using amber-colored glassware or by wrapping experimental setups with aluminum foil. If light exposure is an unavoidable part of the experimental design, the duration and intensity of the light should be carefully controlled and monitored. Working under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent photo-oxidative degradation by excluding oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid disappearance of IAN peak in HPLC analysis | High intensity of UV light causing rapid degradation. The analytical method might not be suitable for detecting degradation products. | Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample. Use a diode array detector (DAD) or a mass spectrometer (MS) to look for the appearance of new peaks that might correspond to degradation products. |
| Formation of a precipitate in the solution during irradiation | Formation of insoluble polymeric or highly oxidized degradation products. | Try diluting the initial concentration of IAN. Analyze the precipitate after isolation and washing to identify its nature. Consider using a different solvent system. |
| Inconsistent degradation rates between experiments | Fluctuations in UV lamp output, temperature variations, or inconsistent oxygen levels in the solution. | Use a radiometer to monitor the UV lamp intensity. Control the temperature of the experimental setup using a water bath or a cooling system. Purge the solution with an inert gas like nitrogen or argon for a consistent duration before and during the experiment to minimize oxidative processes. |
| Appearance of many small, unresolved peaks in the chromatogram | Complex degradation pathway leading to a multitude of products. | Simplify the reaction conditions (e.g., use a single wavelength UV source if possible, use a purified solvent). Employ a longer chromatography column or a different stationary phase to improve separation. Use LC-MS/MS for better identification of the individual components in the complex mixture. |
Data Presentation
As no specific quantitative data for the UV degradation products of this compound was found in the reviewed literature, a template table is provided below for researchers to record their own experimental findings.
| Degradation Product (Hypothetical) | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) at time t=x | Notes |
| Indole-3-carboxaldehyde | Potential oxidation product | |||
| Indole-3-carboxylic acid | Potential oxidation product | |||
| Anthranilic acid | Resulting from ring opening | |||
| Dimerized IAN | Resulting from radical coupling | |||
| User-defined product 1 | ||||
| User-defined product 2 |
Experimental Protocols
General Protocol for Investigating the Photodegradation of this compound
This protocol provides a general framework. Specific parameters such as concentration, solvent, and UV source should be adapted based on the experimental goals.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable, HPLC-grade solvent (e.g., acetonitrile, methanol, or water). The solvent should be transparent in the UV region of interest.
-
From the stock solution, prepare experimental samples of a known concentration in quartz cuvettes or a photoreactor vessel.
-
-
Irradiation Conditions:
-
Use a controlled UV light source, such as a mercury lamp or a UV LED, with a defined wavelength or spectral output.
-
Place the sample at a fixed distance from the UV source.
-
If studying the effect of oxygen, purge the solution with either air or an inert gas (N₂ or Ar) for a set period before and during irradiation.
-
Maintain a constant temperature using a cooling fan or a circulating water bath.
-
-
Monitoring the Degradation:
-
At predetermined time intervals, withdraw aliquots from the sample.
-
Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or DAD detector, to monitor the decrease in the concentration of IAN and the formation of degradation products.
-
UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum of the solution over time.
-
-
Identification of Degradation Products:
-
Collect fractions of the major degradation products from HPLC, if possible.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weights and fragmentation patterns of the degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used for the structural elucidation of isolated degradation products.
-
Mandatory Visualization
Caption: Hypothetical photodegradation pathway of this compound (IAN).
References
troubleshooting poor solubility of 3-Indoleacetonitrile in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 3-Indoleacetonitrile (IAN) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (IAN) is a naturally occurring plant hormone, specifically an auxin, found in cruciferous vegetables.[1][2][3][4] It is investigated for various biological activities, including potential antiviral and anti-biofilm properties.[1][5] Like many organic molecules with aromatic ring structures, IAN is inherently hydrophobic, leading to poor solubility in aqueous solutions, which can be a significant challenge for in vitro and in vivo studies that require consistent and known concentrations in physiological buffers.
Q2: What are the general solubility properties of this compound?
A2: this compound is a solid with a low melting point (around 33-36 °C).[3][4] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol (B145695), and chloroform, and slightly soluble in methanol.[3][6] Its solubility in water is limited, with estimates around 1.37 mg/mL (requiring sonication and warming) to 1.587 mg/L.[2][7]
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS), TRIS, or HEPES is often challenging and may result in an incomplete or supersaturated solution, leading to precipitation over time. It is generally recommended to first prepare a concentrated stock solution in an organic solvent.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: The most commonly recommended solvent for preparing a stock solution of this compound for biological assays is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[8][9] Ethanol can also be used.[7] A stock solution of up to 100 mM in DMSO has been reported for cell culture experiments.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The maximum tolerated concentration of DMSO in most cell cultures is typically below 1%, with 0.1% being considered safe for many cell lines. It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide for Poor Solubility
Issue 1: My this compound is not dissolving in the aqueous buffer after adding it from a DMSO stock solution.
Cause: This is likely due to the hydrophobic nature of IAN causing it to precipitate out of the aqueous solution when the concentration of the organic solvent is significantly diluted.
Solution:
-
Pre-warm the buffer: Gently warm your aqueous buffer to 37°C before adding the IAN stock solution.
-
Vortex during addition: Add the stock solution dropwise to the pre-warmed buffer while vigorously vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Use a larger volume of buffer: Increasing the final volume of the aqueous solution will lower the final concentration of IAN, which may help it stay in solution.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to aid in the dispersion of any small, undissolved particles.
Issue 2: The solution is initially clear, but a precipitate forms over time.
Cause: The initial solution may be supersaturated and thermodynamically unstable. Over time, the compound crashes out of the solution.
Solution:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of IAN in your aqueous buffer.
-
Use co-solvents: Consider using a co-solvent system. For example, a mixture of ethanol and water can sometimes improve the solubility of hydrophobic compounds.
-
Incorporate surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that can encapsulate the hydrophobic IAN and keep it in solution.
-
Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.
Issue 3: I am observing unexpected or inconsistent results in my biological assay.
Cause: Poor solubility can lead to the formation of aggregates or micro-precipitates, which can result in inconsistent dosing and may even cause artifacts in certain assay formats (e.g., light scattering in absorbance-based assays).
Solution:
-
Visual inspection: Always visually inspect your final working solution for any signs of precipitation or turbidity before adding it to your experimental setup.
-
Filtration: For non-cell-based assays, you can filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the compound if a significant portion has precipitated.
-
Optimize your stock solution protocol: Ensure you are following best practices for preparing your DMSO stock solution, as detailed in the experimental protocols section below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 156.18 g/mol | [10] |
| Melting Point | 33-36 °C | [3][4] |
| Water Solubility | ~1.37 mg/mL (with sonication and warming) | [7] |
| Water Solubility (estimated) | 1587 mg/L | [2] |
| DMSO Solubility | ≥ 29 mg/mL | [7] |
| Ethanol Solubility | ≥ 29.7 mg/mL | [7] |
| Solubility in Chloroform | Soluble | [6] |
| Solubility in Methanol | Slightly Soluble | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 15.62 mg of this compound into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials: 100 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
In a sterile tube, add 999 µL of the pre-warmed cell culture medium.
-
While gently vortexing the medium, add 1 µL of the 100 mM this compound stock solution.
-
Continue to mix for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Important: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of pre-warmed cell culture medium.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Conceptual signaling pathway for IAN's antiviral activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 771-51-7 [chemicalbook.com]
- 6. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. selleckchem.com [selleckchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing 3-Indoleacetonitrile (IAN) Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 3-Indoleacetonitrile (IAN) from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAN) and why is it important to extract from plants?
A1: this compound (IAN) is a naturally occurring plant metabolite found in various plant species, particularly in cruciferous vegetables like cabbage, broccoli, and cauliflower.[1] It serves as a precursor to the plant hormone indole-3-acetic acid (IAA), a key regulator of plant growth and development.[2][3][4][5] IAN and other indole (B1671886) compounds are also investigated for their potential health benefits. Efficient extraction is crucial for studying its physiological roles and potential therapeutic applications.
Q2: What are the primary methods for extracting IAN from plant material?
A2: The most common methods for IAN extraction include:
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Solvent Extraction: This involves macerating the plant material in an organic solvent to dissolve the IAN.
-
Solid-Phase Extraction (SPE): This technique is used to clean up the initial extract and concentrate the IAN, removing interfering compounds.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined method that combines extraction and cleanup in a few simple steps, often used for analyzing multiple analytes in food and environmental samples.[6][7][8][9][10]
Q3: Which solvents are most effective for extracting IAN?
A3: The choice of solvent is critical for extraction efficiency. Commonly used solvents for indole compounds include:
-
Methanol (B129727): Often used in combination with other solvents. A study showed that 75% methanol is efficient for extracting allelopathic compounds, including indoles, from broccoli.
-
Acetone: Also shown to be efficient for indole extraction from broccoli.
-
Ethyl Acetate: A nonpolar solvent that can be used for the extraction of IAN.
-
Dichloromethane: Another nonpolar solvent option for extraction.
-
Dimethylformamide (DMF) and Methanol Mixture: A binary solvent system, particularly a 4:1 (v/v) mixture of DMF and methanol, has demonstrated good recovery for several indoles, including IAN, from Brassica vegetables.[11]
Q4: How can I quantify the amount of IAN in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying IAN.[12][13] Detection is typically performed using:
-
UV Detector: A standard detector for HPLC that measures the absorbance of the analyte at a specific wavelength.
-
Fluorescence Detector: Offers higher sensitivity and selectivity for fluorescent compounds like indoles.[12]
-
Mass Spectrometry (MS) Detector: Provides the highest level of sensitivity and specificity and can confirm the identity of the compound based on its mass-to-charge ratio.
Q5: What are the critical factors affecting the stability of IAN during extraction?
A5: Indole compounds, including IAN, can be sensitive to several factors:
-
pH: Extreme pH values should be avoided. Acidic conditions can favor the conversion of glucobrassicin (B1234704) (a precursor) to IAN, but highly acidic or alkaline conditions can lead to degradation of the target compound. Studies on nitrosated indole products show that stability can be pH-dependent, with some products being more stable at pH 8 than at pH 2.[14]
-
Temperature: Elevated temperatures can accelerate the degradation of IAN. It is generally recommended to perform extractions at room temperature or below and to avoid high temperatures during solvent evaporation.
-
Light: Exposure to light can cause photodegradation of indole derivatives. It is advisable to work in low-light conditions or use amber-colored glassware.
-
Oxidation: The indole ring is susceptible to oxidation. Minimizing exposure to air and using antioxidants can help preserve the integrity of the sample.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No IAN Detected in the Extract | 1. Inefficient extraction solvent. 2. Degradation of IAN during extraction. 3. Incomplete cell lysis. 4. Insufficient hydrolysis of IAN precursors (e.g., glucobrassicin). | 1. Optimize the extraction solvent. Consider using a binary solvent system like DMF:Methanol (4:1 v/v). 2. Control extraction conditions: use low temperatures, protect from light, and maintain a neutral to slightly acidic pH. 3. Ensure thorough homogenization of the plant material. Freeze-drying the sample before grinding can improve cell wall disruption. 4. Adjust the pH to be slightly acidic during extraction to favor the enzymatic conversion of glucobrassicin to IAN. |
| Poor Reproducibility of Results | 1. Inconsistent sample homogenization. 2. Variation in extraction time or temperature. 3. Inconsistent solvent volumes or sample-to-solvent ratios. 4. Degradation of IAN in stored extracts. | 1. Standardize the homogenization procedure to ensure a uniform particle size. 2. Precisely control the duration and temperature of each extraction step. 3. Use calibrated pipettes and volumetric flasks for accurate measurements. 4. Store extracts at low temperatures (e.g., -20°C or -80°C) in the dark and analyze them as soon as possible. |
| Presence of Interfering Peaks in HPLC Chromatogram | 1. Co-extraction of other plant secondary metabolites with similar polarity. 2. Matrix effects from the plant material. | 1. Incorporate a cleanup step using Solid-Phase Extraction (SPE). A C18 or HLB sorbent can be effective. 2. Optimize the HPLC mobile phase gradient to improve the separation of IAN from interfering compounds. 3. Use a more selective detector, such as a fluorescence or mass spectrometry detector. |
| Formation of an Emulsion During Liquid-Liquid Extraction | 1. High concentration of lipids and other surfactants in the plant extract. 2. Vigorous shaking of the separatory funnel. | 1. Centrifuge the mixture to break the emulsion. 2. Add a small amount of a different organic solvent to alter the polarity of the organic phase. 3. Use gentle swirling or rocking for mixing instead of vigorous shaking. 4. Consider alternative methods that are less prone to emulsions, such as SPE or QuEChERS. |
Data Presentation
Table 1: Comparison of Solvent Systems for Indole Extraction from Brassica Vegetables
| Solvent System | Analyte(s) | Recovery (%) | Plant Matrix | Reference |
| DMF:Methanol (4:1, v/v) | Indole-3-carbinol (B1674136) (I3C), This compound (IAN) , Indole-3-acetic acid (IAA), 3,3'-diindolylmethane (B526164) (DIM) | 80-120% | Broccoli, Cauliflower, Chinese Cabbage, Cabbage | [11] |
| 75% Methanol | Allelopathic compounds (including indoles) | Efficient | Broccoli | |
| Acetone | Allelopathic compounds (including indoles) | Efficient | Broccoli | |
| Ethyl Acetate | Indole-3-carbinol (I3C) | >97% | Cabbage, Broccoli | [12] |
Experimental Protocols
Protocol 1: Solvent Extraction using DMF:Methanol
This protocol is adapted from a method developed for the extraction of four major indoles from Brassica vegetables.[11]
1. Sample Preparation:
- Freeze-dry fresh plant material to remove water.
- Grind the freeze-dried material into a fine powder.
2. Extraction:
- Weigh 200 mg of the powdered plant material into a centrifuge tube.
- Add 1 mL of a 4:1 (v/v) mixture of dimethylformamide (DMF) and methanol.
- Vortex the mixture for 5 minutes to ensure thorough extraction.
- Centrifuge the sample to pellet the solid material.
3. Sample Analysis:
- Filter the supernatant through a 0.45 µm syringe filter.
- The filtered extract can be directly analyzed by HPLC or diluted with the mobile phase as needed.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This is a general protocol for the QuEChERS method which can be adapted for IAN extraction from plant materials.
1. Sample Preparation:
- Homogenize 10-15 g of fresh plant material.
- If using dry material, rehydrate it with an appropriate amount of water.
2. Extraction and Partitioning:
- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (B52724).
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at >3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
- Vortex for 30 seconds.
- Centrifuge at >3000 rcf for 5 minutes.
4. Sample Analysis:
- The resulting supernatant can be directly analyzed by HPLC or GC-MS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006524) [hmdb.ca]
- 2. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nitrilase ZmNIT2 converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Radiolabeled 3-Indoleacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of radiolabeled 3-Indoleacetonitrile. The information is compiled from established radiolabeling principles and best practices in radiopharmaceutical chemistry.
Troubleshooting Guide
Synthesizing radiolabeled this compound can present several challenges, from precursor stability to low radiochemical yield. This guide addresses common issues encountered during the synthesis process.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | ∙ Inefficient reaction conditions (temperature, time, pH).∙ Precursor degradation.∙ Suboptimal precursor to labeling reagent ratio. | ∙ Optimize reaction parameters through systematic variation.∙ Ensure the stability of the precursor; store appropriately.∙ Perform titration experiments to determine the optimal molar ratio. |
| Poor Radiochemical Purity | ∙ Formation of radiolabeled impurities.∙ Incomplete reaction.∙ Decomposition of the final product.[1][2] | ∙ Adjust reaction conditions to minimize side reactions.∙ Increase reaction time or temperature if the reaction is incomplete.∙ Implement efficient purification methods like HPLC.[3][4] |
| Inconsistent Results | ∙ Variability in precursor quality.∙ Inconsistent handling and reaction setup.∙ Fluctuation in the specific activity of the radionuclide. | ∙ Use precursors from a reliable source with consistent quality control.∙ Standardize all experimental procedures and use calibrated equipment.[5] ∙ Ensure the radionuclide's specific activity is known and consistent for each batch. |
| Product Instability | ∙ Autoradiolysis (decomposition due to self-irradiation).[1] ∙ Sensitivity to light, temperature, or pH.[2] ∙ Presence of oxidizing or reducing agents. | ∙ Store the purified product at low temperatures (-80°C is ideal) and in the dark.[1][2] ∙ Use radical scavengers (e.g., ethanol) in the storage solution.∙ Ensure all solvents and reagents are of high purity and free from contaminants. |
Experimental Workflow & Methodologies
A successful radiolabeling synthesis requires a systematic approach from precursor preparation to final product analysis. Below is a generalized workflow and a conceptual signaling pathway for this compound.
References
Technical Support Center: 3-Indoleacetonitrile (IAN) Sample Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Indoleacetonitrile (IAN) during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors that can cause the degradation of this compound (IAN) in my samples?
A1: The stability of IAN is primarily affected by three main factors: temperature, light, and the chemical environment (pH and solvent). Exposure to elevated temperatures, light (especially UV), and non-optimal pH conditions can lead to the degradation of the molecule.
Q2: My IAN sample has changed color. Does this indicate degradation?
A2: A change in the color of your IAN sample, particularly the appearance of a yellow or brownish tint, can be an indicator of degradation. Indole (B1671886) compounds are susceptible to oxidation and polymerization, which can result in colored byproducts. If you observe a color change, it is recommended to verify the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: I suspect my IAN has hydrolyzed to Indole-3-Acetic Acid (IAA). How can I confirm this?
A3: Hydrolysis of the nitrile group in IAN to a carboxylic acid will form Indole-3-Acetic Acid (IAA). This is a common degradation pathway, especially in aqueous solutions under acidic or basic conditions. To confirm this, you will need to use a stability-indicating analytical method, such as a validated HPLC method, that can separate IAN from potential degradation products like IAA. Comparing the chromatogram of your sample to that of an IAA standard will confirm its presence.
Q4: Can the solvent I use for my samples affect the stability of IAN?
A4: Yes, the choice of solvent is critical. While IAN is soluble in solvents like DMSO and ethanol (B145695), the long-term stability in these solutions at room temperature may be limited. For aqueous solutions, the pH of the buffer is a critical factor. It is advisable to prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. A pilot stability study in your specific solvent and storage conditions is recommended.
Q5: How should I handle IAN to minimize degradation during sample preparation?
A5: To minimize degradation during sample preparation, it is recommended to:
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Work with IAN in a dimly lit environment or use amber-colored labware to protect it from light.
-
Keep samples on ice or at a controlled low temperature.
-
Prepare solutions fresh for each experiment.
-
If using aqueous buffers, ensure the pH is suitable and consistent across experiments.
-
Avoid prolonged exposure to air to minimize oxidation.
Quantitative Data on IAN Stability
While specific kinetic data for the degradation of this compound under a wide range of storage conditions is not extensively available in the public domain, the following table summarizes the recommended storage conditions from various suppliers and the known factors influencing its stability. Researchers should consider this as a general guideline and perform their own stability assessments for their specific experimental conditions.
| Parameter | Condition | Recommendation/Observation | Potential Degradation Products |
| Temperature | Solid | Store at -20°C or 4°C for long-term stability.[1][2] | - |
| In Solution | Store at -20°C or below. Avoid repeated freeze-thaw cycles. | Indole-3-acetic acid (hydrolysis), oxidative products | |
| Light | Solid & In Solution | Store in the dark. Use amber vials or wrap containers in aluminum foil. | Photolytic degradation products |
| pH | Aqueous Solution | The stability of indole compounds is often pH-dependent. Nitrosated IAN is more stable at pH 8 than at pH 2. | Indole-3-acetic acid (via hydrolysis) |
| Solvent | - | Use high-purity solvents. DMSO and ethanol are common choices for stock solutions. For aqueous experiments, use buffered solutions and assess stability. | Solvent adducts, hydrolysis products (in aqueous media) |
| Atmosphere | - | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of solid material to prevent oxidation. | Oxidative degradation products |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to assess the stability of IAN in a specific solvent under defined storage conditions using HPLC.
1. Materials:
-
This compound (IAN) standard of known purity
-
High-purity solvent (e.g., DMSO, ethanol, buffered aqueous solution)
-
HPLC system with a UV detector
-
HPLC column suitable for the analysis of indole compounds (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber vials
2. Sample Preparation:
-
Prepare a stock solution of IAN in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber vials to avoid repeated opening of the same vial.
-
Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to the working concentration for HPLC analysis.
3. Storage Conditions:
-
Store the aliquoted vials under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
4. Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
5. HPLC Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to reach room temperature before analysis.
-
Dilute the sample to the working concentration if necessary.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the peak area of IAN and the appearance of any new peaks, which may indicate degradation products.
6. Data Analysis:
-
Calculate the percentage of IAN remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of IAN remaining versus time for each storage condition.
-
If degradation is observed, the appearance of new peaks should be noted. These can be tentatively identified by comparing their retention times to known potential degradation products like IAA.
Visualizations
References
dealing with co-eluting peaks in 3-Indoleacetonitrile chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of 3-Indoleacetonitrile, with a specific focus on addressing co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-eluting peaks in this compound chromatography?
Co-elution in the analysis of this compound (IAN) often occurs due to the presence of structurally similar compounds, particularly other indole (B1671886) derivatives that are common in biological samples. Key reasons for co-elution include:
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Structurally Related Compounds: In matrices like plant extracts or bacterial cultures, IAN is often present alongside other auxins and precursors such as Indole-3-acetic acid (IAA) and Tryptophan. These compounds share similar physicochemical properties, making chromatographic separation challenging.
-
Inadequate Method Selectivity: The chosen chromatographic conditions (column, mobile phase, temperature) may not provide sufficient selectivity to resolve IAN from interfering compounds.
-
Poor Peak Shape: Issues like peak tailing or fronting can lead to broader peaks that overlap with adjacent ones. This is a common problem with basic compounds like many indole derivatives due to interactions with the stationary phase.[1]
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Sample Matrix Effects: Complex sample matrices can introduce a multitude of compounds that may co-elute with IAN, necessitating effective sample preparation.[2][3]
Q2: How can I detect if I have a co-elution problem with my this compound peak?
Identifying co-elution is the first step toward resolving it. Here are several methods to detect hidden peaks:
-
Visual Inspection of the Peak: Look for signs of asymmetry in your chromatogram. A pure peak should be symmetrical. The presence of a "shoulder" on the peak or a split peak is a strong indicator of co-elution.
-
Use of a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors can perform peak purity analysis. By comparing the UV-Vis spectra across the entire peak, the system can detect inconsistencies that suggest the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: If using LC-MS or GC-MS, you can examine the mass spectra across the elution profile of the peak. A change in the mass spectrum from the upslope to the downslope of the peak indicates that multiple compounds with different mass-to-charge ratios (m/z) are co-eluting.
Q3: What is the first step I should take to troubleshoot co-eluting peaks?
Before making significant changes to your chromatographic method, it's crucial to ensure your system is performing optimally. Check the following:
-
System Suitability: Inject a standard of pure this compound to verify that you are obtaining sharp, symmetrical peaks with good reproducibility of retention time and area.
-
Column Health: A contaminated or old column can lead to poor peak shape and resolution. If you observe peak tailing or broadening with your standard, consider flushing the column with a strong solvent or replacing it.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[1][4]
Troubleshooting Guides
HPLC Troubleshooting: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in the HPLC analysis of this compound.
Problem: Poor resolution between this compound and a closely eluting peak.
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for HPLC co-elution.
Step 1: Modify the Mobile Phase
Changes to the mobile phase can significantly alter selectivity.
-
Adjust pH: For ionizable compounds like some indole derivatives, adjusting the mobile phase pH can dramatically change retention times and selectivity. Lowering the pH (e.g., to between 2 and 4) can suppress the ionization of acidic silanol (B1196071) groups on the stationary phase, which can reduce peak tailing for basic compounds.[1]
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different chemical properties.[1]
-
Adjust the Gradient: If using a gradient method, making the gradient shallower (a slower increase in the organic modifier) can improve the resolution of closely eluting compounds.[1]
Step 2: Optimize Column Temperature
Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.
-
Increase Temperature: Generally, higher temperatures (e.g., 30-45°C) decrease solvent viscosity, leading to sharper peaks and shorter retention times.
-
Decrease Temperature: In some cases, lowering the temperature can enhance selectivity and improve resolution, although it will increase analysis time.
Step 3: Change the Stationary Phase
If modifying the mobile phase and temperature is not sufficient, the column chemistry may need to be changed.
-
Different Reversed-Phase Chemistry: If you are using a C18 column, consider trying a C8 or a phenyl-hexyl column. These offer different selectivities that may resolve your co-eluting peaks.
-
Use an End-Capped Column: Employing a column where residual silanol groups have been chemically deactivated (end-capped) can reduce secondary interactions that lead to peak tailing.[1]
Step 4: Enhance Sample Preparation
If co-elution is due to matrix components, improving your sample cleanup is essential.
-
Solid-Phase Extraction (SPE): SPE can be a very effective way to remove interfering compounds from your sample before injection.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition your analyte of interest away from interfering substances.
Quantitative Data Summary: Expected Effects of Parameter Adjustments on HPLC Separation
| Parameter Adjusted | Expected Effect on this compound (IAN) and Co-eluting Indoles | Rationale |
| Decrease Mobile Phase pH | Potential for improved resolution, especially if co-eluting peak is ionizable. Can reduce peak tailing for basic indole compounds.[1] | Changes the ionization state of analytes and residual silanols on the stationary phase, altering retention and selectivity.[1] |
| Switch Organic Modifier (e.g., Methanol to Acetonitrile) | Can significantly alter selectivity and elution order. | Methanol and acetonitrile have different polarities and interact differently with analytes and the stationary phase.[1] |
| Decrease Gradient Slope | Increases separation time between peaks, often improving resolution.[1] | Provides more time for differential migration of closely eluting compounds. |
| Increase Column Temperature | Generally decreases retention time and can improve peak efficiency (sharper peaks). May increase or decrease selectivity. | Reduces mobile phase viscosity and alters the thermodynamics of partitioning between the mobile and stationary phases. |
| Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) | High potential to change selectivity and resolve co-eluting peaks. | Different stationary phases offer different retention mechanisms and selectivities. |
GC-MS Troubleshooting: Resolving Co-eluting Peaks
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.
Problem: Co-eluting peaks observed in the total ion chromatogram (TIC).
Caption: Troubleshooting workflow for GC-MS co-elution.
Step 1: Utilize the Mass Spectrometer
Even with chromatographic co-elution, the mass spectrometer can often differentiate between compounds.
-
Extracted Ion Chromatograms (EICs): If the co-eluting compounds have different mass-to-charge ratios (m/z), you can generate EICs for unique ions of each compound. This will allow you to visualize and quantify them separately.
-
Deconvolution: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.
Step 2: Optimize the GC Method
If chromatographic separation is still required, adjust the GC parameters.
-
Modify the Temperature Program: A slower temperature ramp rate will increase the time compounds spend in the column, which can improve separation.
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium) is at its optimal linear velocity to maximize column efficiency.
Step 3: Change the GC Column
The choice of stationary phase is critical for selectivity in GC.
-
Change Column Polarity: If you are using a non-polar column (e.g., DB-5ms), switching to a column with a different polarity (e.g., a mid-polar or polar column) can significantly alter the elution order and resolve co-eluting peaks.
Step 4: Consider Derivatization
Derivatization can alter the volatility and chromatographic behavior of your analytes, potentially improving separation. For indole compounds, silylation is a common derivatization technique.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Separation of Indole Derivatives
This protocol is a starting point for the separation of this compound from other common indole compounds.
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence (Excitation: 280 nm, Emission: 350 nm) or UV at 280 nm.
-
Injection Volume: 10 µL.
Note: This is a general method. The gradient may need to be optimized (e.g., made shallower) to improve the resolution of closely eluting peaks.
Protocol 2: Sample Preparation for HPLC Analysis of Auxins from Plant Tissue
This protocol outlines a general procedure for extracting auxins, including this compound, from plant material.[5][6][7]
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of cold extraction solvent (e.g., 80% methanol with 1% acetic acid) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.
-
Concentration: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 3: GC-MS Analysis of this compound
This protocol provides starting parameters for the GC-MS analysis of this compound. Derivatization may be required for related, less volatile indole compounds.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan m/z 50-400.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Key m/z ions for this compound: Monitor for the molecular ion and key fragment ions for identification and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving the recovery of 3-Indoleacetonitrile from solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 3-Indoleacetonitrile (IAN) from solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for SPE method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust SPE protocol. As a neutral molecule, its retention on reversed-phase sorbents is primarily governed by hydrophobic interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for SPE |
| Molecular Weight | 156.18 g/mol [1] | Standard molecular weight for small molecule SPE. |
| pKa | ~14.25 - 16.32 (predicted)[2][3] | The indole (B1671886) nitrogen is weakly acidic. Under typical SPE pH conditions (2-8), the molecule will be in its neutral form, making reversed-phase SPE the ideal choice. |
| logP | ~1.6 - 2.23[4][5] | This moderate lipophilicity indicates good retention on nonpolar sorbents like C18. |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[6] | Sample pre-treatment may require dissolving in an organic solvent and then diluting with an aqueous solution to ensure proper loading onto a reversed-phase SPE cartridge. |
Q2: Which type of SPE sorbent is most suitable for this compound?
A2: Given its neutral nature and moderate lipophilicity (logP ~1.6-2.23), a reversed-phase (RP) sorbent is the most appropriate choice for retaining this compound. C18-bonded silica (B1680970) is a common and effective option. Polymeric reversed-phase sorbents can also be considered for their broader pH stability and potentially higher capacity.
Q3: My recovery of this compound is consistently low. What are the most common causes?
A3: Low recovery is a frequent issue in SPE. The primary causes can be categorized into three main areas:
-
Analyte Breakthrough: The compound does not adequately bind to the sorbent during the loading step and is lost in the load and wash fractions.
-
Incomplete Elution: The analyte binds too strongly to the sorbent and is not completely removed during the elution step.
-
Sample Loss during Processing: Analyte may be lost during evaporation or other post-elution steps.
A systematic approach to troubleshooting, where each fraction (load, wash, and elution) is collected and analyzed, can help pinpoint the step where the loss is occurring.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.
Problem 1: Low Recovery - Analyte is Found in the Load/Wash Fractions (Breakthrough)
Question: I analyzed my load and wash fractions and found a significant amount of this compound. Why is it not binding to the SPE cartridge?
Answer: Analyte breakthrough occurs when the compound fails to be retained by the sorbent. Here are the common causes and solutions:
Table 2: Troubleshooting Analyte Breakthrough
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Ensure you are using a reversed-phase sorbent (e.g., C18). For this compound, a non-polar sorbent is necessary for retention. |
| Sample Solvent is Too Strong | If the sample is dissolved in a high percentage of organic solvent, it will not effectively bind to the reversed-phase sorbent. Dilute your sample with water or a weak aqueous buffer to a final organic concentration of <5%. |
| Flow Rate is Too High | A high flow rate during sample loading does not allow sufficient interaction time between the analyte and the sorbent. Reduce the flow rate to 1-2 mL/min. |
| Sorbent Bed is Dry | If the sorbent bed dries out after conditioning and before sample loading, its ability to retain the analyte is compromised. Ensure the sorbent bed remains wetted throughout the conditioning and loading steps. |
| Incorrect pH | While this compound is neutral over a wide pH range, extreme pH values could potentially affect the sorbent surface chemistry. Maintain a sample pH between 3 and 8 for optimal performance on silica-based C18. |
| Insufficient Sorbent Mass | If the amount of analyte (and other matrix components) exceeds the capacity of the sorbent bed, breakthrough will occur. Consider using a larger SPE cartridge or reducing the sample load. |
Problem 2: Low Recovery - Analyte is Not Found in Load/Wash Fractions (Incomplete Elution)
Question: I have confirmed that my analyte is binding to the cartridge, but I am still getting low recovery in my final eluate. What should I do?
Answer: If the analyte is retained on the sorbent but not present in the final extract, it is likely due to incomplete elution.
Table 3: Troubleshooting Incomplete Elution
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the C18 sorbent. Increase the percentage of organic solvent in your elution solution (e.g., from 70% methanol (B129727) to 90% or 100% methanol or acetonitrile). |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to pass through the entire sorbent bed and elute all of the bound analyte. Try increasing the elution volume in increments (e.g., from 2 mL to 4 mL) and collect multiple elution fractions to see if recovery improves. |
| Flow Rate is Too High | A fast elution flow rate can lead to channeling and incomplete solvent interaction with the sorbent. Decrease the elution flow rate to ~1 mL/min to allow for proper diffusion and desorption. |
| Secondary Interactions | Although less common for neutral compounds on a well-end-capped C18 sorbent, secondary interactions with residual silanol (B1196071) groups can occur. Adding a small amount of a competitive agent to the elution solvent, or using a different organic solvent like acetonitrile (B52724), may help. |
Experimental Protocols
General Reversed-Phase SPE Protocol for this compound
This protocol is a starting point and may require optimization for your specific sample matrix.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
If your sample is in a non-aqueous solvent, evaporate the solvent and reconstitute in a small volume of methanol or acetonitrile.
-
Dilute the reconstituted sample with deionized water to a final organic solvent concentration of ≤5%.
-
Centrifuge or filter the sample to remove any particulates.
-
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Do not allow the sorbent to dry.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge.
-
Ensure the sorbent does not dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol or acetonitrile into a clean collection tube. Use a slow flow rate of ~1 mL/min.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your downstream analysis (e.g., mobile phase for HPLC).
-
Visualizations
Caption: General workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting logic for low recovery in SPE of this compound.
References
- 1. This compound 98 771-51-7 [sigmaaldrich.com]
- 2. P. aeruginosa Metabolome Database: indole-3-acetonitrile (PAMDB120247) [pseudomonas.umaryland.edu]
- 3. This compound | 771-51-7 [chemicalbook.com]
- 4. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Contamination in 3-Indoleacetonitrile Plant Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Indoleacetonitrile (IAN) in plant culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common contamination issues and other related problems that may arise during your in vitro work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants encountered in plant tissue culture?
A1: The most prevalent microbial contaminants in plant tissue culture are bacteria, fungi (molds), and yeast.[1] These microorganisms are ubiquitous in the environment, and the nutrient-rich culture media provide an ideal environment for their rapid growth.[1] Less common but also problematic are viruses and mycoplasmas.
Q2: My culture medium containing this compound (IAN) has turned cloudy and has a foul odor. What is the likely cause?
A2: A cloudy medium with an unusual odor is a classic sign of bacterial contamination.[2][3] Bacteria are fast-growing and can quickly overwhelm a culture.
Q3: I observe fuzzy, cotton-like growth on the surface of my agar (B569324) medium. What type of contamination is this?
A3: Fuzzy or cotton-like growth is characteristic of fungal (mold) contamination.[3] Fungal contaminants often appear as white, green, black, or grey colonies.
Q4: Can this compound (IAN) itself be a source of contamination?
A4: While the powdered form of IAN is unlikely to be a primary source of contamination if handled properly, stock solutions can become contaminated if not prepared and stored under sterile conditions. It is crucial to filter-sterilize IAN stock solutions as autoclaving can degrade the compound.
Q5: Does this compound (IAN) promote microbial growth?
A5: Interestingly, research suggests that IAN may have antimicrobial properties. Studies have shown that IAN can inhibit biofilm formation in certain bacteria. However, it is not a substitute for sterile technique, and some microbes may be capable of metabolizing indole (B1671886) compounds.
Q6: My plant tissues are turning brown and dying, but I don't see any visible microbial growth. What could be the problem?
A6: This phenomenon, known as explant browning or necrosis, is often caused by the oxidation of phenolic compounds released by the plant tissue in response to stress from excision and the in vitro environment.[2][4] It is not a direct sign of microbial contamination but can weaken the explant and make it more susceptible. Other possibilities include auxin toxicity or hyperhydricity.
Q7: What is hyperhydricity and how can I identify it?
A7: Hyperhydricity, also known as vitrification, is a physiological disorder where plant tissues appear water-soaked, translucent, and brittle.[2][4][5] This is often caused by high humidity in the culture vessel, imbalanced plant hormones in the medium, or the type and concentration of the gelling agent.[4][5]
Q8: Can high concentrations of IAN cause problems that look like contamination?
A8: Yes, high concentrations of auxins like IAN can lead to auxin toxicity. Symptoms can include stunted growth, abnormal leaf and stem curling or twisting, and tissue necrosis, which can sometimes be mistaken for the effects of contamination.[6][7][8][9]
Troubleshooting Guides
Issue 1: Visible Microbial Contamination (Bacterial or Fungal)
Symptoms:
-
Cloudy or turbid liquid medium.
-
Slimy film on the surface of the medium or at the base of the explant.
-
Fuzzy, cotton-like growth (white, green, black, etc.) on the medium or explant.
-
Unpleasant or unusual odor from the culture vessel.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Aseptic Technique | Review and strictly adhere to aseptic techniques. Work in a laminar flow hood, sterilize all instruments before and after each use, and minimize air exposure. |
| Contaminated Work Environment | Regularly clean and disinfect the laminar flow hood and all work surfaces with 70% ethanol. |
| Contaminated Explant Material | Optimize the surface sterilization protocol for your specific explant type. See the detailed protocols below. |
| Contaminated Media or Stock Solutions | Ensure proper autoclaving of media and glassware. Filter-sterilize heat-sensitive components like IAN stock solutions using a 0.22 µm filter.[10][11][12] |
| Airborne Contaminants | Keep culture vessels sealed. If using vented lids, ensure the filter is not compromised. Minimize traffic and movement in the culture room. |
Troubleshooting Workflow for Microbial Contamination
References
- 1. labassociates.com [labassociates.com]
- 2. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. labassociates.com [labassociates.com]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 8. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. clementelab.unl.edu [clementelab.unl.edu]
optimizing pH for 3-Indoleacetonitrile stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for 3-Indoleacetonitrile (IAN) stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound (IAN)?
A1: The chemical stability of IAN is influenced by pH. While comprehensive studies on its degradation kinetics across a wide pH range are not extensively published, related indole (B1671886) compounds show susceptibility to hydrolysis under strong acidic or alkaline conditions. For instance, nitrosated IAN is more stable at pH 8 than at pH 2.[1] It is recommended to maintain a pH range of 6.0 to 7.5 for general use and storage to minimize potential degradation. For long-term storage, a slightly acidic to neutral pH is advisable.
Q2: What is the optimal pH for the biological activity of IAN?
A2: The optimal pH for IAN activity is dependent on the biological system and the enzymes involved in its metabolism. IAN often acts as a precursor to indole-3-acetic acid (IAA), an auxin, and its activity is therefore reliant on the enzymatic conversion by nitrilases.[2][3] Different nitrilases exhibit varying pH optima. For example, a nitrilase from Pseudomonas sp. strain UW4 has an optimal pH of 6.0, while another from Pseudomonas putida functions best at pH 7.0.[4][5][6] Generally, many bacterial and fungal nitrilases show maximum activity in the pH range of 7.0 to 8.0.[7]
Q3: How does pH affect the auxin activity of IAN?
A3: The auxin-like activity of IAN is primarily due to its conversion to IAA.[3] The efficiency of this conversion, and thus the observed auxin activity, is directly influenced by the pH of the environment, as it affects the activity of the converting nitrilase enzymes. Therefore, to optimize the auxin activity of IAN, the pH should be adjusted to the optimal range for the specific nitrilase present in the experimental system.
Q4: Can IAN be used in acidic or alkaline conditions?
A4: Use of IAN in strongly acidic or alkaline conditions should be approached with caution and for limited durations. Prolonged exposure to extreme pH values may lead to the degradation of the molecule. It is recommended to conduct a stability study under your specific experimental conditions if you plan to use IAN outside the recommended pH range of 6.0-7.5.
Q5: How can I monitor the stability of IAN in my experiments?
A5: The stability of IAN can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. A stability-indicating HPLC method can separate the intact IAN from its potential degradation products. For a detailed procedure, please refer to the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Suboptimal pH for enzymatic conversion. | Optimize the pH of your experimental medium to match the optimal pH of the nitrilase enzyme responsible for converting IAN to IAA. Refer to the table below for known nitrilase pH optima. |
| Degradation of IAN stock solution. | Prepare fresh IAN stock solutions and store them at an appropriate pH (6.0-7.5) and temperature. Verify the concentration and purity of the stock solution using HPLC. | |
| Inconsistent experimental results | Fluctuation in pH during the experiment. | Use a suitable biological buffer to maintain a stable pH throughout your experiment. |
| IAN degradation due to harsh experimental conditions. | Assess the stability of IAN under your specific experimental conditions (e.g., temperature, light exposure) using an HPLC-based stability assay. | |
| Unexpected peaks in HPLC analysis | Degradation of IAN. | If new peaks appear and the IAN peak decreases over time, this indicates degradation. Characterize the degradation products if necessary. Adjust pH and other conditions to improve stability. |
| Contamination of the sample or solvent. | Ensure the purity of your IAN sample and use high-purity solvents for your experiments and HPLC analysis. |
Data Presentation
Table 1: Optimal pH for Activity of Various Nitrilases on this compound
| Enzyme Source | Optimal pH | Reference(s) |
| Pseudomonas sp. strain UW4 | 6.0 | [4][5] |
| Pseudomonas putida | 7.0 | [6] |
| General Bacteria and Fungi | 7.0 - 8.0 | [7] |
| Bacillus pumilus C1 | 5.0 - 6.0 | [8] |
| Pseudomonas stutzeri | 5.0 - 6.0 | [8] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound using HPLC
This protocol describes a method to assess the chemical stability of IAN at different pH values.
1. Materials:
-
This compound (IAN)
-
HPLC-grade acetonitrile (B52724) and water
-
Buffers of various pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
HPLC system with a C18 column and a UV or fluorescence detector
2. Procedure:
-
Preparation of IAN Stock Solution: Prepare a 1 mg/mL stock solution of IAN in acetonitrile.
-
Preparation of Test Solutions: For each pH to be tested, add a small aliquot of the IAN stock solution to the respective buffer to achieve a final concentration of 50 µg/mL.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C) and protect from light.
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm.
-
Quantification: Determine the peak area of IAN at each time point.
-
-
Data Analysis: Plot the percentage of remaining IAN against time for each pH. Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Avena Coleoptile Elongation Bioassay for Auxin Activity of IAN
This bioassay determines the auxin-like activity of IAN based on its effect on the elongation of oat coleoptile segments.
1. Materials:
-
Oat seeds (Avena sativa)
-
IAN test solutions at various concentrations and pH values
-
Indole-3-acetic acid (IAA) standards
-
Petri dishes, filter paper, and other standard laboratory equipment
2. Procedure:
-
Germination of Oat Seeds: Germinate oat seeds in the dark for 3 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation of Coleoptile Segments: Under a dim green light, cut 10 mm segments from the coleoptiles, 3 mm below the tip.
-
Incubation:
-
Place the coleoptile segments in Petri dishes containing filter paper moistened with the IAN test solutions at different concentrations and pH values.
-
Include positive controls with IAA and a negative control with buffer only.
-
Incubate the Petri dishes in the dark at 25°C for 24 hours.
-
-
Measurement: After incubation, measure the final length of the coleoptile segments.
-
Data Analysis:
-
Calculate the elongation (final length - initial length) for each treatment.
-
Plot the elongation against the concentration of IAN for each pH.
-
Compare the dose-response curve of IAN with that of IAA to determine its relative auxin activity.
-
Visualizations
Caption: Auxin biosynthesis pathway from tryptophan to indole-3-acetic acid (IAA) via this compound (IAN).
Caption: Antiviral signaling mechanism of this compound (IAN).
References
- 1. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabonline.in [jabonline.in]
- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin Bioassay | PDF | Auxin | Root [scribd.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bio-availability of 3-Indoleacetonitrile (IAN) in Plant Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of 3-Indoleacetonitrile (IAN) in plant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAN) and its role in plants?
A1: this compound (IAN) is an organic compound that serves as a precursor to the primary plant hormone, indole-3-acetic acid (IAA), which is a type of auxin.[1] In many plant species, particularly within the Brassicaceae family, IAN is converted into the biologically active IAA, which regulates various aspects of plant growth and development, including cell elongation, root formation, and apical dominance.
Q2: Why is enhancing the bioavailability of IAN important in plant assays?
A2: Enhancing the bioavailability of IAN is crucial for obtaining accurate and reproducible results in plant assays. Due to its limited solubility in aqueous culture media, IAN can precipitate, leading to inconsistent concentrations and reduced uptake by plant tissues. This can result in variable or weaker-than-expected auxin-like effects, making it difficult to interpret experimental outcomes.
Q3: Which solvents are recommended for dissolving IAN?
A3: IAN has limited solubility in water but is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are highly effective solvents for IAN.[2] Methanol is also a suitable solvent, although quantitative solubility data is less readily available. For aqueous-based plant assays, it is common to first dissolve IAN in a small volume of a concentrated organic solvent to create a stock solution, which is then diluted into the final culture medium.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation of IAN in the Culture Medium
Symptoms:
-
A cloudy or milky appearance in the liquid medium after adding the IAN stock solution.
-
Visible particulate matter or crystals in the medium or at the bottom of the culture vessel.
Possible Causes:
-
The final concentration of the organic solvent in the medium is too low to maintain IAN in solution.
-
The concentration of IAN exceeds its solubility limit in the final medium.
-
Interaction with other components in the culture medium, such as salts, leading to precipitation.
Solutions:
-
Optimize Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO or ethanol) in your culture medium does not exceed levels toxic to your plant species, typically below 0.1%. However, this small amount should be sufficient to maintain IAN in solution for most applications.
-
Adjust Stock Solution Concentration: Prepare a more concentrated stock solution of IAN in your chosen solvent. This allows you to add a smaller volume to your final medium, reducing the risk of precipitation.
-
Sequential Dilution: When preparing the final medium, add the IAN stock solution to a smaller volume of the medium first, mix thoroughly, and then bring it to the final volume.
-
Gentle Warming and Agitation: After adding the IAN stock solution to the medium, gentle warming (to no more than 37°C) and continuous agitation can help to keep the compound dissolved.
Issue 2: Inconsistent or No Observable Auxin-like Effects
Symptoms:
-
Lack of expected root growth inhibition, lateral root formation, or other auxin-related phenotypes.
-
High variability in plant responses across different experimental replicates.
Possible Causes:
-
Poor bioavailability of IAN due to precipitation (see Issue 1).
-
Degradation of IAN in the stock solution or culture medium.
-
The plant species or ecotype used has a low conversion rate of IAN to IAA.
-
Inefficient uptake of IAN by the plant tissue.
Solutions:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of IAN regularly and store them protected from light at -20°C for long-term storage or at 4°C for short-term use.
-
Verify IAN to IAA Conversion: The conversion of IAN to IAA is catalyzed by nitrilase enzymes (NIT1, NIT2, and NIT3 in Arabidopsis).[3][4][5][6] Different plant species and even different ecotypes within a species can have varying levels of nitrilase activity. If you are not observing an effect, consider using a plant line known to efficiently convert IAN to IAA or use IAA directly as a positive control.
-
Enhance Uptake: Ensure that the plant tissue is in good health and has sufficient surface area in contact with the medium. For agar-based assays, ensure the IAN is evenly distributed throughout the medium.
Data Presentation
Table 1: Solubility of this compound (IAN) in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥29 mg/mL[2] | A strong organic solvent suitable for creating highly concentrated stock solutions. |
| Ethanol (EtOH) | ≥29.7 mg/mL[2] | Another effective organic solvent for preparing stock solutions. |
| Methanol (MeOH) | Slightly Soluble | While qualitatively described as a solvent, precise quantitative data is not readily available. |
| Water | ≥1.37 mg/mL[2] | Requires sonication and warming to achieve this level of solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (IAN) Stock Solution in DMSO
Materials:
-
This compound (IAN) (MW: 156.18 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Analytical balance
-
Pipettes
Procedure:
-
Calculate the mass of IAN required. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 156.18 g/mol * (1000 mg / 1 g) = 1.56 mg
-
-
Weigh out 1.56 mg of IAN using an analytical balance and place it into a clean microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the tube containing the IAN.
-
Vortex or mix thoroughly until the IAN is completely dissolved.
-
Store the stock solution at -20°C in a light-protected container for long-term storage. For short-term use, store at 4°C.
Protocol 2: Application of IAN in an Arabidopsis thaliana Root Elongation Assay
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins and sucrose (B13894)
-
Phytoagar
-
10 mM IAN stock solution (from Protocol 1)
-
Sterile petri dishes
-
Sterile water
-
Ethanol or DMSO as a solvent control
Procedure:
-
Prepare MS Agar (B569324) Plates: Prepare MS medium with 1% sucrose and 0.8% phytoagar. Autoclave and cool to approximately 50-60°C.
-
Add IAN: Under sterile conditions, add the 10 mM IAN stock solution to the molten MS agar to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of the 10 mM stock solution per 1 mL of MS medium). Also, prepare control plates with an equivalent volume of the solvent (DMSO) used for the stock solution.
-
Pour Plates: Pour the IAN-containing and control MS agar into sterile petri dishes and allow them to solidify.
-
Seed Sterilization and Plating: Sterilize Arabidopsis seeds and place them on the surface of the prepared plates.
-
Stratification and Growth: Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Compare the root lengths of seedlings grown on IAN-containing media to those on the control media.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitrilases NIT1/2/3 Positively Regulate Resistance to Pseudomonas syringae pv. tomato DC3000 Through Glucosinolate Metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arabidopsis NITRILASE 1 Contributes to the Regulation of Root Growth and Development through Modulation of Auxin Biosynthesis in Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arabidopsis NITRILASE 1 Contributes to the Regulation of Root Growth and Development through Modulation of Auxin Biosynthesis in Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-UV and Alternative Methods for 3-Indoleacetonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 3-Indoleacetonitrile (IAN) against other established analytical techniques. The information presented herein is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and cost.
HPLC-UV Method: A Validated Approach
HPLC-UV is a robust and widely adopted technique for the quantification of this compound, offering a good balance of performance and cost-effectiveness. A validated method provides reliable and reproducible results crucial for research and quality control.
Experimental Protocol for HPLC-UV Quantification of this compound
This protocol outlines a typical validated HPLC-UV method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The exact ratio can be optimized, for instance, starting with a 4:1 (v/v) acetonitrile/water mixture.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which is in the range of 220-280 nm. A common wavelength used is 220 nm.
-
Injection Volume: A 20 µL injection volume is standard.
-
Column Temperature: Analyses are typically performed at ambient temperature.
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Extraction: For solid samples, such as plant tissues, an extraction with a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) is required. The extract may need to be concentrated and reconstituted in the mobile phase. Liquid samples might be directly injected after filtration.
-
Filtration: All samples and standard solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
3. Quantification:
A calibration curve is generated by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.
Method Validation Parameters
A fully validated HPLC-UV method for this compound should be assessed for the following parameters:
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.4 µg/mL |
| Specificity | The method should demonstrate the ability to resolve this compound from other potential components in the sample matrix. |
| Robustness | The method should show reliability with minor variations in parameters such as mobile phase composition and flow rate. |
Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
Comparison with Alternative Analytical Methods
While HPLC-UV is a powerful tool, other techniques can also be employed for the quantification of this compound, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection (HPLC-FLD) | Similar to HPLC-UV, but detection is based on the fluorescence of the analyte. | Higher sensitivity and selectivity compared to UV detection for fluorescent compounds like indoles. | Not all compounds fluoresce, limiting its applicability. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[1] | High sensitivity and provides structural information for definitive identification. | Requires derivatization for non-volatile compounds and can be more complex to operate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[2] | Very high sensitivity and selectivity, suitable for complex matrices and trace-level analysis. | Higher cost of instrumentation and maintenance. Ion suppression effects can be a challenge. |
Workflow and Logic Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: HPLC-UV method validation workflow.
Caption: Method selection guide.
References
A Comparative Analysis of 3-Indoleacetonitrile and Indole-3-Butyric Acid in Root Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Auxins in Adventitious Root Development
The successful propagation of plants through cuttings is fundamental to various fields, from agriculture and horticulture to forestry and pharmaceutical plant production. A critical factor in this process is the application of auxins, a class of plant hormones that stimulate root initiation and development. Among the most widely used auxins are Indole-3-butyric acid (IBA), a synthetic auxin renowned for its stability and effectiveness, and 3-Indoleacetonitrile (IAN), a naturally occurring precursor to the principal plant auxin, Indole-3-acetic acid (IAA). This guide provides a comparative study of IAN and IBA, presenting available experimental data, detailed methodologies, and an exploration of their signaling pathways to assist researchers in making informed decisions for their specific applications.
Quantitative Performance in Root Formation
While extensive research has quantified the effects of IBA on a wide array of plant species, direct comparative studies with IAN are limited in the scientific literature. The available data for IBA demonstrates its dose-dependent efficacy in promoting root development. In contrast, the auxin-like effects of IAN are primarily attributed to its in-planta conversion to IAA. The following table summarizes representative data on the impact of IBA on key rooting parameters. The absence of comprehensive, direct comparative data for IAN necessitates a cautious interpretation when evaluating its potential as a rooting agent against the well-established performance of IBA.
| Treatment | Concentration (ppm) | Plant Species | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Control (No Auxin) | 0 | Actinidia deliciosa (Kiwifruit) | 6 | - | 0.0785 |
| Indole-3-butyric acid (IBA) | 1000 | Actinidia deliciosa (Kiwifruit) | 29 | - | 0.24 |
| 10,000 | Actinidia deliciosa (Kiwifruit) | 42 | - | 0.301 | |
| 100,000 | Actinidia deliciosa (Kiwifruit) | 37 | 0.295 | 0.2819 | |
| Control (No Auxin) | 0 | Lavandula officinalis (Lavender) | 33.33 | - | 6.00 |
| Indole-3-butyric acid (IBA) | 1000 | Lavandula officinalis (Lavender) | - | 8.21 | 8.5 |
| 2000 | Lavandula officinalis (Lavender) | 91.66 | - | 24.00 |
Note: The data for IAN is not available in a directly comparable format from the reviewed studies. The auxin effects of IAN are generally observed as inhibition of root elongation at higher concentrations.
Experimental Protocols
To ensure reproducibility and accuracy in rooting experiments, detailed and consistent methodologies are paramount. Below are representative protocols for the application of IBA and a proposed framework for experiments involving IAN, based on its known properties as an IAA precursor.
Indole-3-Butyric Acid (IBA) Application Protocol for Stem Cuttings
This protocol is a standard method for evaluating the efficacy of IBA in promoting adventitious root formation in stem cuttings.
1. Plant Material Preparation:
-
Select healthy, semi-hardwood stem cuttings of the desired plant species.
-
Cuttings should be approximately 10-15 cm in length and possess at least 2-3 nodes.
-
Remove the lower leaves, leaving 2-3 leaves at the apical end to reduce water loss.
-
Make a fresh, angled cut at the base of each cutting.
2. Preparation of IBA Solutions:
-
Prepare a stock solution of IBA by dissolving it in a small amount of ethanol (B145695) or isopropanol (B130326) before diluting with distilled water to the final desired concentrations (e.g., 1000 ppm, 2000 ppm, 5000 ppm). A control solution without IBA should also be prepared.
3. Treatment Application:
-
The basal 1-2 cm of each cutting is dipped into the respective IBA solution for a standardized duration, typically 5-10 seconds (quick dip method).
-
Alternatively, a talc-based powder formulation of IBA can be used, where the moist basal end of the cutting is dipped into the powder.
4. Planting and Incubation:
-
Plant the treated cuttings into a sterile rooting medium (e.g., a mixture of perlite, vermiculite, and peat moss).
-
Maintain the cuttings in a high-humidity environment, such as a misting bench or a propagation chamber with a plastic cover, to prevent desiccation.
-
Provide appropriate light and temperature conditions for the specific plant species.
5. Data Collection:
-
After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the rooting medium.
-
Record the rooting percentage (the percentage of cuttings that formed roots).
-
Count the number of primary roots per cutting.
-
Measure the length of the longest root on each cutting.
Proposed Experimental Protocol for this compound (IAN)
Given that IAN's auxin activity is dependent on its conversion to IAA, this protocol is designed to assess its potential for root induction.
1. Plant Material Preparation:
-
Follow the same procedure as for the IBA protocol.
2. Preparation of IAN Solutions:
-
Prepare a stock solution of IAN by dissolving it in a suitable solvent (e.g., DMSO or ethanol) and then diluting with sterile distilled water to achieve the desired concentrations. Due to limited data, a wide range of concentrations should be tested (e.g., 1 µM, 10 µM, 100 µM). A control solution with the solvent alone should be included.
3. Treatment Application:
-
Employ the quick dip method as described for IBA, ensuring consistent timing for all treatments.
4. Planting and Incubation:
-
Follow the same procedure as for the IBA protocol.
5. Data Collection and Analysis:
-
Collect the same rooting data as in the IBA protocol (rooting percentage, number of roots, root length).
-
It is also recommended to include treatments with IAA at equimolar concentrations to IAN to compare the efficiency of conversion and subsequent rooting.
-
Analysis of endogenous IAA levels in the cutting bases at different time points post-treatment could provide insights into the conversion rate of IAN to IAA.
Signaling Pathways and Mechanisms of Action
The mechanisms through which IAN and IBA promote root formation differ significantly, primarily due to their distinct metabolic fates within the plant.
Indole-3-Butyric Acid (IBA) Signaling Pathway:
IBA is widely considered a stable, slow-release source of IAA.[1] While it can exert some auxin activity on its own, its primary role in root formation is believed to be through its conversion to IAA via a process similar to fatty acid β-oxidation within the peroxisomes.[2] This gradual conversion provides a sustained supply of IAA at the site of root initiation, which is crucial for the complex processes of cell division and differentiation that lead to the formation of adventitious roots.
Caption: IBA is converted to IAA in peroxisomes, leading to root formation.
This compound (IAN) Signaling Pathway:
IAN is a key intermediate in a tryptophan-independent pathway of IAA biosynthesis in some plant species. When applied exogenously, its ability to promote rooting is dependent on its conversion to IAA by nitrilase enzymes.[3] The efficiency of this conversion can vary between plant species and even different tissues within the same plant, which may explain the variability in its observed auxin-like effects.
Caption: IAN is converted to IAA by nitrilase, initiating root development.
Conclusion
Indole-3-butyric acid (IBA) remains the industry and research standard for promoting adventitious root formation due to its proven efficacy, stability, and the wealth of available data supporting its application across a wide range of plant species. Its mechanism of slow conversion to IAA provides a sustained auxin signal that is highly conducive to root development.
This compound (IAN), as a natural precursor to IAA, presents an interesting alternative. However, the current body of research lacks direct, quantitative comparisons with IBA for rooting applications. Its effectiveness is contingent on the presence and activity of nitrilase enzymes within the target plant tissue, which can be variable. While IAN can induce auxin-like responses, further research is required to establish optimal concentrations and to directly compare its performance against established rooting agents like IBA.
For researchers and professionals in drug development and plant science, the choice between IAN and IBA will depend on the specific research goals. For reliable and consistent root induction in propagation, IBA is the more robust and predictable choice. For studies focused on auxin biosynthesis, metabolism, and the roles of IAA precursors, IAN serves as a valuable experimental tool. Future comparative studies are needed to fully elucidate the potential of IAN as a practical rooting agent.
References
- 1. Effect of Exogenous Indole-3-Acetic Acid and Indole-3-Butyric Acid on Internal Levels of the Respective Auxins and Their Conjugation with Aspartic Acid during Adventitious Root Formation in Pea Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Anti-Auxin Antibodies with 3-Indoleacetonitrile
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of the cross-reactivity of anti-auxin antibodies with 3-Indoleacetonitrile (IAN), a key precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA).
Comparative Analysis of Anti-Auxin Antibody Specificity
The specificity of an anti-auxin antibody is critical for distinguishing between the active hormone, IAA, and its precursors or metabolites. An ideal antibody will exhibit high affinity for IAA with negligible binding to structurally similar molecules like IAN. However, the reality is that some degree of cross-reactivity can occur.
A study utilizing an anti-IAA-C-monoclonal antibody confirmed its specificity by demonstrating a significant decrease in immunosignal upon depletion of endogenous IAA. The study also reported negligible cross-reactivity with related compounds such as tryptophan and indole-3-acetamide, although this compound was not explicitly tested[1].
Commercially available ELISA kits for IAA often state that there is no significant cross-reactivity or interference with auxin analogues, but typically do not provide a comprehensive list of the compounds tested or the percentage of cross-reactivity. This lack of standardized reporting necessitates a direct experimental assessment of cross-reactivity for any given antibody with compounds of interest, such as IAN.
Table 1: Summary of Publicly Available Cross-Reactivity Data for a Commercial Anti-IAA Antibody
| Compound | Cross-Reactivity (%) |
| Indole-3-acetic acid (IAA) | 100 |
| This compound (IAN) | Data Not Provided |
| Indole-3-acetamide (IAM) | Negligible (Qualitative) [1] |
| Tryptophan | Negligible (Qualitative) [1] |
| Skatole (3-methylindole) | 3.3 |
Note: The data in this table is compiled from limited available sources. The cross-reactivity for IAN is often not specified in manufacturer's datasheets and requires experimental determination.
Auxin Biosynthesis Pathway
Understanding the relationship between IAA and its precursors is essential for interpreting immunoassay results. IAN is a key intermediate in the tryptophan-dependent auxin biosynthesis pathway.[2][3][4][5][6]
Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA
To quantitatively assess the cross-reactivity of an anti-auxin antibody with IAN, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice. This protocol provides a general framework that can be adapted to specific laboratory conditions and reagents.
Objective: To determine the percentage cross-reactivity of an anti-IAA antibody with this compound (IAN).
Principle: This assay is based on the competition between free IAA or IAN in solution and a fixed amount of immobilized IAA for a limited number of antibody binding sites. The amount of antibody bound to the immobilized IAA is inversely proportional to the concentration of free IAA or IAN in the sample.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-IAA antibody (the antibody to be tested)
-
IAA standard
-
This compound (IAN)
-
IAA-protein conjugate (e.g., IAA-BSA) for coating
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the IAA-protein conjugate in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the IAA standard and the IAN test compound in PBS.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Dilute the primary anti-IAA antibody to its optimal concentration in blocking buffer.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the IAA standard and the IAN test compound. This will generate two sigmoidal competition curves.
-
Determine the concentration of IAA and IAN that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of IAA / IC50 of IAN) x 100
Conclusion
While definitive, publicly available data on the cross-reactivity of anti-auxin antibodies with this compound is scarce, researchers can and should perform their own validation experiments. By following a standardized competitive ELISA protocol, it is possible to generate reliable, quantitative data on antibody specificity. This due diligence is a critical step in ensuring the validity of experimental data in the fields of plant science, agricultural research, and drug development.
References
- 1. Immunohistochemical observation of indole-3-acetic acid at the IAA synthetic maize coleoptile tips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]
- 6. bioone.org [bioone.org]
Validating 3-Indoleacetonitrile as a True Auxin Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Indoleacetonitrile (IAN) as a precursor for the primary plant auxin, Indole-3-acetic acid (IAA), against other established alternative precursors. The information presented herein is supported by experimental data to validate the role of IAN in auxin biosynthesis.
Introduction to Auxin Precursors
Indole-3-acetic acid (IAA) is a pivotal phytohormone that orchestrates a wide array of developmental processes in plants. The biosynthesis of IAA can occur through several pathways, each utilizing a different precursor molecule. Understanding the efficacy and regulation of these precursors is crucial for both fundamental plant science and for the development of novel plant growth regulators. This guide focuses on validating the role of this compound (IAN) as a direct precursor to IAA and compares its conversion efficiency with other key precursors: Indole-3-acetamide (IAM), Indole-3-pyruvic acid (IPyA), and Indole-3-butyric acid (IBA).
Comparative Analysis of Auxin Precursors
The conversion of a precursor to bioactive IAA is a critical determinant of its physiological activity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of IAN with other major auxin precursors.
Table 1: In Vitro Enzymatic Conversion of Auxin Precursors to IAA
| Precursor | Enzyme | Organism/Tissue | Specific Activity (pmol IAA/mg protein/min) | Michaelis Constant (Km) for Precursor (µM) | Reference |
| This compound (IAN) | ZmNIT2 (Nitrilase) | Zea mays (Maize) kernels | 1.62 ± 0.45 | Not Reported | [1] |
| Indole-3-acetamide (IAM) | AtAMI1 (Amidase) | Arabidopsis thaliana | Not Directly Reported | Not Reported | [2] |
| Indole-3-pyruvic acid (IPyA) | YUCCA (Flavin monooxygenase) | Arabidopsis thaliana | Not Directly Reported | Not Reported | [3] |
| Indole-3-butyric acid (IBA) | IBR enzymes (Peroxisomal β-oxidation) | Arabidopsis thaliana | Not Directly Reported | Not Reported | [3] |
Note: Direct comparative studies on the specific activities of all precursor-converting enzymes under identical conditions are limited. The data presented are from individual studies and should be interpreted with caution.
Table 2: In Vivo Conversion and Metabolic Rates of Auxin Biosynthetic Pathways
| Pathway | Organism/Tissue | Metabolic Rate (nM/h) | Method | Reference |
| IAN Pathway | Triticum aestivum (Wheat) | Rapid conversion observed | Isotope Labeling | [4] |
| IAN Pathway | Zea mays (Corn) | Slow conversion observed | Isotope Labeling | [4] |
| Overall Auxin Biosynthesis | Arabidopsis thaliana leaves | 8.6 | Isotope Labeling with transport inhibitor | [5] |
| Overall Auxin Biosynthesis | Zea mays coleoptile apex | ~2.8 µM/h (converted from pg/apex) | GC-MS | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental setups is essential for a comprehensive understanding of auxin precursor validation.
IAN to IAA Conversion Pathway
The conversion of IAN to IAA is a single-step enzymatic reaction catalyzed by nitrilase enzymes.
Comparative Experimental Workflow for Validating Auxin Precursors
A robust experimental workflow is necessary to validate and compare the efficiency of different auxin precursors. Stable isotope labeling followed by mass spectrometry is the gold standard for this purpose.
Logical Relationship of IAN as an Auxin Precursor
The validation of IAN as a true auxin precursor relies on a logical progression of experimental evidence.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Protocol 1: In Vitro Nitrilase Activity Assay
Objective: To determine the enzymatic activity of nitrilase in converting IAN to IAA.
Methodology:
-
Protein Extraction: Extract total protein from the plant tissue of interest (e.g., maize kernels) using a suitable extraction buffer.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate (B84403) buffer (pH 8.0)
-
1 mM IAN (substrate)
-
50 µg of active protein extract
-
-
Incubate the mixture at 30°C for a defined period (e.g., 3 hours).
-
Prepare a control reaction with boiled (inactive) protein extract.
-
-
Reaction Termination and Extraction: Stop the reaction by adding 10% (v/v) acetic acid. Partition the mixture three times with an equal volume of ethyl acetate (B1210297) to extract the IAA.
-
Quantification:
-
Evaporate the pooled organic phase.
-
Resuspend the residue in a suitable solvent.
-
Quantify the produced IAA using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (excitation at 285 nm, emission at 360 nm).[1]
-
Alternatively, use Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and specific quantification.
-
Protocol 2: Stable Isotope Labeling for In Vivo Precursor Validation
Objective: To trace the metabolic fate of IAN and confirm its conversion to IAA within living plant tissue.
Methodology:
-
Plant Material and Labeling:
-
Grow seedlings or other plant material under controlled conditions.
-
Incubate the plant material with a stable isotope-labeled precursor, such as [¹³C₆]IAN or [¹⁵N]IAN, for various time points.
-
-
Sample Harvesting and Extraction:
-
At each time point, flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the tissue in an appropriate extraction buffer, adding a known amount of a different isotopically labeled internal standard (e.g., [¹³C₆]IAA) for accurate quantification.
-
-
Purification and Derivatization:
-
Purify the auxin and precursor fractions from the crude extract using Solid Phase Extraction (SPE).[6]
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the samples to increase their volatility.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using either LC-MS/MS or GC-MS/MS.
-
Monitor the mass-to-charge ratio (m/z) of the unlabeled, labeled, and internal standard forms of both the precursor (IAN) and the product (IAA).
-
-
Data Analysis:
-
Calculate the rate of incorporation of the stable isotope from the precursor into the product. This provides direct evidence of the metabolic conversion and allows for the determination of turnover rates.[7]
-
Conclusion
The evidence strongly supports the role of this compound (IAN) as a true precursor to the auxin, Indole-3-acetic acid. The conversion is primarily mediated by nitrilase enzymes, and this pathway has been validated through in vitro enzyme assays and in vivo stable isotope labeling studies.[1][4] While the IAN pathway is a recognized route for IAA biosynthesis, its relative contribution compared to other pathways, such as the Indole-3-pyruvic acid (IPyA) pathway, can vary depending on the plant species and tissue type.[4][8] For instance, the conversion of IAN to IAA is rapid in wheat but slow in corn.[4] In contrast, the IPyA pathway is considered a major route for auxin biosynthesis in Arabidopsis.[3] Further comparative studies using standardized quantitative methods will be beneficial to fully elucidate the dynamics and regulatory importance of each auxin biosynthetic pathway. The protocols and data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at understanding and manipulating auxin homeostasis.
References
- 1. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous spraying of IAA improved the efficiency of microspore embryogenesis in Wucai (Brassica campestris L.) by affecting the balance of endogenous hormones, energy metabolism, and cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin metabolism rates and implications for plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
comparing different extraction methods for 3-Indoleacetonitrile from Brassica
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds from natural sources is a critical first step. This guide provides a comparative overview of different methods for extracting 3-Indoleacetonitrile (I3A), a noteworthy auxin precursor found in Brassica vegetables, which is of interest for its potential physiological effects. We will delve into solvent-based extraction, ultrasound-assisted extraction (UAE), and solid-phase extraction (SPE), presenting available quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway.
Quantitative Comparison of Extraction Methods
The selection of an extraction method is often a trade-off between recovery, efficiency, cost, and environmental impact. Below is a summary of quantitative data found in the literature for different extraction methods. It is important to note that direct comparative studies quantifying the yield of this compound across all these methods from the same Brassica source are limited. The data presented here is synthesized from various studies.
| Parameter | Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Solid-Phase Extraction (SPE) |
| Recovery of this compound | 80(±10)% - 120(±3)% (using DMF-Methanol) | Data not specifically available for I3A, but generally improves extraction efficiency of bioactive compounds. | High recovery, often used for purification and trace analysis. Overall recovery for similar indoles (IAA) estimated at 89-94%. |
| Typical Solvents | Dimethylformamide (DMF)-Methanol (4:1, v/v), Ethyl Acetate, Methanol (B129727), Acetone, 75% Ethanol | Water, Ethanol, Methanol, Acetonitrile. | Methanol, Acetonitrile, Water, various buffers. |
| Extraction Time | Minutes to hours. | Generally shorter than conventional solvent extraction (minutes). | Dependent on the number of samples and automation. |
| Solvent Consumption | Can be high depending on the scale. | Reduced solvent usage compared to conventional methods. | Minimal solvent usage per sample. |
| Equipment Cost | Low to moderate. | Moderate to high. | Moderate to high (especially for automated systems). |
| Throughput | Can be scaled up, but may be labor-intensive for many samples. | Can be adapted for higher throughput. | High throughput with automated systems. |
Biosynthesis of this compound in Brassica
This compound is a key intermediate in the biosynthesis of the primary plant auxin, Indole-3-acetic acid (IAA), particularly in Brassica species. It is primarily derived from the hydrolysis of glucobrassicin, an indole (B1671886) glucosinolate. The pathway begins with the amino acid Tryptophan.
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific Brassica species and the intended downstream analysis.
Solvent Extraction Protocol
This method relies on the partitioning of I3A into a suitable organic solvent.
Materials:
-
Freeze-dried Brassica tissue (e.g., broccoli, cabbage)
-
Extraction Solvent: Dimethylformamide (DMF) and Methanol (reagent grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vials for sample collection
Procedure:
-
Sample Preparation: Weigh 100 mg of freeze-dried and finely ground Brassica tissue into a centrifuge tube.
-
Solvent Preparation: Prepare the extraction solvent by mixing DMF and Methanol in a 4:1 (v/v) ratio.
-
Extraction: Add 1 mL of the DMF-Methanol solvent to the sample tube.
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.
-
Analysis: The extract is now ready for analysis by techniques such as HPLC or LC-MS. For some analytical methods, a dilution step may be necessary.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher efficiency and shorter extraction times.
Materials:
-
Fresh or freeze-dried Brassica tissue
-
Extraction Solvent (e.g., 60% Ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Stirring bar (optional)
-
Filtration system (e.g., vacuum filtration with filter paper or syringe filters)
Procedure:
-
Sample Preparation: Weigh a known amount of Brassica tissue (e.g., 10 g) and place it in a beaker.
-
Solvent Addition: Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication: Place the beaker in an ultrasonic bath set to a specific frequency (e.g., 35 kHz) and temperature (e.g., 30°C). For a probe sonicator, insert the probe into the slurry.
-
Extraction Time: Sonicate for a predetermined time (e.g., 20 minutes). Gentle stirring during sonication can improve extraction efficiency.
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Solvent Removal (Optional): The solvent can be evaporated under reduced pressure to concentrate the extract.
-
Reconstitution: The dried extract can be reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE) Protocol
SPE is a chromatographic technique used for sample clean-up and concentration. This protocol is a general guideline for purifying I3A from a crude extract.
Materials:
-
Crude Brassica extract (obtained from solvent extraction)
-
SPE Cartridges (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., a weak solvent to remove impurities)
-
Elution solvent (e.g., a stronger solvent like Methanol or Acetonitrile to elute I3A)
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge to activate the stationary phase. Do not let the cartridge run dry.
-
Cartridge Equilibration: Pass 1-2 cartridge volumes of water (or a buffer matching the sample's mobile phase) to equilibrate the stationary phase.
-
Sample Loading: Load the crude extract onto the cartridge. The flow rate should be slow and steady to allow for proper binding of the analyte.
-
Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to wash away unretained, more polar impurities.
-
Elution: Elute the bound this compound with a small volume of a stronger organic solvent (e.g., Methanol or Acetonitrile). Collect the eluate in a clean tube.
-
Drying and Reconstitution: The eluate can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for concentration and subsequent analysis.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from Brassica.
This guide provides a foundational understanding of the methods available for extracting this compound from Brassica species. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of operation. For optimal results, it is recommended to perform preliminary optimization studies for any chosen extraction protocol.
A Comparative Guide to the Inter-Laboratory Validation of 3-Indoleacetonitrile Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Indoleacetonitrile (IAN), a key auxin precursor and a molecule of interest in agricultural and pharmaceutical research. Due to the absence of publicly available, formal inter-laboratory validation or proficiency testing programs specifically for this compound, this document focuses on the performance characteristics of established analytical methods as determined by single-laboratory validation studies. The data presented herein is compiled from various scientific publications and aims to offer a comprehensive resource for researchers to evaluate and select the most suitable method for their application.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or diode-array detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
While direct inter-laboratory comparison data is unavailable, the following table summarizes the performance characteristics of these methods based on published single-laboratory validation data for IAN and related indole (B1671886) compounds.
| Performance Characteristic | HPLC-DAD-FLD | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.02–10 nmol/mL (FLD)[1] | Typically in the low ng/mL to pg/mL range | Wide dynamic range, dependent on derivatization |
| Accuracy (% Recovery) | Not explicitly stated for IAN | 84-116% (for related IAA metabolites)[2][3] | High accuracy with isotope dilution |
| Precision (% RSD) | Not explicitly stated for IAN | < 16% (for related IAA metabolites)[2][3] | High precision with internal standards |
| Limit of Detection (LOD) | 0.02 nmol/mL (FLD)[1] | 1 to 3 pg (for related IAA metabolites)[2] | Dependent on derivatization and matrix |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.02 to 0.1 pmol (for related IAA metabolites)[3] | Typically in the low ng/g to pg/g range |
Note: Data for LC-MS/MS and GC-MS are often reported for the primary auxin, Indole-3-acetic acid (IAA), and its metabolites, and are included here to provide an estimate of the expected performance for the closely related this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the most common techniques used for this compound analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is valued for its sensitivity and selectivity for fluorescent compounds like indoles.
-
Sample Preparation:
-
Homogenize the plant tissue or other biological sample in a suitable extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet solid debris.
-
The supernatant can be concentrated under vacuum.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge is recommended to remove interfering substances.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at ~280 nm and emission at ~360 nm.[1]
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification of phytohormones.
-
Sample Preparation:
-
Extraction is typically performed with an acidic solvent mixture (e.g., isopropanol/water/hydrochloric acid).
-
An internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C₆-IAN), should be added at the beginning of the extraction to correct for matrix effects and procedural losses.
-
After extraction and centrifugation, the supernatant is purified using SPE.
-
-
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC, a C18 column with a gradient of acetonitrile and water with formic acid is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective quantification.
-
-
Quantification:
-
The concentration of the analyte is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
-
Visualizing the Validation Workflow
A well-defined workflow is essential for the validation of any analytical method. The following diagram illustrates a typical process for single-laboratory method validation, which forms the basis for any subsequent inter-laboratory studies.
Caption: A generalized workflow for analytical method validation.
References
Comparative Metabolomics of Plants Treated with 3-Indoleacetonitrile (IAN) and Indole-3-Acetic Acid (IAA): A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of 3-Indoleacetonitrile (IAN) and Indole-3-Acetic Acid (IAA) on plants, supported by experimental data from published literature. We delve into the known metabolic pathways, present quantitative data on metabolite levels, and provide detailed experimental protocols for analysis.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in regulating plant growth and development. This compound (IAN) is a naturally occurring plant metabolite and is considered a precursor to IAA in some plant species, particularly within the Brassicaceae family. Understanding the comparative metabolic effects of these two compounds is crucial for dissecting auxin homeostasis and its role in plant physiology. While both compounds are structurally related, their application to plants can elicit distinct metabolic responses. This guide synthesizes current knowledge to provide a comparative overview.
Metabolic Pathways of IAA and the Role of IAN
IAA homeostasis is tightly regulated through a complex network of biosynthesis, conjugation, and catabolism. Several tryptophan-dependent and -independent pathways for IAA biosynthesis have been proposed. IAN is recognized as an intermediate in the indole-3-acetaldoxime (IAOx) pathway for IAA biosynthesis.
dot
Caption: Simplified IAA biosynthesis and metabolism pathway involving IAN.
Quantitative Metabolite Analysis
Table 1: Endogenous Levels of IAA and its Metabolites in Arabidopsis thaliana
| Metabolite | Concentration (pmol/g FW) in Rosette Leaves | Concentration (pmol/g FW) in Roots | Reference |
| IAA | 25.3 ± 4.5 | 48.9 ± 7.8 | [1] |
| IAAsp | 12.1 ± 2.3 | 35.6 ± 5.4 | [1] |
| IAGlu | 5.8 ± 1.1 | 18.2 ± 2.9 | [1] |
| OxIAA | 30.7 ± 5.8 | 62.3 ± 11.5 | [1] |
Table 2: Changes in IAA Metabolite Levels in Arabidopsis thaliana Seedlings After Treatment with 1 µM IAA for 24 hours
| Metabolite | Fold Change vs. Control | Reference |
| IAA-Asp | 15,000 | [2] |
| IAA-Glu | 2,500 | [2] |
Note: These dramatic increases highlight the rapid conjugation of exogenous IAA.
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolomics studies. Below are summarized protocols for auxin metabolite profiling in plants.
1. Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings are commonly used.
-
Growth Conditions: Seedlings are typically grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).
-
Treatment: For treatment, seedlings can be transferred to liquid MS medium containing the desired concentration of IAN or IAA (e.g., 1 µM). A mock treatment with the solvent (e.g., ethanol (B145695) or DMSO) should be used as a control. The treatment duration can vary (e.g., 24 hours).
2. Metabolite Extraction
-
Harvest plant material (e.g., whole seedlings, roots, or leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue using a mortar and pestle or a bead beater.
-
Extract the metabolites with a pre-chilled extraction solvent. A common solvent is 80% methanol (B129727) in water.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Purification (Optional but Recommended)
-
Solid-phase extraction (SPE) can be used to clean up the samples and enrich for auxins and related metabolites. C18 cartridges are often employed for this purpose.
4. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for separation and detection.
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phases: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) is commonly used.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites. This involves selecting the precursor ion and a specific product ion for each analyte.
dot
Caption: A typical experimental workflow for plant metabolomics.
Comparative Effects and Signaling
-
IAA: Exogenous application of IAA is known to rapidly induce the expression of auxin-responsive genes. Metabolically, it leads to a significant increase in conjugated forms like IAA-Asp and IAA-Glu, which are generally considered forms of inactivation and storage.[2] High concentrations of IAA can also lead to increased levels of the oxidized, inactive form, OxIAA.
-
IAN: As a precursor, the metabolic effect of IAN is expected to be largely mediated through its conversion to IAA. Therefore, treatment with IAN would likely lead to an increase in IAA and its subsequent metabolites (IAAsp, IAGlu, OxIAA). However, the rate of conversion of IAN to IAA by nitrilase enzymes can be a limiting factor, potentially leading to a slower and more sustained increase in IAA levels compared to direct application of IAA. This could result in different downstream physiological and metabolic responses. Furthermore, IAN itself may have biological activities independent of its conversion to IAA, although this is less well-understood.
dot
Caption: Logical relationship of IAN and IAA treatment effects.
Conclusion
While both this compound and Indole-3-Acetic Acid are key molecules in auxin biology, their application to plants is expected to result in different metabolic dynamics. IAA treatment leads to a rapid and direct increase in the active hormone pool, triggering immediate downstream responses including its own conjugation and catabolism. The effects of IAN are likely more indirect, depending on the rate of its enzymatic conversion to IAA, which could lead to a more sustained and potentially localized increase in auxin signaling. A direct, comprehensive comparative metabolomics study would be invaluable to fully elucidate the distinct metabolic signatures of these two important compounds and is a clear avenue for future research.
References
Unveiling the Antiviral Action of 3-Indoleacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral mechanism of 3-Indoleacetonitrile (IAN), a promising host-directed antiviral agent. Through an objective comparison with other antiviral compounds and the presentation of supporting experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Abstract
This compound (IAN), a natural compound found in cruciferous vegetables, has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its primary mechanism of action is not on the virus itself, but rather on the host's innate immune system. IAN enhances the host's antiviral response by modulating the mitochondrial antiviral-signaling (MAVS) protein, a key adaptor in the RIG-I-like receptor (RLR) pathway, leading to a more robust interferon (IFN) response. This guide delves into the specifics of this mechanism, presenting quantitative data to compare its efficacy with other antiviral agents, detailed experimental protocols for validation, and visual diagrams of the involved signaling pathways and experimental workflows.
Performance Comparison: this compound vs. Alternatives
The antiviral efficacy of this compound is best understood through direct comparison with other antiviral agents. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of IAN and comparator compounds against various viruses. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
Table 1: Antiviral Activity of this compound (IAN)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Caco-2 | 86.38 | >1280 | >14.8 | [1] |
| SARS-CoV-2 | Huh7.0 | 38.79 | >1280 | >33.0 | [1] |
| Influenza A (H3N2) | MDCK | 106.9 (µg/mL) | >500 (µg/mL) | >4.7 | [2] |
| Influenza A (H1N1) | MDCK | 123.8 (µg/mL) | >500 (µg/mL) | >4.0 | [2] |
| HSV-1 | Vero E6 | Inhibition at 320-640µM | >320 | Not Determined | [1][3] |
| VSV | 293T | Inhibition at 640µM | >640 | Not Determined | [1][3] |
| Note: Data for Influenza A virus is for this compound-6-O-β-D-glucopyranoside, a derivative of IAN. |
Table 2: Antiviral Activity of Comparator Compound: Arbidol (B144133) (Umifenovir)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 15.37 - 28.0 | >100 | >3.6 - 6.5 | [4] |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | >100 | >10 | [4] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | >100 | >11.1 | [4] |
| HSV-1 (Plaque Reduction) | Vero | 10.49 | >30 | >2.86 | [5][6] |
| HSV-1 (Progeny Virus) | Vero | 4.40 | >30 | >6.82 | [5][6] |
Validated Antiviral Mechanism of Action
The antiviral activity of this compound stems from its ability to potentiate the host's innate immune response. The core of this mechanism involves the stabilization of the Mitochondrial Antiviral-Signaling (MAVS) protein.
Upon viral infection, viral RNA is recognized by cytosolic pattern recognition receptors (PRRs) such as RIG-I and MDA5. These receptors then interact with MAVS on the mitochondrial outer membrane, initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines establish an antiviral state in the infected and neighboring cells, limiting viral replication and spread.
This compound enhances this pathway by preventing the degradation of MAVS. It has been shown to inhibit the interaction between MAVS and SQSTM1 (p62), a selective autophagy receptor that targets MAVS for autophagic degradation.[3][7] By blocking this interaction, IAN leads to an accumulation of MAVS, thereby amplifying the downstream signaling and resulting in a more robust and sustained antiviral response.[3][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the antiviral mechanism of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic concentration (CC50) of the antiviral compounds.
-
Materials:
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plates
-
Target cells (e.g., Vero E6, A549, 293T)
-
Cell culture medium
-
Test compounds (this compound, Arbidol, etc.)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a cell-free blank control.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using non-linear regression analysis.
-
GFP-Based Viral Replication Assay
This assay is used to quantify the antiviral activity (EC50) of compounds against viruses engineered to express Green Fluorescent Protein (GFP).[3]
-
Materials:
-
GFP-expressing virus (e.g., VSV-GFP, HSV-1-GFP)
-
Target cells
-
24-well or 96-well cell culture plates
-
Test compounds
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in a suitable plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Infect the cells with the GFP-expressing virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the test compounds.
-
Incubate the plate for 24-48 hours.
-
Observe and capture images of GFP expression using a fluorescence microscope.
-
For quantitative analysis, harvest the cells and measure the percentage of GFP-positive cells using a flow cytometer.
-
Calculate the percentage of inhibition of viral replication relative to the untreated virus control and determine the EC50 value.
-
Western Blot for MAVS Protein Levels
This technique is used to determine the effect of IAN on the expression levels of MAVS protein.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MAVS
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MAVS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative MAVS protein levels.
-
Co-Immunoprecipitation (Co-IP) for MAVS-SQSTM1 Interaction
This method is used to validate the inhibitory effect of IAN on the interaction between MAVS and SQSTM1.
-
Materials:
-
Cell lysates
-
Antibody against MAVS or SQSTM1
-
Protein A/G agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MAVS) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-SQSTM1).
-
Conclusion
This compound presents a compelling case as a broad-spectrum antiviral agent with a host-directed mechanism of action. By stabilizing the MAVS protein and enhancing the interferon signaling pathway, IAN offers a therapeutic strategy that is potentially less susceptible to the development of viral resistance compared to direct-acting antivirals. The quantitative data, while still emerging for some viruses, suggests a favorable safety and efficacy profile. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings, contributing to the development of the next generation of antiviral therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo effects of this compound—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of arbidol hydrochloride against herpes simplex virus I in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo effects of this compound-A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for the Analysis of 3-Indoleacetonitrile
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive molecules like 3-Indoleacetonitrile (IAN), a key auxin and signaling molecule, is paramount. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these two platforms for this compound analysis, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
At a Glance: GC-MS vs. LC-MS for this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like IAN. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[1] |
| Derivatization | Typically required for this compound to increase volatility and thermal stability. | Generally not required for this compound, simplifying sample preparation.[2] |
| Sample Throughput | Can be lower due to the additional derivatization step. | Often higher due to simpler sample preparation.[3] |
| Sensitivity | Can achieve high sensitivity, particularly with selected ion monitoring (SIM). | Generally offers higher sensitivity, especially with tandem MS (MS/MS), for polar and larger biomolecules.[4] |
| Selectivity | High selectivity, especially with high-resolution mass analyzers. | Excellent selectivity, particularly with MS/MS, which minimizes matrix interference. |
| Matrix Effects | Less prone to ion suppression/enhancement from complex matrices. | Can be susceptible to matrix effects, which may require more extensive method development and the use of internal standards. |
| Instrumentation Cost | Generally lower initial instrument cost. | Tends to have a higher initial instrument cost.[4] |
| Typical Application | Analysis of volatile and semi-volatile compounds, often used in environmental and metabolomics studies. | Widely used in pharmaceutical analysis, proteomics, and metabolomics for a broad range of compounds.[5] |
Quantitative Performance Comparison
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range[1] |
| Limit of Quantitation (LOQ) | ng/mL to pg/mL range | pg/mL to fg/mL range[6] |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85-115% | 85-115% |
Experimental Protocols
GC-MS Analysis of this compound (with Derivatization)
This protocol is a representative method for the analysis of this compound using GC-MS, which necessitates a derivatization step to improve the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) protocol.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[3]
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor ions such as m/z 228 (molecular ion of TMS-IAN) and 213 (fragment ion).
LC-MS/MS Analysis of this compound
This protocol outlines a direct and highly sensitive method for the analysis of this compound using LC-MS/MS, which does not require derivatization.
1. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent like methanol (B129727) or acetonitrile. Protein precipitation is a common method for biological samples.[7]
-
Centrifugation: Centrifuge the extract to pellet any precipitated proteins or particulates.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[7]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). A potential MRM transition for this compound would be m/z 157.1 -> 130.1.
Workflow Diagrams
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound.
GC-MS is a robust and reliable technique, particularly for volatile compounds. However, for a polar molecule like this compound, the necessity of derivatization adds a time-consuming step to the sample preparation process and can introduce variability.
LC-MS/MS emerges as the more advantageous technique for the analysis of this compound in most applications. Its ability to analyze the compound in its native form, coupled with higher sensitivity and throughput, makes it the preferred method for complex matrices and trace-level quantification.[2][4] The primary consideration for LC-MS/MS is the potential for matrix effects, which can be effectively managed with appropriate sample cleanup, chromatographic separation, and the use of isotopically labeled internal standards.
For researchers and professionals requiring high sensitivity, high throughput, and simplified sample preparation for the analysis of this compound, LC-MS/MS is the recommended methodology . GC-MS remains a viable alternative, especially in laboratories where it is already well-established for the analysis of other volatile metabolites.
References
- 1. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Maze: A Comparative Look at Gene Expression Changes Induced by Different Auxins
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to various auxin compounds is critical for applications ranging from targeted herbicides to novel therapeutics. This guide provides a comparative analysis of the gene expression changes induced by the natural auxin, indole-3-acetic acid (IAA), and the synthetic auxins, 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D). By examining the distinct transcriptional footprints of these molecules, we can gain deeper insights into their specific modes of action.
Key Findings at a Glance
Different auxins, despite their shared ability to elicit auxin-like physiological responses, induce distinct sets of gene expression changes. These differences are rooted in their unique chemical structures, which affect their transport, receptor binding affinity, and metabolism within the plant cell.
-
Natural Auxin (IAA): Tends to regulate a broad range of developmental processes, with a more transient and finely-tuned impact on gene expression.
-
Synthetic Auxin (NAA): Known for its potent root-inducing capabilities, NAA often elicits a stronger and more sustained gene expression response compared to IAA.
-
Synthetic Auxin (2,4-D): Widely used as an herbicide, 2,4-D induces a dramatic and often cytotoxic gene expression profile at higher concentrations, leading to uncontrolled growth and cell death.
Comparative Analysis of Gene Expression
The following tables summarize the differential expression of key auxin-responsive gene families in response to IAA and 2,4-D, primarily based on a comparative transcriptome analysis in cotton callus.[1][2] It is important to note that the magnitude of fold changes can vary significantly between different experimental systems, concentrations, and time points.
Table 1: Comparison of Upregulated Genes in Response to IAA and 2,4-D
| Gene Family | Gene ID (Cotton) | Fold Change (IAA) | Fold Change (2,4-D) | Putative Function |
| Aux/IAA | GhIAA1 | 2.5 | 3.1 | Transcriptional repressor in auxin signaling |
| GhIAA6 | 2.1 | 2.8 | Transcriptional repressor in auxin signaling | |
| GH3 | GhGH3.1 | 3.2 | 4.5 | Encodes IAA-amido synthetase, involved in auxin homeostasis |
| GhGH3.5 | 2.8 | 3.9 | Encodes IAA-amido synthetase, involved in auxin homeostasis | |
| SAUR | GhSAUR32 | 1.8 | 2.5 | Small auxin-up RNA, involved in cell expansion |
| GhSAUR50 | 2.0 | 2.9 | Small auxin-up RNA, involved in cell expansion | |
| ARF | GhARF5 | 1.5 | 2.2 | Auxin Response Factor, transcriptional activator |
| GhARF8 | 1.7 | 2.4 | Auxin Response Factor, transcriptional activator |
Table 2: Comparison of Downregulated Genes in Response to IAA and 2,4-D
| Gene Family | Gene ID (Cotton) | Fold Change (IAA) | Fold Change (2,4-D) | Putative Function |
| Photosynthesis | GhpsbA | -2.1 | -3.5 | Photosystem II protein D1 |
| GhCab | -1.9 | -3.1 | Chlorophyll a-b binding protein | |
| Cell Wall Mod. | GhXTH9 | -1.5 | -2.3 | Xyloglucan endotransglucosylase/hydrolase |
| GhEXP1 | -1.7 | -2.6 | Expansin |
Differential Signaling Pathways
The distinct gene expression profiles induced by different auxins can be attributed to variations in their interaction with the core auxin signaling machinery. While all three auxins engage the canonical TIR1/AFB-Aux/IAA-ARF pathway, differences in receptor affinity and cellular transport lead to quantitative and qualitative differences in the downstream transcriptional response.[3][4]
Caption: Differential transport and receptor affinity of various auxins.
Experimental Protocols
A generalized workflow for the comparative analysis of auxin-induced gene expression is presented below. Specific considerations for comparing different auxins are highlighted.
Caption: Generalized workflow for comparative auxin transcriptomics.
Detailed Methodologies
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and sown on half-strength Murashige and Skoog (MS) medium.
-
Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Typically, 7 to 10-day-old seedlings are used for experiments to ensure developmental uniformity.
2. Auxin Treatment:
-
Stock solutions of IAA, NAA, and 2,4-D are prepared (e.g., in ethanol (B145695) or DMSO) and diluted to the final working concentration in liquid MS medium.
-
Critical Consideration: Due to differences in uptake and stability, using equimolar concentrations may not result in equivalent physiological responses.[5] Dose-response curves for a known auxin-responsive phenotype (e.g., root growth inhibition) should be established to determine concentrations of each auxin that elicit a comparable physiological effect.
-
Seedlings are transferred to liquid MS medium containing the respective auxin or a mock control (containing the same concentration of the solvent).
-
Samples are collected at various time points (e.g., 0, 1, 3, 6, and 12 hours) to capture both early and late transcriptional responses.
3. RNA Extraction and Quality Control:
-
Total RNA is extracted from whole seedlings or specific tissues (e.g., roots) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA for sequencing.
4. RNA-seq Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Libraries are sequenced on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads for robust statistical analysis (e.g., >20 million reads per sample).
5. Bioinformatic Analysis:
-
Raw sequencing reads are subjected to quality control using tools like FastQC.
-
Reads are mapped to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene expression is quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential gene expression analysis is performed using packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between treatments and controls.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and pathways affected by each auxin.
6. qRT-PCR Validation:
-
A subset of differentially expressed genes identified by RNA-seq is validated using quantitative real-time PCR (qRT-PCR) to confirm the sequencing results.
Conclusion
The comparative analysis of gene expression profiles induced by different auxins reveals a complex and nuanced picture of auxin signaling and response. While the core signaling pathway is conserved, the specific transcriptional output is highly dependent on the chemical nature of the auxin molecule. Synthetic auxins like NAA and 2,4-D can elicit stronger, more sustained, or even aberrant transcriptional responses compared to the natural auxin IAA. This detailed understanding of the differential effects of various auxins at the molecular level is crucial for the rational design of new agrochemicals and for elucidating the intricate mechanisms of plant growth and development. Further research employing direct comparative transcriptomics in model organisms under standardized conditions will be invaluable in refining our understanding of the specific roles of different auxins.
References
- 1. Frontiers | Dynamic Transcriptome Analysis Reveals Complex Regulatory Pathway Underlying Induction and Dose Effect by Different Exogenous Auxin IAA and 2,4-D During in vitro Embryogenic Redifferentiation in Cotton [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to 3-Indoleacetonitrile and Indole-3-Acetic Acid in Auxin Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Indoleacetonitrile (IAN) and the principal plant auxin, Indole-3-acetic acid (IAA), in the context of their interaction with auxin receptors. While direct quantitative binding affinity data for IAN is not available in published literature, this document synthesizes current understanding of its role as a metabolic precursor to IAA and evaluates its position within the auxin signaling pathway.
Executive Summary
This compound (IAN) is a naturally occurring plant compound and a known metabolic precursor to Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. Current scientific evidence indicates that the auxin-like effects of IAN are primarily, if not entirely, a result of its enzymatic conversion to IAA. There is no direct experimental evidence to suggest that IAN itself binds with significant affinity to the primary auxin receptors, the TIR1/AFB family of F-box proteins. Therefore, a direct comparison of binding affinities is not presently feasible. This guide focuses on the indirect action of IAN and provides a comparative framework based on its conversion to the active auxin, IAA.
The Auxin Receptor and Ligand Binding
Auxin perception at the molecular level is mediated by a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[1] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein, which leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor.[1] This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.
The binding affinity of various auxins to the TIR1/AFB receptors can be quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.
Comparative Analysis: IAN vs. IAA
Due to the absence of direct binding data for IAN, this comparison focuses on the well-established role of IAN as a precursor to IAA and the binding characteristics of IAA.
| Feature | This compound (IAN) | Indole-3-Acetic Acid (IAA) |
| Direct Receptor Binding | No direct binding to TIR1/AFB receptors has been experimentally demonstrated. | Binds directly to the TIR1/AFB family of auxin receptors. |
| Role in Auxin Signaling | Acts as a metabolic precursor to IAA.[2][3] Its auxin-like activity is dependent on its conversion to IAA.[3] | The primary signaling molecule that initiates the auxin signal transduction cascade. |
| Binding Affinity (Kd) | Not available. | Varies depending on the specific TIR1/AFB and Aux/IAA proteins involved, but is in the nanomolar range (e.g., Kd ≈ 13.84 ± 4.63 nM for the TIR1-IAA7 complex).[4] |
The Metabolic Conversion of IAN to IAA
The biological activity of IAN as an auxin is contingent upon its conversion to IAA by nitrilase enzymes.[2][5][6] This enzymatic step is a key determinant of the extent to which exogenously applied or endogenously produced IAN can elicit an auxin response.
Efficiency of Conversion
The efficiency of the conversion of IAN to IAA can vary significantly between plant species and even between different nitrilase enzymes within the same plant. For example, the maize nitrilase ZmNIT2 has been shown to convert IAN to IAA much more efficiently than the nitrilases found in Arabidopsis thaliana (AtNIT1/2/3).[2][6][7][8][9] Studies have shown that in wheat, the conversion of IAN to IAA is rapid, leading to a short latent period for a growth response.[3] Conversely, in corn, the conversion is slower, resulting in a longer latent period.[3] In peas, where no conversion of IAN to IAA is observed, there is no measurable growth response to IAN.[3]
Regulation of Nitrilase Activity
The expression and activity of nitrilase genes can be regulated by various factors, including developmental stage and environmental conditions. This regulation adds another layer of control over the production of active auxin from IAN.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Auxin Binding Affinity
Surface Plasmon Resonance is a powerful technique for measuring the real-time interaction between a ligand (e.g., auxin) and a receptor (e.g., TIR1/AFB).
Objective: To determine the equilibrium dissociation constant (Kd) of an auxin for an auxin receptor.
Generalized Protocol:
-
Protein Expression and Purification: Express and purify the TIR1/AFB and Aux/IAA proteins.
-
Chip Preparation: Immobilize the purified TIR1/AFB protein onto a sensor chip.
-
Interaction Analysis: Flow a solution containing the Aux/IAA protein and varying concentrations of the auxin analyte over the sensor chip.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the amount of binding.
-
Data Analysis: Fit the binding data to a suitable model to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) is determined.
Quantification of IAN to IAA Conversion
Objective: To measure the efficiency of IAN conversion to IAA in plant tissues.
Generalized Protocol:
-
Tissue Incubation: Incubate plant tissue or a purified nitrilase enzyme with a known concentration of this compound.
-
Extraction: At various time points, stop the reaction and extract the indolic compounds from the reaction mixture using a suitable solvent (e.g., ethyl acetate).
-
Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector or a mass spectrometer to separate and quantify the amounts of IAN and newly synthesized IAA.
-
Calculation: Determine the rate of IAA production from IAN to assess the conversion efficiency.
Visualizing the Auxin Signaling Pathway and IAN's Role
The following diagrams illustrate the core auxin signaling pathway and the experimental workflow for determining auxin binding affinity.
Caption: Auxin signaling pathway showing IAN as a precursor to IAA.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Conclusion
While this compound is structurally related to IAA and exhibits auxin-like biological activity, current evidence strongly supports its role as a pro-hormone that requires conversion to IAA to activate the auxin signaling pathway. There is no direct evidence for its binding to the TIR1/AFB family of auxin receptors. Future research employing techniques such as Surface Plasmon Resonance or competitive binding assays with radiolabeled IAA could definitively determine if IAN has any intrinsic, albeit likely low, affinity for these receptors. For now, researchers and drug development professionals should consider IAN's activity as being indirectly mediated through its conversion to the potent and well-characterized auxin, IAA.
References
- 1. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nitrilase ZmNIT2 converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Indoleacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Indoleacetonitrile, including detailed operational and disposal plans. Following these procedures will help ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled[1].
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity (Dusts and Mists) | Category 4 |
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US)[2]. |
| Skin Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile rubber). Inspect prior to use[2][3]. |
| Lab Coat/Coveralls | Fire/flame resistant and impervious clothing. Long-sleeved seamless gowns are recommended[2][4]. | |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent. Use only outdoors or in a well-ventilated area. |
Handling and Storage Procedures
Handling:
-
Ensure adequate ventilation in the handling area[1].
-
Avoid contact with skin and eyes[1].
-
Do not breathe dust[1].
-
Minimize dust generation and accumulation[1].
-
Wash hands thoroughly before breaks and immediately after handling the product[1].
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
Keep the product and any empty containers away from heat and sources of ignition[1].
-
Store at 4°C for long-term stability[5].
-
Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[1].
Spill and Emergency Procedures
Minor Spill:
-
Ventilate Area: Ensure adequate ventilation.
-
Contain Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill[3].
-
Clean Up: Sweep up the absorbed material and shovel it into a suitable, labeled container for disposal[1]. Avoid generating dust.
-
Decontaminate: Wash the spill area with soap and water.
-
Dispose: Dispose of the waste in an approved waste disposal plant[1].
Emergency First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention[1].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Clean mouth with water. Immediately call a physician or poison control center[1].
Disposal Plan
Dispose of contents and container to an approved waste disposal plant[1]. Do not empty into drains[1]. Follow all federal, state, and local regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: General workflow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
